The Dissociation Constant (Kd) of Fluo-5N for Calcium: An In-Depth Technical Guide
Core Principle: Understanding the Fluo-5N-Calcium Interaction Fluo-5N is a fluorescent indicator dye specifically designed for the detection of calcium ions (Ca²⁺). A key characteristic of Fluo-5N is its low affinity for...
Author: BenchChem Technical Support Team. Date: December 2025
Core Principle: Understanding the Fluo-5N-Calcium Interaction
Fluo-5N is a fluorescent indicator dye specifically designed for the detection of calcium ions (Ca²⁺). A key characteristic of Fluo-5N is its low affinity for Ca²⁺, making it an invaluable tool for measuring high concentrations of this ubiquitous second messenger, particularly within cellular organelles like the sarcoplasmic reticulum. The interaction between Fluo-5N and Ca²⁺ is a reversible binding equilibrium, central to its function as a chemical indicator. The dissociation constant (Kd) is the quantitative measure of this binding affinity. It represents the concentration of Ca²⁺ at which half of the Fluo-5N molecules are bound to a calcium ion. A higher Kd value signifies lower affinity.
This equilibrium can be visualized as follows:
Fluo-5N and Calcium Binding Equilibrium
Quantitative Data: Dissociation Constant of Fluo-5N
The dissociation constant (Kd) of Fluo-5N for Ca²⁺ has been determined by various sources, with a general consensus on its low-affinity nature. The precise value can be influenced by experimental conditions such as temperature, pH, ionic strength, and the presence of other ions or proteins.
The determination of the dissociation constant for a fluorescent indicator like Fluo-5N can be performed both in vitro and in situ.
In Vitro Kd Determination
This method relies on the use of Ca²⁺-EGTA buffer systems to create a series of solutions with precisely known free Ca²⁺ concentrations.
Materials:
Fluo-5N (salt form)
Calcium Calibration Buffer Kit (containing Ca²⁺-free and Ca²⁺-saturating buffers, typically with EGTA)
Spectrofluorometer or fluorescence plate reader
pH meter
Cuvettes or microplates
Protocol:
Prepare a Stock Solution of Fluo-5N: Dissolve the salt form of Fluo-5N in a Ca²⁺-free buffer to create a concentrated stock solution.
Prepare Calibration Buffers: Mix the Ca²⁺-free and Ca²⁺-saturating buffers in varying ratios to create a series of calibration standards with known free Ca²⁺ concentrations. The free Ca²⁺ concentration can be calculated using software that takes into account the binding constants of EGTA for Ca²⁺ at the specific pH, temperature, and ionic strength of the experiment.
Add Fluo-5N to Calibration Buffers: Add a small, constant amount of the Fluo-5N stock solution to each calibration buffer.
Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence intensity (F) of each sample at the appropriate excitation and emission wavelengths for Fluo-5N (excitation ~494 nm, emission ~516 nm).
Determine Minimum and Maximum Fluorescence:
Measure the fluorescence of Fluo-5N in the Ca²⁺-free buffer to obtain the minimum fluorescence (Fmin).
Measure the fluorescence in the Ca²⁺-saturating buffer to obtain the maximum fluorescence (Fmax).
Calculate Kd: The dissociation constant is calculated using the following equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
By plotting the free Ca²⁺ concentration against [(F - Fmin) / (Fmax - F)], the Kd can be determined from the slope of the resulting linear regression.
In Vitro Kd Determination Workflow
In Situ Kd Calibration
This method aims to determine the Kd in a more physiologically relevant environment, within the cell itself.
Cell Loading: Incubate the cells with Fluo-5N AM in a physiological saline solution. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active form of Fluo-5N inside the cell.
Cell Permeabilization: After loading and washing, expose the cells to a calcium ionophore in the presence of the series of Ca²⁺-EGTA calibration buffers. The ionophore makes the cell membrane permeable to Ca²⁺, allowing the intracellular Ca²⁺ concentration to equilibrate with the extracellular buffer.
Fluorescence Measurement: Acquire fluorescence images of the cells for each calibration buffer.
Data Analysis: Measure the average fluorescence intensity from the cells for each known Ca²⁺ concentration. Determine Fmin and Fmax as in the in vitro protocol.
Calculate Kd: Use the same equation as for the in vitro determination to calculate the in situ Kd.
Application in a Signaling Pathway: Sarcoplasmic Reticulum Calcium Dynamics in Cardiac Myocytes
Fluo-5N's low affinity for calcium makes it particularly well-suited for measuring Ca²⁺ concentrations in the sarcoplasmic reticulum (SR) of cardiac myocytes, where resting levels are in the high micromolar to millimolar range. These high concentrations would saturate high-affinity indicators.
In cardiac muscle, an action potential triggers the influx of a small amount of Ca²⁺ through L-type calcium channels. This influx activates ryanodine (B192298) receptors (RyR) on the SR membrane, leading to a large-scale release of Ca²⁺ from the SR into the cytosol, a process known as calcium-induced calcium release (CICR). This surge in cytosolic Ca²⁺ initiates muscle contraction. For muscle relaxation, Ca²⁺ is pumped back into the SR by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). Fluo-5N can be loaded into the SR to directly monitor the depletion and repletion of SR Ca²⁺ stores during these processes.
Fluo-5N: An In-depth Technical Guide to a Low-Affinity Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals Introduction Fluo-5N is a fluorescent calcium indicator designed for the detection of high concentrations of intracellular calcium ions (Ca²⁺). As an analog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-5N is a fluorescent calcium indicator designed for the detection of high concentrations of intracellular calcium ions (Ca²⁺). As an analog of Fluo-4, it possesses a significantly lower binding affinity for Ca²⁺, making it an invaluable tool for investigating cellular compartments and signaling events characterized by micromolar to millimolar Ca²⁺ levels.[1] Standard calcium indicators, with their high affinity, would be saturated under such conditions, rendering them ineffective. This technical guide provides a comprehensive overview of the core properties of Fluo-5N, detailed experimental protocols for its use, and visualizations of relevant signaling pathways.
Core Properties and Data Presentation
Fluo-5N's utility is defined by its specific quantitative characteristics. The following tables summarize the key spectral and binding properties of this indicator.
Table 1: Calcium Binding Affinity of Fluo-5N
Property
Value
Notes
Dissociation Constant (Kd)
~90 µM
This value makes it suitable for detecting intracellular calcium levels in the range of 1 µM to 1 mM.[1] The in situ Kd may be higher in the presence of proteins.
Binding Stoichiometry
1:1 (Ca²⁺:Dye)
Assumed to be 1:1, similar to other BAPTA-based indicators.
Fluorescence Increase upon Ca²⁺ Binding
>100-fold
A significant increase in fluorescence intensity is observed upon binding to calcium.
Emits in the green part of the spectrum, suitable for FITC filter sets.[1]
Signaling Pathways and Applications
Fluo-5N is particularly well-suited for measuring Ca²⁺ dynamics within organelles that sequester high concentrations of calcium, such as the sarcoplasmic reticulum (SR) in muscle cells and mitochondria.
Sarcoplasmic Reticulum Calcium Signaling
The SR is the primary intracellular calcium store in muscle cells, and its ability to release and re-uptake Ca²⁺ is fundamental to excitation-contraction coupling. Fluo-5N can be loaded into the SR to directly monitor changes in luminal Ca²⁺ concentration during muscle contraction and relaxation.
Mitochondria play a crucial role in buffering cytosolic Ca²⁺ and in regulating their own metabolic processes through calcium-dependent enzymes. Fluo-5N can be used to monitor Ca²⁺ uptake and release from the mitochondrial matrix.
Figure 2. Mitochondrial Calcium Transport.
Experimental Protocols
In Vitro Determination of Fluo-5N Dissociation Constant (Kd)
This protocol is adapted from the methods of Tsien and Pozzan for the calibration of fluorescent Ca²⁺ indicators using Ca²⁺-EGTA buffers.[2]
Materials:
Fluo-5N, pentapotassium salt
Calcium Calibration Buffer Kit (containing 10 mM K₂EGTA and 10 mM CaEGTA in 100 mM KCl, 30 mM MOPS, pH 7.2)
Fluorometer with a cuvette holder
pH meter
Distilled, deionized water
Procedure:
Prepare Stock Solutions:
Prepare a concentrated stock solution of Fluo-5N (e.g., 1-5 mM) in Ca²⁺-free water or buffer.
You will use two primary calibration buffers: a "zero Ca²⁺" buffer (10 mM K₂EGTA) and a "high Ca²⁺" buffer (10 mM CaEGTA).
Prepare Calibration Samples:
Create a series of 11 calibration standards with known free Ca²⁺ concentrations by mixing the "zero Ca²⁺" and "high Ca²⁺" buffers in precise ratios.[3][4][5] A reciprocal dilution method is recommended to minimize pipetting errors.[3][4][5]
Add a small, identical aliquot of the Fluo-5N stock solution to each calibration standard to achieve a final indicator concentration of approximately 1-10 µM.
Measure Fluorescence:
Set the fluorometer to the excitation and emission wavelengths for Fluo-5N (~494 nm and ~516 nm, respectively).
Measure the fluorescence intensity (F) for each of the 11 calibration standards.
Determine the minimum fluorescence (F_min) from the "zero Ca²⁺" standard and the maximum fluorescence (F_max) from the "high Ca²⁺" standard (or a standard with a Ca²⁺ concentration sufficient to saturate the indicator).
Calculate the Dissociation Constant (Kd):
The relationship between fluorescence and free Ca²⁺ concentration is described by the equation:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
Rearrange this equation to solve for Kd:
Kd = [Ca²⁺] * (F_max - F) / (F - F_min)
Plot the fluorescence intensity against the known free Ca²⁺ concentration of your standards. Fit the data to the above equation to determine the Kd.
Figure 3. Workflow for In Vitro Kd Determination.
In Situ Loading of Fluo-5N AM into Cells
The acetoxymethyl (AM) ester form of Fluo-5N is cell-permeant and can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the fluorescent indicator inside.
Materials:
Fluo-5N AM
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Pluronic® F-127 (optional, to aid solubilization)
Balanced salt solution (e.g., Hanks' Balanced Salt Solution with HEPES)
Cultured cells on coverslips or in a microplate
Procedure:
Prepare Stock Solution:
Prepare a 2 to 5 mM stock solution of Fluo-5N AM in anhydrous DMSO.
Prepare Working Solution:
On the day of the experiment, dilute the Fluo-5N AM stock solution into a balanced salt solution to a final working concentration of 2 to 20 µM.
For many cell lines, a final concentration of 4-5 µM is a good starting point.
(Optional) To improve solubility, you can add 0.04% Pluronic® F-127 to the working solution.
Cell Loading:
Remove the growth medium from the cultured cells and replace it with the Fluo-5N AM working solution.
Incubate the cells at 37°C for 30 to 60 minutes. The optimal loading time can vary between cell types.
Wash:
Remove the loading solution and wash the cells 2-3 times with a fresh balanced salt solution to remove any extracellular dye.
De-esterification:
Incubate the cells in the balanced salt solution for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
Imaging:
The cells are now ready for fluorescence imaging. Excite at ~494 nm and collect emission at ~516 nm.
Figure 4. General Workflow for Loading Fluo-5N AM into Cells.
Conclusion
Fluo-5N is a powerful tool for the quantitative measurement of high intracellular calcium concentrations. Its low affinity for Ca²⁺ makes it ideal for studying Ca²⁺ dynamics within organelles like the sarcoplasmic reticulum and mitochondria, providing insights into fundamental cellular processes. By understanding its core properties and employing appropriate experimental protocols, researchers can effectively leverage Fluo-5N to advance our knowledge of calcium signaling in health and disease.
Fluo-5N: A Technical Guide to a Low-Affinity Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of Fluo-5N, a fluorescent calcium indicator designed for the detection of high-concentration...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-5N, a fluorescent calcium indicator designed for the detection of high-concentration intracellular calcium signals. This document details its core spectral and chemical properties, provides detailed experimental protocols for its application, and situates its use within the context of a key physiological signaling pathway.
Core Properties of Fluo-5N
Fluo-5N is a valuable tool for researchers studying cellular processes involving significant calcium transients, where high-affinity indicators would be saturated. An analog of Fluo-4 (B1262720), Fluo-5N possesses a significantly lower binding affinity for calcium, making it ideal for measuring calcium concentrations in the micromolar to millimolar range.[1][2] This characteristic is particularly advantageous for investigations of calcium dynamics within organelles such as the sarcoplasmic reticulum.[3]
Spectral and Chemical Characteristics
The spectral properties of Fluo-5N are central to its utility in fluorescence microscopy and other fluorescence-based applications. Upon binding to calcium, Fluo-5N exhibits a dramatic increase in fluorescence intensity, reported to be over 100-fold.[1][4] This large dynamic range provides a robust signal for detecting changes in calcium concentration.
Note: The extinction coefficient and quantum yield values provided are for Fluo-4, a closely related analog with similar spectral properties.[5][6][7] These values serve as a strong proxy for Fluo-5N.
Experimental Protocols
The successful use of Fluo-5N, particularly its cell-permeant acetoxymethyl (AM) ester form, relies on proper preparation and cell loading procedures. The following protocols provide a general framework that can be adapted to specific cell types and experimental conditions.
Preparation of Fluo-5N AM Stock Solution
Reconstitution: Prepare a stock solution of Fluo-5N AM in the range of 2 to 5 mM using high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[8][9]
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[10] Avoid repeated freeze-thaw cycles.[9]
Preparation of Fluo-5N AM Working Solution
Thawing: On the day of the experiment, allow an aliquot of the Fluo-5N AM stock solution to warm to room temperature.[9]
Dilution: Prepare a working solution with a final concentration of 2 to 20 µM in a buffer of choice, such as Hanks and Hepes buffer (HHBS).[8] For many cell lines, a final concentration of 4-5 µM is a good starting point.[9]
Addition of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.04%.[8][9]
Addition of Probenecid (B1678239) (Optional): To reduce the leakage of the de-esterified indicator from the cell, an organic anion transport inhibitor like probenecid can be included in the working solution at a concentration of 1-2.5 mM.[10]
Cell Loading Procedure
Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight in growth medium.[8][9]
Dye Loading: Replace the growth medium with the prepared Fluo-5N AM working solution.[8] If compounds in the growth medium interfere with dye loading, replace it with a physiological buffer like HHBS before adding the working solution.[8]
Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[9] The optimal incubation time can vary between cell types and may require empirical determination.[9]
Washing: After incubation, remove the loading solution and wash the cells with fresh HHBS or the buffer of your choice to remove excess dye.[8] If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
De-esterification: Allow the cells to incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
Measurement: The cells are now ready for fluorescence measurement. Stimulate the cells as required by the experimental design and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).[8][11]
Application in a Signaling Pathway: Excitation-Contraction Coupling
A prime application for a low-affinity calcium indicator like Fluo-5N is the study of calcium dynamics in muscle cell contraction, a process known as excitation-contraction coupling. This pathway involves a rapid and substantial increase in intracellular calcium concentration, originating from the sarcoplasmic reticulum (SR).[1][12]
The following diagram illustrates the key steps in this signaling cascade:
Caption: Excitation-Contraction Coupling Pathway.
This intricate process begins with a nerve impulse and culminates in the mechanical contraction of the muscle fiber, driven by a massive efflux of calcium from the SR.[2][4] Fluo-5N is particularly well-suited to measure these high calcium concentrations within the SR and the subsequent transient increase in the cytosol.
Experimental Workflow for Measuring SR Calcium Dynamics
The following diagram outlines a typical experimental workflow for using Fluo-5N to investigate changes in sarcoplasmic reticulum calcium concentration.
Caption: Fluo-5N Experimental Workflow.
This workflow provides a systematic approach to utilizing Fluo-5N for dynamic calcium measurements, from initial cell preparation to final data analysis. The specific stimulus and recording parameters will be dictated by the particular biological question being addressed.
Fluo-5N: A Technical Guide to its Mechanism of Action and Application in High-Concentration Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals Fluo-5N is a fluorescent calcium indicator specifically engineered for the detection of high-concentration calcium ions (Ca²⁺). As an analog of Fluo-4, it p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Fluo-5N is a fluorescent calcium indicator specifically engineered for the detection of high-concentration calcium ions (Ca²⁺). As an analog of Fluo-4, it possesses a significantly lower binding affinity for Ca²⁺, making it an indispensable tool for investigating cellular compartments and events characterized by micromolar to millimolar Ca²⁺ levels, which would otherwise saturate high-affinity indicators.[1][2][3] This guide provides an in-depth exploration of Fluo-5N's mechanism of action, its key spectral and binding properties, and detailed protocols for its application in cellular imaging.
Core Mechanism of Action
The functionality of Fluo-5N, particularly in its cell-permeant acetoxymethyl (AM) ester form, is a multi-step process. Initially, the non-polar AM ester group facilitates the passive diffusion of the molecule across the plasma membrane into the cell's cytoplasm. Once inside, ubiquitous intracellular esterases cleave the AM esters, rendering the Fluo-5N molecule polar and trapping it within the cell. This active form of Fluo-5N is largely non-fluorescent in its Ca²⁺-free state. Upon binding to Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a fluorescence intensity increase of over 100-fold.[1][3][4]
Mechanism of Fluo-5N AM action in live cells.
Quantitative Data Summary
The utility of Fluo-5N is defined by its specific spectral and calcium-binding properties, which are summarized in the table below. Its low affinity (high Kd) is particularly noteworthy, enabling the measurement of Ca²⁺ concentrations in the 1 µM to 1 mM range.[1][5]
Accurate and reproducible data acquisition with Fluo-5N AM requires careful adherence to loading and imaging protocols. The following sections provide a detailed methodology for its use in live cells.
Preparation of Solutions
Fluo-5N AM Stock Solution (2-5 mM): Prepare a stock solution by dissolving Fluo-5N AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[3][4]
Pluronic™ F-127 Solution (10-20% w/v in DMSO): This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.[5][6]
Probenecid (B1678239) Stock Solution (25-100 mM): Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells. Dissolve in a suitable buffer, such as Hanks and Hepes buffer (HHBS), potentially with the addition of NaOH to aid dissolution.[6]
Fluo-5N AM Working Solution (2-20 µM): On the day of the experiment, thaw an aliquot of the Fluo-5N AM stock solution. Prepare the working solution in a buffer of your choice (e.g., HHBS) with a final Pluronic™ F-127 concentration of approximately 0.02-0.04%.[3][4] For most cell lines, a final Fluo-5N AM concentration of 4-5 µM is recommended.[3] The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
Cell Loading Protocol
The following workflow is a general guideline and should be optimized for specific experimental needs.
General experimental workflow for Fluo-5N AM loading.
Cell Preparation: Plate cells in a suitable growth medium and culture overnight.
Dye Loading:
Aspirate the growth medium from the cells. If compounds that interfere with serum are to be used, replace the medium with a physiological buffer like HHBS before adding the dye.[4]
Add the freshly prepared Fluo-5N AM working solution to the cells.
Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, incubation for up to 2 hours may improve signal intensity.[4]
Washing: Remove the dye working solution and wash the cells with fresh buffer (e.g., HHBS) to remove any excess, unhydrolyzed probe. If dye leakage is an issue, this wash buffer should contain an anion transport inhibitor like probenecid (e.g., 1 mM).[4][6]
Imaging: Add the desired stimulant and immediately begin measuring fluorescence using an appropriate instrument.
Instrumentation and Settings
Fluo-5N is compatible with standard fluorescence instrumentation. The following table provides recommended settings.
Fluo-5N serves as a critical tool for the quantitative analysis of high-concentration Ca²⁺ dynamics. Its low Ca²⁺ binding affinity and substantial fluorescence enhancement make it particularly well-suited for studying Ca²⁺ signaling within intracellular stores such as the endoplasmic and sarcoplasmic reticulum. By following the detailed protocols and understanding the core mechanism of action outlined in this guide, researchers can effectively leverage Fluo-5N to gain deeper insights into the complex spatial and temporal patterns of cellular calcium signaling.
The Advantage of Looking Away: A Technical Guide to Low-Affinity Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is paramount to understanding cell function in both health and disease. While high-affinity calcium indicators have been instrumental in revealing the nuances of cytosolic Ca²⁺ signaling, their tendency to become saturated in environments with high Ca²⁺ concentrations limits their utility. This guide provides an in-depth exploration of low-affinity calcium indicators, highlighting their advantages, applications, and the experimental protocols necessary for their successful implementation.
The Core Advantage: Avoiding Saturation in High-Calcium Environments
The primary advantage of low-affinity Ca²⁺ indicators lies in their higher dissociation constant (Kd), which represents the concentration at which half of the indicator molecules are bound to Ca²⁺. Unlike their high-affinity counterparts that become saturated at low micromolar Ca²⁺ levels, low-affinity indicators are suited for measuring the much higher Ca²⁺ concentrations found within specific organelles, such as the endoplasmic reticulum (ER) and mitochondria. This allows researchers to investigate Ca²⁺ dynamics in these crucial compartments without the confounding effects of indicator saturation.[1][2]
Key Advantages:
Accurate measurement of high Ca²⁺ concentrations: Essential for studying organelles like the ER and mitochondria, where [Ca²⁺] can reach hundreds of micromolar to millimolar levels.[2]
Improved temporal resolution of rapid Ca²⁺ transients: Low-affinity indicators have faster Ca²⁺ dissociation rates, enabling them to more faithfully track rapid fluxes and transient Ca²⁺ spikes.[3]
Reduced buffering of intracellular Ca²⁺: By binding Ca²⁺ less tightly, these indicators are less likely to buffer the ion and interfere with the natural signaling processes.
Elucidation of excitotoxicity and cell death pathways: Crucial for studying pathological conditions where intracellular Ca²⁺ levels rise dramatically.[4]
Quantitative Comparison of Low- vs. High-Affinity Calcium Indicators
The choice between a low- and high-affinity indicator is dictated by the specific biological question and the expected range of Ca²⁺ concentrations. The following table summarizes the key quantitative differences between representative indicators.
Property
Low-Affinity Indicators
High-Affinity Indicators
Dissociation Constant (Kd)
Micromolar (µM) to Millimolar (mM) range
Nanomolar (nM) range
Signal-to-Noise Ratio
Can be lower at resting [Ca²⁺], but superior for large transients[5]
Resting and physiological cytosolic Ca²⁺, small and slow Ca²⁺ changes
Key Low-Affinity Calcium Indicators: A Comparative Overview
A variety of low-affinity calcium indicators are available, each with distinct spectral properties and affinities. The selection of a specific indicator should be based on the experimental setup, including the available excitation sources and emission filters, and the specific organelle or process being studied.
Indicator
Excitation (nm)
Emission (nm)
Kd (µM)
Primary Applications
Fluo-4FF AM
494
516
9.7
General purpose, high [Ca²⁺] environments
Fluo-5N AM
494
516
90
Very high [Ca²⁺] environments
Calcium Green-5N
503
530
14
Rapid calcium dynamics
Mag-Fura-2 AM
340/380
510
~25-50 (for Ca²⁺)
Endoplasmic Reticulum Ca²⁺
Rhod-2 AM
552
581
~19 (low affinity versions)
Mitochondrial Ca²⁺
X-Rhod-5F
580
600
1.6
Red-shifted imaging, deeper tissue penetration
X-Rhod-FF
580
600
17
Red-shifted imaging, very high [Ca²⁺]
Experimental Protocols
General Protocol for Loading Acetoxymethyl (AM) Ester Dyes
The AM ester forms of calcium indicators are membrane-permeant and can be loaded into cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.[6]
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
If using, prepare a 250 mM stock solution of probenecid in a suitable buffer.
Prepare Loading Solution:
Dilute the indicator stock solution to a final concentration of 1-10 µM in HBSS or your desired buffer.
To aid in solubilization, pre-mix the indicator stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before adding to the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[7]
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
Cell Loading:
Remove the culture medium from the cells.
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3] The optimal loading time and concentration should be determined empirically for each cell type.
Wash and De-esterification:
Remove the loading solution and wash the cells 2-3 times with warm HBSS (with probenecid, if used).
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.[6]
Specific Protocol: Measuring Mitochondrial Ca²⁺ with Rhod-2 AM
Rhod-2 AM has a net positive charge, which promotes its sequestration into the negatively charged mitochondrial matrix.
Procedure:
Follow the general AM ester loading protocol using Rhod-2 AM. A typical final concentration is 2-5 µM.[8]
Incubate the cells with the Rhod-2 AM loading solution for 30-60 minutes at 37°C.[8]
After washing, acquire fluorescence images using an excitation wavelength of ~552 nm and an emission filter centered around 581 nm.
Specific Protocol: Measuring Endoplasmic Reticulum Ca²⁺ with Mag-Fura-2 AM
Mag-Fura-2 is a ratiometric indicator that can be used to measure ER Ca²⁺. To specifically measure the ER pool, the cytosolic dye must be removed.
Procedure:
Load cells with 4-5 µM Mag-Fura-2 AM for 30-60 minutes at 37°C, following the general protocol.[3]
After the de-esterification step, transiently permeabilize the plasma membrane to wash out the cytosolic dye. This can be achieved by a brief exposure (2-3 minutes) to a low concentration of a mild detergent like digitonin (B1670571) (e.g., 25 µg/mL) in an intracellular-like buffer.[9]
Wash the cells with the intracellular-like buffer to remove the digitonin and the cytosolic dye.
Perform ratiometric imaging by exciting at ~340 nm and ~380 nm and collecting emission at ~510 nm.
In Situ Calibration of Calcium Indicators
To convert fluorescence intensity or ratios into absolute Ca²⁺ concentrations, an in situ calibration is necessary. This is typically performed using a Ca²⁺ ionophore to equilibrate intracellular and extracellular [Ca²⁺].
Materials:
Cells loaded with the calcium indicator
Ca²⁺-free buffer (e.g., HBSS with 10 mM EGTA)
High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂)
Ca²⁺ ionophore (e.g., 4-Bromo A23187 or Ionomycin, 5-10 µM)
Digitonin or Triton X-100 (for background fluorescence determination)
Procedure:
Determine Rmax (Maximum Fluorescence/Ratio):
Perfuse the loaded cells with the high Ca²⁺ buffer.
Add the Ca²⁺ ionophore and allow the fluorescence signal to reach a stable maximum. This represents the fluorescence at saturating Ca²⁺ levels (Fmax or Rmax).[4]
Determine Rmin (Minimum Fluorescence/Ratio):
Wash the cells thoroughly with the Ca²⁺-free buffer.
Add the ionophore to the Ca²⁺-free buffer to chelate any remaining intracellular Ca²⁺. The stable minimum fluorescence is Fmin or Rmin.[4]
Determine Background Fluorescence:
Lyse the cells using a detergent like digitonin or Triton X-100 in the Ca²⁺-free buffer to release all the dye. The remaining fluorescence is the background.
Calculate [Ca²⁺]i:
After subtracting the background fluorescence, the intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
(for ratiometric dyes like Fura-2 derivatives)
or
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
(for single-wavelength dyes)
Signaling Pathways and Experimental Workflows
Low-affinity calcium indicators are indispensable for dissecting signaling pathways that involve large and localized Ca²⁺ transients.
NMDA Receptor-Mediated Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death following stroke and neurodegenerative diseases. Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of Ca²⁺, overwhelming the cell's buffering capacity and triggering downstream death cascades.
NMDA Receptor-Mediated Excitotoxicity Pathway
An experimental workflow to study this process would involve loading cultured neurons with a low-affinity Ca²⁺ indicator, stimulating with a high concentration of NMDA, and monitoring the changes in cytosolic and mitochondrial Ca²⁺, followed by an assessment of cell viability.
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening, often triggered by mitochondrial Ca²⁺ overload and oxidative stress, leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, ultimately causing cell death.[10][11]
Molecular Players in mPTP Opening
Conclusion
Low-affinity calcium indicators are powerful tools that have opened new avenues for investigating cellular processes characterized by high calcium concentrations. By overcoming the limitation of saturation inherent to high-affinity probes, these indicators provide a clearer window into the dynamic calcium signaling within organelles and during pathological events. A thorough understanding of their properties and the application of robust experimental protocols, as outlined in this guide, will enable researchers to harness the full potential of these essential tools in their quest to unravel the complexities of cellular calcium signaling.
An In-depth Technical Guide to Fluo-5N: AM Ester vs. Salt Form
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the low-affinity calcium indicator Fluo-5N, detailing the distinct properties, applications, and e...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the low-affinity calcium indicator Fluo-5N, detailing the distinct properties, applications, and experimental considerations for its two primary formulations: the cell-permeant acetoxymethyl (AM) ester and the cell-impermeant salt form. Understanding the fundamental differences between these forms is critical for the accurate measurement of high-concentration calcium dynamics in cellular and subcellular compartments.
Core Concepts: The Chemistry of Cellular Loading
The principal difference between the Fluo-5N AM ester and its salt form lies in their ability to cross the plasma membrane. The salt form is a charged molecule that cannot passively enter cells.[1][2] To overcome this, the AM ester form is used for loading the indicator into living, intact cells.[3][4][5]
The AM (acetoxymethyl) ester groups are lipophilic, temporarily masking the charged carboxylate groups of the Fluo-5N molecule.[6][7] This modification renders the molecule uncharged and membrane-permeant, allowing it to diffuse freely into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, charged salt form of Fluo-5N.[8][9] This process effectively traps the indicator within the cell, allowing for the subsequent measurement of intracellular calcium concentration.[6]
Caption: Intracellular activation of Fluo-5N AM ester.
Comparative Analysis: Fluo-5N AM Ester vs. Salt Form
The choice between the AM ester and the salt form is dictated entirely by the experimental design. The AM ester is the tool for intracellular measurements in living cells, while the salt form is essential for calibration, in vitro assays, and direct loading through invasive techniques like microinjection or patch pipettes.[1][2]
Key Distinctions
Cell Permeability: This is the defining difference. The AM ester is cell-permeant, whereas the salt form is not.[3][10]
Application: The AM ester is used for loading dye into intact cell populations for applications like flow cytometry, confocal microscopy, and microplate-based screening.[3][10] The salt form is the active indicator used for in vitro calcium binding assays and for calibrating fluorescence signals to absolute calcium concentrations.[11][12]
Solubility: Fluo-5N AM ester is hydrophobic and should be dissolved in anhydrous DMSO to prepare stock solutions.[3][4][5] The pentapotassium salt form is hydrophilic and soluble in water or aqueous buffers.[10][13]
Activity: The AM ester itself is not responsive to calcium. It becomes the active calcium indicator only after the AM groups are removed by esterases within the cell.[9]
Protocol 1: Live Cell Loading with Fluo-5N AM Ester
This protocol provides a general guideline for loading Fluo-5N AM into adherent cells. Optimization of dye concentration and incubation time may be required depending on the cell type.
Caption: Experimental workflow for Fluo-5N AM ester loading.
A. Reagent Preparation:
Fluo-5N AM Stock Solution (2-5 mM): Prepare a stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[4][5] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[14]
Pluronic® F-127 Solution (10-20% w/v): Prepare a stock solution in DMSO. Pluronic® F-127 is a non-ionic detergent that aids in dispersing the hydrophobic AM ester in aqueous loading buffers.[4][14]
Loading Buffer: A physiological buffer such as Hanks and Hepes buffer (HHBS) is typically used.[4]
Fluo-5N AM Working Solution (2-20 µM): On the day of the experiment, thaw the Fluo-5N AM stock solution. For a final concentration of 4-5 µM, dilute the stock solution into the loading buffer.[5] To improve solubility, first mix the Fluo-5N AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the buffer, achieving a final Pluronic® concentration of ~0.04%.[4][14]
B. Cell Loading Procedure:
Grow cells on a suitable culture plate (e.g., black wall/clear bottom for microscopy) overnight.[4][5]
Remove the growth medium from the cells.
Add the Fluo-5N AM working solution to the cells.[4][5]
Incubate the cells at 37°C for 30-60 minutes. For some cell lines, longer incubation times may be necessary.[4][5][17]
After incubation, remove the dye-loading solution and wash the cells once with fresh loading buffer to remove extracellular dye.[14] To reduce leakage of the de-esterified indicator from the cells, this wash buffer can be supplemented with an anion-transport inhibitor like 1 mM probenecid.[14][16]
Add fresh buffer (with probenecid, if applicable) and incubate for a further 30 minutes to allow for complete de-esterification of the intracellular AM esters.[14]
C. Fluorescence Measurement:
Place the plate in the measurement instrument (microscope, plate reader, etc.).
Add the experimental stimulant or agonist as desired.
Begin fluorescence measurement immediately using the appropriate instrument settings (e.g., Ex/Em = 490/525 nm).[4]
Protocol 2: In Vitro Calibration with Fluo-5N Salt Form
This protocol allows for the determination of the dissociation constant (Kd) of Fluo-5N and is used to convert fluorescence intensity ratios into absolute calcium concentrations. This requires the salt form of the indicator and a series of calcium buffers.
A. Reagent Preparation:
Fluo-5N Salt Stock Solution: Prepare a stock solution of Fluo-5N pentapotassium salt in high-purity water or a calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2).
Calcium Calibration Buffers: Prepare a series of buffers with precisely known free Ca²⁺ concentrations. This is typically achieved using a calcium chelator like EGTA and varying the amount of added CaCl₂. Commercial kits are available for this purpose. The series should span the expected Kd of Fluo-5N, from zero Ca²⁺ (containing EGTA) to saturating Ca²⁺ levels (e.g., >1 mM).[14]
B. Calibration Procedure:
In a fluorometer cuvette or microplate, add the Fluo-5N salt to the zero-calcium buffer to a final concentration of ~1 µM.
Measure the fluorescence intensity. This value represents F_min.[14]
Sequentially add known concentrations of calcium (or use separate wells for each concentration from the calibration buffer kit) and record the fluorescence at each step.
Finally, add a saturating concentration of calcium to determine the maximum fluorescence, F_max.[14]
Plot the fluorescence intensity against the free [Ca²⁺].
The Kd can be calculated using the equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)] .
Applications and Signaling Pathways
Fluo-5N is specifically designed for detecting high levels of calcium that would saturate common high-affinity indicators like Fluo-3 and Fluo-4.[14][15][18] Its low affinity (Kd ≈ 90 µM) makes it ideal for measuring Ca²⁺ transients in the micromolar to millimolar range.[3][10]
A key application is monitoring calcium dynamics within organelles that store high concentrations of Ca²⁺, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[17][19] For example, upon stimulation with agonists like IP₃ (Inositol trisphosphate), Ca²⁺ is released from the ER into the cytosol, causing a large, localized increase in cytosolic [Ca²⁺]. Fluo-5N can be used to measure these high-concentration release events.
Caption: Fluo-5N measures high [Ca²⁺] after ER release.
Important Considerations
Compartmentalization: When using the AM ester, the dye may not load exclusively into the cytosol. It can be sequestered into organelles like mitochondria or the SR, which can complicate the interpretation of the fluorescence signal.[8][17] Lowering the loading temperature may help reduce this phenomenon.[14]
In Situ Kd: The dissociation constant (Kd) measured in vitro may not precisely reflect the Kd inside the cell. Intracellular factors like viscosity, protein binding, and ionic strength can alter the indicator's affinity for calcium.[11] In situ calibration is recommended for highly quantitative measurements.
AM Ester Hydrolysis: Incomplete hydrolysis of the AM ester will result in a population of dye molecules that are unresponsive to calcium. Ensure sufficient incubation time after loading for complete de-esterification.[14] A simple test in a fluorometer can check for significant hydrolysis of a stock solution.[14]
Fluo-5N: An In-Depth Technical Guide to Cellular Imaging of High-Concentration Calcium Dynamics
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Fluo-5N, a low-affinity fluorescent indicator specifically designed for the measurement of high-co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluo-5N, a low-affinity fluorescent indicator specifically designed for the measurement of high-concentration intracellular calcium ([Ca²⁺]). Fluo-5N has emerged as an invaluable tool for investigating cellular compartments and events characterized by Ca²⁺ levels that would saturate traditional calcium indicators. This document details its core properties, provides comparative data with other indicators, outlines detailed experimental protocols for its application in key cellular imaging contexts, and illustrates its use in relevant signaling pathways.
Core Properties and Data Presentation
Fluo-5N is an analog of Fluo-4, engineered with a lower binding affinity for Ca²⁺. This key characteristic makes it the preferred probe for quantifying Ca²⁺ in the micromolar to millimolar range, environments typically found within organelles such as the sarcoplasmic/endoplasmic reticulum (SR/ER) and mitochondria. Upon binding to Ca²⁺, Fluo-5N exhibits a dramatic increase in fluorescence intensity of over 100-fold with minimal spectral shift, making it suitable for single-wavelength imaging modalities.[1][2][3]
Below is a summary of the key quantitative data for Fluo-5N and a comparison with other commonly used calcium indicators.
Experimental Workflow: Cellular Imaging with Fluo-5N AM
The following diagram outlines the general workflow for loading cells with the acetoxymethyl (AM) ester form of Fluo-5N for subsequent calcium imaging experiments.
General workflow for Fluo-5N AM cellular imaging.
Signaling Pathway: SR/ER Calcium Release via Ryanodine (B192298) and IP₃ Receptors
Fluo-5N is instrumental in studying the dynamics of calcium release from the sarcoplasmic/endoplasmic reticulum, which is primarily mediated by ryanodine receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs).
SR/ER Ca²⁺ release monitored by Fluo-5N.
Signaling Pathway: Mitochondrial Calcium Uptake
Fluo-5N can be used to indirectly measure mitochondrial calcium uptake by monitoring the decrease in extramitochondrial calcium concentration.
Mitochondrial Ca²⁺ uptake measured with Fluo-5N.
Experimental Protocols
Protocol 1: Measuring Sarcoplasmic Reticulum [Ca²⁺] in Cardiomyocytes
This protocol is adapted from studies measuring SR calcium dynamics in isolated cardiac myocytes.
Materials:
Isolated cardiomyocytes
Fluo-5N AM (acetoxymethyl ester)
Anhydrous DMSO
Pluronic F-127 (20% solution in DMSO)
Tyrode's solution (or other appropriate physiological buffer)
Confocal microscope with 488 nm laser line and appropriate emission filters (e.g., 500-550 nm)
Procedure:
Preparation of Fluo-5N AM Loading Solution:
Prepare a 1-5 mM stock solution of Fluo-5N AM in anhydrous DMSO.
For loading, dilute the Fluo-5N AM stock solution to a final concentration of 5-10 µM in Tyrode's solution.
To aid in solubilization, pre-mix the Fluo-5N AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.
Cell Loading:
Incubate isolated cardiomyocytes in the Fluo-5N AM loading solution for 60-90 minutes at room temperature, protected from light. The longer incubation time and lower temperature favor compartmentalization into the SR.
De-esterification and Washing:
After loading, wash the cells three times with fresh, dye-free Tyrode's solution to remove extracellular Fluo-5N AM.
Allow the cells to de-esterify for at least 30 minutes at room temperature in dye-free buffer.
Imaging:
Mount the coverslip with the loaded cardiomyocytes onto the confocal microscope.
Excite the Fluo-5N at 488 nm and collect the emission between 500 nm and 550 nm.
Record baseline fluorescence and then stimulate the cells as required for the experiment (e.g., electrical field stimulation, application of agonists like caffeine).
Changes in Fluo-5N fluorescence within the SR will be observed as a decrease upon Ca²⁺ release and an increase during re-uptake.
Protocol 2: Measuring Mitochondrial [Ca²⁺] Uptake in Permeabilized Cells
This protocol describes the use of Fluo-5N to measure calcium uptake into mitochondria in permeabilized cells, where the dye remains in the buffer surrounding the mitochondria.
Respiration buffer (containing mitochondrial substrates like pyruvate (B1213749) and malate)
CaCl₂ solution
Fluorescence plate reader or microscope with perfusion system
Procedure:
Cell Preparation:
Culture cells on a suitable plate or coverslip.
Wash the cells with a physiological saline solution.
Permeabilization:
Incubate the cells with a permeabilization buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL) for a few minutes to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
Calcium Uptake Assay:
Replace the permeabilization buffer with a respiration buffer containing Fluo-5N (e.g., 1-5 µM) and mitochondrial substrates.
Measure the baseline fluorescence of the Fluo-5N in the buffer.
Add a bolus of CaCl₂ to the buffer to achieve a final concentration in the low micromolar range.
Monitor the decrease in Fluo-5N fluorescence over time as the mitochondria take up the added Ca²⁺ from the buffer.
The rate of fluorescence decrease is proportional to the rate of mitochondrial Ca²⁺ uptake.
Protocol 3: General Protocol for Loading Cultured Neurons with Fluo-5N AM
This protocol is a general guideline for loading Fluo-5N AM into cultured neurons and can be adapted from protocols for similar dyes like Fluo-4 AM. Optimization of dye concentration and loading time is recommended for specific neuronal cell types.
Materials:
Cultured neurons on coverslips
Fluo-5N AM
Anhydrous DMSO
Pluronic F-127 (20% solution in DMSO)
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer
Procedure:
Preparation of Loading Solution:
Prepare a 1-5 mM stock solution of Fluo-5N AM in anhydrous DMSO.
Prepare a working solution of 1-5 µM Fluo-5N AM in HBSS. To aid solubilization, mix the Fluo-5N AM stock with an equal volume of 20% Pluronic F-127 before dilution.
Cell Loading:
Replace the culture medium with the Fluo-5N AM loading solution.
Incubate the neurons for 30-60 minutes at 37°C in the dark.
Washing and De-esterification:
Wash the cells three times with fresh HBSS to remove excess dye.
Incubate the cells in HBSS for an additional 10-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
Imaging:
Image the neurons using a fluorescence microscope equipped with a 488 nm excitation source and a suitable emission filter (e.g., 515-565 nm).
Record changes in fluorescence in response to neuronal stimulation (e.g., high potassium, glutamate, or electrical stimulation).
Conclusion
Fluo-5N is a powerful tool for the investigation of cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺ makes it uniquely suited for measuring calcium dynamics within organelles like the sarcoplasmic/endoplasmic reticulum and mitochondria, providing insights into cellular signaling events that are not accessible with high-affinity indicators. While a lack of comprehensive photophysical data such as quantum yield and extinction coefficient presents a limitation for direct brightness comparisons, its significant fluorescence enhancement upon calcium binding ensures a robust signal for a variety of imaging applications. The protocols provided in this guide offer a starting point for researchers to effectively utilize Fluo-5N in their cellular imaging experiments. As with any fluorescent probe, empirical optimization of loading conditions and imaging parameters is crucial for achieving high-quality, reproducible data.
Fluo-5N: A Technical Guide to Measuring Sarcoplasmic Reticulum Calcium
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the use of Fluo-5N for measuring calcium concentrations within the sarcopla...
Author: BenchChem Technical Support Team. Date: December 2025
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the use of Fluo-5N for measuring calcium concentrations within the sarcoplasmic reticulum (SR). Fluo-5N's low affinity for calcium makes it an ideal tool for probing the high-concentration environment of the SR, which would saturate high-affinity indicators.
Core Principles of Fluo-5N for SR Calcium Measurement
Fluo-5N is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2][3] Its utility in measuring SR calcium stems from its low binding affinity, with a dissociation constant (Kd) of approximately 90 µM.[1][2][3][4][5][6] This characteristic allows it to operate within the millimolar Ca²⁺ concentration range found inside the SR without becoming saturated, a common issue with high-affinity indicators like Fluo-4.[1][2][6][7]
The acetoxymethyl (AM) ester form of Fluo-5N is cell-permeant, allowing it to be loaded into live cells.[1][3] Once inside, cytosolic esterases cleave the AM group, trapping the indicator within the cell.[8] Preferential loading into the SR can be achieved, and the fluorescence signal from this compartment can be distinguished from the cytosolic signal. A decline in Fluo-5N fluorescence is indicative of Ca²⁺ release from the SR during cellular processes like muscle contraction.[4][5]
Quantitative Data
The following tables summarize the key quantitative properties of Fluo-5N and provide a comparison with other relevant calcium indicators.
Visualizing the processes involved in SR calcium measurement is crucial for understanding the experimental design and data interpretation.
Caption: Excitation-Contraction Coupling Pathway.
Caption: Experimental Workflow for Fluo-5N Measurement.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. The following protocols provide a framework for key experiments using Fluo-5N.
Protocol 1: Loading Fluo-5N AM into Single Muscle Fibers
This protocol is adapted from methodologies used for skeletal muscle fibers.[4][5]
Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[1] Store in single-use aliquots at -20°C, protected from light.
Working Solution Preparation: On the day of the experiment, prepare a working solution with a final concentration of 2 to 20 µM Fluo-5N AM in a suitable physiological buffer (e.g., Tyrode's solution).[1][11] To aid in dispersing the AM ester in the aqueous solution, first mix the DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the buffer.[1][6]
Cell Loading:
Isolate single muscle fibers using standard dissection techniques.
Incubate the fibers in the Fluo-5N AM working solution. For toad muscle fibers, an incubation of 2 hours at 35°C has been shown to be effective.[4][5] For mouse skeletal muscle fibers, incubation for 2 hours at room temperature has been used.[11] Optimal loading time and temperature should be determined empirically for the specific preparation.
Washing: After incubation, wash the fibers thoroughly with the physiological buffer to remove the extracellular dye and allow for de-esterification of the intracellular Fluo-5N AM.
Protocol 2: Confirmation of SR Localization
It is essential to confirm that the majority of the recorded fluorescence signal originates from the SR.
Record the initial total fluorescence of a Fluo-5N-loaded fiber.
Expose the fiber to a low concentration of saponin (e.g., 100 µg/ml), which selectively permeabilizes the surface membrane.[4]
The resulting rapid drop in fluorescence represents the cytosolic fraction of the dye leaking out. The remaining stable fluorescence is primarily from membrane-bound compartments like the SR.[4] Studies have shown this remaining fraction to be approximately 51% of the initial value.[4]
To estimate the fluorescence originating specifically from Ca²⁺ within the SR, first inhibit the SR Ca²⁺-ATPase (SERCA) pump to prevent reuptake. Apply a SERCA inhibitor such as 2,5-di(tert-butyl)1,4-hydroquinone (TBQ; e.g., 20 µM) for about 1 minute.[4][5]
Next, rapidly apply a high concentration of caffeine (e.g., 30 mM) to open the ryanodine receptors and release the majority of Ca²⁺ from the SR.[4][5]
The resulting decrease in fluorescence to a new stable level represents the emptying of the SR Ca²⁺ store. This procedure has been shown to reduce fluorescence to approximately 46% of the control value, providing a dynamic measure of the SR-specific signal.[4][5]
Protocol 3: Measurement of SR Ca²⁺ Release and Reuptake
Setup: Mount the Fluo-5N-loaded fiber in a chamber on a fluorescence microscope equipped for epifluorescence (e.g., FITC filter set) or a confocal microscope with a 488 nm laser line.[1][3]
Stimulation: Elicit muscle contraction and subsequent SR Ca²⁺ release using electrical field stimulation.
Data Acquisition:
Record the fluorescence intensity before, during, and after stimulation.
A decrease in Fluo-5N fluorescence during stimulation corresponds to the release of Ca²⁺ from the SR.[4]
The recovery of the fluorescence signal following the cessation of stimulation reflects the reuptake of Ca²⁺ into the SR by the SERCA pump.[4]
Analysis: The kinetics of the fluorescence decay and recovery can be analyzed to determine the rates of SR Ca²⁺ release and reuptake, respectively.
Protocol 4: In Situ Calibration Considerations
Absolute calibration of Fluo-5N within the SR is challenging due to uncertainties about the indicator's concentration and Kd in the intra-organellar environment. The presence of proteins can alter the dye's affinity for calcium.[12][13] However, relative changes in SR Ca²⁺ can be reliably quantified.
Defining F_min and F_max:
F_min (Minimum Fluorescence): The fluorescence level after depleting SR Ca²⁺ with a combination of a SERCA inhibitor (like TBQ) and a RyR agonist (like caffeine) can be defined as the signal corresponding to zero SR Ca²⁺.[4]
F_max (Maximum Fluorescence): Determining a true maximum fluorescence (F_max) is difficult in intact preparations. One approach involves permeabilizing the cell with saponin and then exposing it to a solution with a very high Ca²⁺ concentration (e.g., 20 mM) to saturate the indicator.[4]
Relative Quantification: For many applications, expressing the fluorescence signal relative to the baseline or as a fractional change (ΔF/F₀) is sufficient to study the dynamics of SR Ca²⁺ handling.[7] The fluorescence above the F_min level (post-caffeine/TBQ) can be assumed to be proportional to the [Ca²⁺] in the SR.[4]
Advantages and Limitations
Advantages:
Low Ca²⁺ Affinity: The ~90 µM Kd is well-suited for the high Ca²⁺ concentrations within the SR, avoiding signal saturation.[1][4][6][7]
Visible Light Excitation: Fluo-5N is compatible with the common 488 nm laser line, making it accessible for confocal microscopy and flow cytometry.[1][3]
Large Dynamic Range: The fluorescence intensity increases by over 100-fold upon Ca²⁺ binding, providing a robust signal.[1][2][3]
Limitations:
Kinetic Fidelity: Some studies suggest that Fluo-5N's kinetics may not be fast enough to perfectly track the most rapid Ca²⁺ transients compared to other indicators like furaptra.[14][15]
Calibration Complexity: The intracellular environment can affect the dye's properties, making precise absolute quantification of [Ca²⁺] challenging.[4][12]
Compartmentalization: While it can be preferentially loaded into the SR, some dye will inevitably be present in the myoplasm and other organelles, which must be accounted for in the experimental design.[4][8]
Unveiling High-Concentration Calcium Dynamics: An In-Depth Technical Guide to Fluo-5N
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Fluo-5N, a low-affinity fluorescent indicator essential for probing cellular environments with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fluo-5N, a low-affinity fluorescent indicator essential for probing cellular environments with high calcium concentrations. We will delve into the core principles of its fluorescence increase, provide detailed experimental protocols, and offer a comparative analysis with other relevant indicators.
Core Principles of Fluo-5N Fluorescence
Fluo-5N is a vital tool for cellular biologists and drug discovery scientists, specifically designed to measure high concentrations of free calcium (Ca²⁺) that would saturate common indicators like Fluo-4. Its lower binding affinity for Ca²⁺ makes it ideal for investigating organelles such as the sarcoplasmic reticulum (SR), endoplasmic reticulum (ER), and mitochondria, where Ca²⁺ levels can reach micromolar to even millimolar ranges.[1][2]
Mechanism of Fluorescence Increase: Photoinduced Electron Transfer (PeT)
At the heart of Fluo-5N's function is a process known as Photoinduced Electron Transfer (PeT). The molecule consists of two key components: a fluorophore (a derivative of fluorescein) and a Ca²⁺ chelator (a derivative of BAPTA).
In the absence of Ca²⁺ (low fluorescence state): The electron-rich BAPTA moiety readily donates an electron to the photo-excited fluorophore. This non-radiative process, PeT, quenches the fluorescence, resulting in a dim state.
In the presence of Ca²⁺ (high fluorescence state): When Fluo-5N binds to a Ca²⁺ ion, the electron-donating capacity of the BAPTA portion is significantly reduced. This inhibition of PeT allows the fluorophore to return to its ground state by emitting a photon, leading to a dramatic increase in fluorescence intensity.
This "on/off" switching mechanism is responsible for the greater than 100-fold increase in fluorescence upon Ca²⁺ binding, providing a robust signal for researchers.[1][2]
Diagram of the Photoinduced Electron Transfer (PeT) Mechanism
Caption: Mechanism of Fluo-5N fluorescence increase.
Quantitative Data and Spectral Properties
For accurate experimental design and data interpretation, a clear understanding of Fluo-5N's quantitative properties is crucial. The following table summarizes its key characteristics and provides a comparison with other commonly used low-affinity calcium indicators.
Not explicitly stated for Fluo-5N; Fluo-3 is ~0.14[3]
Not explicitly stated
Not explicitly stated
Filter Set Compatibility
FITC
FITC
TRITC/Rhodamine
Primary Advantage
Very low affinity, suitable for very high [Ca²⁺]
Lower affinity than Fluo-4, good for moderately high [Ca²⁺]
Red-shifted spectra for multiplexing
Primary Disadvantage
Lower signal-to-noise in low [Ca²⁺] regions
May saturate at extremely high [Ca²⁺]
Potential for mitochondrial sequestration
Experimental Protocols
The successful use of Fluo-5N hinges on proper cell loading, imaging, and data calibration. Below are detailed protocols for these key experimental stages.
Cell Loading with Fluo-5N AM
The acetoxymethyl (AM) ester form of Fluo-5N is cell-permeant and is cleaved by intracellular esterases to trap the active indicator inside the cell.
Materials:
Fluo-5N AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM)
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)
Prepare Loading Buffer: On the day of the experiment, prepare a fresh loading buffer. For a final Fluo-5N AM concentration of 5 µM, dilute the DMSO stock into HBSS/HEPES. To aid in dispersion, first mix the Fluo-5N AM stock with an equal volume of 20% Pluronic® F-127 before adding to the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%. If dye leakage is a concern, probenecid can be added to the loading buffer (final concentration 1-2.5 mM).
Cell Culture Preparation: Culture your cells on coverslips or in imaging dishes suitable for fluorescence microscopy. Ensure the cells are healthy and at an appropriate confluency.
Loading: Remove the culture medium and wash the cells once with HBSS/HEPES. Add the Fluo-5N AM loading buffer to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and dye concentration may need to be determined empirically for your specific cell type.
De-esterification: After loading, wash the cells twice with fresh, warm HBSS/HEPES to remove extracellular dye. Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
Workflow for Fluo-5N AM Cell Loading
Caption: Experimental workflow for loading cells with Fluo-5N AM.
In Situ Calibration of Fluo-5N Fluorescence
To convert fluorescence intensity into an approximate Ca²⁺ concentration, an in situ calibration is recommended. This protocol uses a calcium ionophore (e.g., ionomycin) to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
Fluo-5N loaded cells
Calcium-free HBSS/HEPES containing 10 mM EGTA
High calcium buffer (e.g., HBSS/HEPES with 10 mM CaCl₂)
Baseline Measurement: Acquire a baseline fluorescence measurement (F) from the region of interest in your Fluo-5N loaded cells in normal HBSS/HEPES.
Minimum Fluorescence (F_min): Perfuse the cells with a calcium-free HBSS/HEPES solution containing 10 mM EGTA and a saturating concentration of ionomycin (e.g., 5-10 µM). This will chelate all free calcium, and the resulting fluorescence intensity represents F_min.
Maximum Fluorescence (F_max): After obtaining a stable F_min, perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl₂) also containing ionomycin. This will saturate the indicator with calcium, and the resulting fluorescence intensity represents F_max.
Calculation of [Ca²⁺]: The intracellular calcium concentration can then be estimated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
Where Kd is the dissociation constant of Fluo-5N (~90 µM).
Fluo-5N: A Technical Guide for Measuring High Calcium Concentrations
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of Fluo-5N, a low-affinity fluorescent indicator specifically designed for the accurate meas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-5N, a low-affinity fluorescent indicator specifically designed for the accurate measurement of high calcium (Ca²⁺) concentrations. Its properties make it an invaluable tool for researchers and professionals in various fields, including neuroscience, muscle physiology, and drug discovery, where monitoring significant fluctuations in intracellular Ca²⁺ is critical.
Core Properties of Fluo-5N
Fluo-5N is an analog of Fluo-4, engineered with a lower binding affinity for Ca²⁺. This key characteristic prevents the saturation of the indicator in environments with high Ca²⁺ levels, a common limitation of high-affinity indicators. This allows for the reliable measurement of Ca²⁺ concentrations in the micromolar to millimolar range.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fluo-5N and provides a comparison with other commonly used low-affinity Ca²⁺ indicators.
Fluo-5N is particularly well-suited for investigating signaling pathways characterized by large and rapid changes in Ca²⁺ concentration. Two prominent examples are the sarcoplasmic reticulum (SR) Ca²⁺ release in muscle cells and mitochondrial Ca²⁺ influx.
Sarcoplasmic Reticulum Calcium Dynamics
In muscle physiology, the release of Ca²⁺ from the SR is a fundamental step in excitation-contraction coupling. Fluo-5N's low affinity allows for the direct measurement of intra-SR Ca²⁺ concentrations, providing insights into Ca²⁺ loading, release, and reuptake dynamics.
Sarcoplasmic Reticulum Calcium Signaling Pathway.
Mitochondrial Calcium Uniporter Activity
Mitochondria play a crucial role in buffering cytosolic Ca²⁺ and in regulating cellular metabolism and apoptosis. The mitochondrial calcium uniporter (MCU) facilitates the uptake of Ca²⁺ into the mitochondrial matrix, where concentrations can reach high levels. Fluo-5N can be targeted to the mitochondria to monitor these substantial Ca²⁺ transients.
Mitochondrial Calcium Influx Pathway.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for measuring intracellular Ca²⁺ using Fluo-5N AM.
General workflow for intracellular calcium measurement.
Detailed Protocol for Loading Fluo-5N AM into Live Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
Procedure:
Prepare Stock Solutions:
Prepare a 2 to 5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Prepare Working Solution:
On the day of the experiment, thaw a vial of the Fluo-5N AM stock solution to room temperature.
Prepare a Fluo-5N AM working solution at a final concentration of 2 to 20 µM in HHBS or your buffer of choice. For many cell lines, a final concentration of 4-5 µM is a good starting point.
To aid in the dispersion of the AM ester in the aqueous buffer, mix the Fluo-5N AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
Cell Loading:
Culture cells on coverslips or in microplates suitable for fluorescence imaging.
Remove the culture medium and wash the cells once with HHBS.
Add the Fluo-5N AM working solution to the cells.
Incubate the cells at 37°C for 30 to 60 minutes. For some cell types, a longer incubation of up to 2 hours may improve signal intensity.
Wash and De-esterification:
After incubation, remove the dye-loading solution and wash the cells two to three times with HHBS to remove any extracellular Fluo-5N AM.
Incubate the cells in fresh HHBS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
Measurement:
The cells are now ready for fluorescence measurements.
Acquire baseline fluorescence before adding your stimulus.
Add the desired stimulus and record the change in fluorescence intensity over time using a fluorescence microscope, plate reader, or flow cytometer with a standard FITC filter set (Excitation ~490 nm, Emission ~525 nm).[1]
In Situ Calibration of Fluo-5N
Accurate quantification of intracellular Ca²⁺ concentrations requires in situ calibration of the fluorescent signal. This is because the properties of the dye, including its Kd, can be influenced by the intracellular environment.
General Principle:
The in situ calibration involves determining the minimum fluorescence (F_min) in a Ca²⁺-free environment and the maximum fluorescence (F_max) when the dye is saturated with Ca²⁺. This is typically achieved by using ionophores to permeabilize the cell membrane to Ca²⁺ and EGTA to chelate Ca²⁺.
Materials:
Fluo-5N loaded cells
Ca²⁺-free buffer containing EGTA (e.g., 10 mM)
High Ca²⁺ buffer containing a saturating concentration of Ca²⁺ (e.g., 10 mM)
A calcium ionophore such as Ionomycin or 4-bromo A-23187
Procedure:
After loading and washing the cells as described above, obtain a baseline fluorescence reading (F).
To determine F_max, perfuse the cells with a high Ca²⁺ buffer containing the calcium ionophore. This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the Fluo-5N. Record the maximal fluorescence intensity.
To determine F_min, subsequently perfuse the cells with a Ca²⁺-free buffer containing EGTA and the ionophore. This will chelate all available Ca²⁺, and the fluorescence will drop to its minimum level.
The intracellular free Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
Where Kd is the in situ determined dissociation constant.
Suitability for High-Throughput Screening (HTS) in Drug Discovery
Fluo-5N's properties make it a valuable tool for high-throughput screening (HTS) of compound libraries to identify modulators of cellular Ca²⁺ signaling. Its compatibility with automated fluorescence plate readers and its robust signal-to-noise ratio in the presence of high Ca²⁺ concentrations are key advantages. Assays can be designed to screen for agonists, antagonists, or allosteric modulators of G-protein coupled receptors (GPCRs) and ion channels that signal through Ca²⁺ mobilization.
The general workflow for HTS involves plating cells in multi-well plates, loading with Fluo-5N AM, and then using an automated liquid handling system to add compounds and measure the resulting fluorescence changes.
Conclusion
Fluo-5N is a powerful and versatile low-affinity Ca²⁺ indicator that is indispensable for the study of cellular processes involving high concentrations of this ubiquitous second messenger. Its robust performance in a variety of applications, from fundamental research into signaling pathways to high-throughput drug screening, makes it a critical tool for scientists and researchers aiming to unravel the complexities of calcium signaling. The detailed protocols and comparative data provided in this guide are intended to facilitate its effective implementation in the laboratory.
Application Notes and Protocols for Fluo-5N AM Cellular Loading
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Fluo-5N AM, a low-affinity fluorescent calcium indicator, for monitoring intracellular c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluo-5N AM, a low-affinity fluorescent calcium indicator, for monitoring intracellular calcium dynamics in cultured cells. Fluo-5N is particularly well-suited for measuring high calcium concentrations (in the micromolar to millimolar range) found within organelles such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), making it an invaluable tool for studying phenomena like store-operated calcium entry (SOCE) and calcium release from intracellular stores.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fluo-5N AM, facilitating experimental design and data interpretation.
Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[4]
Dissolve probenecid in 1 M NaOH and then dilute with your physiological buffer to the desired stock concentration. Adjust the pH to the physiological range.
4. Physiological Buffer:
A common choice is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. The buffer should be appropriate for the cell type being used.
Fluo-5N AM Loading Protocol for Cultured Cells
Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom plates) and culture overnight to allow for adherence.
Prepare Loading Buffer:
On the day of the experiment, thaw an aliquot of the Fluo-5N AM stock solution.
For a final loading concentration of 5 µM Fluo-5N AM with 0.04% Pluronic™ F-127, first mix equal volumes of the Fluo-5N AM stock solution and the 20% Pluronic™ F-127 stock solution.
Dilute this mixture into the physiological buffer to achieve the final desired concentration. For example, add 1 µL of the Fluo-5N AM/Pluronic mixture to 1 mL of buffer for a 1:1000 dilution of a 5 mM stock, resulting in a 5 µM final concentration.
If using probenecid, add it to the loading buffer at a final concentration of 0.5-1 mM.[1]
Cell Loading:
Remove the culture medium from the cells.
Add the prepared loading buffer to the cells.
Incubate at 37°C for 30-60 minutes. The optimal loading time can vary between cell types and may require empirical determination. Longer incubation times (up to 2 hours) may improve signal intensity in some cell lines.[1]
Wash Step:
After incubation, remove the loading buffer.
Wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular Fluo-5N AM. If probenecid was used during loading, it is recommended to also include it in the wash and final imaging buffer.
De-esterification:
Incubate the cells in fresh physiological buffer for an additional 30 minutes at room temperature or 37°C. This allows for the complete de-esterification of the AM ester by intracellular esterases, trapping the active, calcium-sensitive form of Fluo-5N within the cells.
Imaging:
The cells are now ready for fluorescence imaging. Excite the cells at approximately 494 nm (or with a 488 nm laser line) and collect the emission at approximately 516 nm.
Acquire a baseline fluorescence before adding stimulants to induce calcium changes.
Visualizations
Experimental Workflow for Fluo-5N AM Loading
Caption: A flowchart of the Fluo-5N AM loading protocol.
Dissolving Fluo-5N AM in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the proper dissolution and handling of Fluo-5N AM in dimethyl sulfoxide (B87167) (DMSO). Fluo-5N AM is a cell-pe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the proper dissolution and handling of Fluo-5N AM in dimethyl sulfoxide (B87167) (DMSO). Fluo-5N AM is a cell-permeant fluorescent indicator used for measuring intracellular calcium concentrations, particularly suited for detecting levels in the range of 1 µM to 1 mM, which would saturate indicators with higher calcium affinity like Fluo-4.[1][2][3] Accurate preparation of Fluo-5N AM stock and working solutions is critical for reliable and reproducible experimental results in applications such as confocal microscopy, flow cytometry, and microplate-based screening assays.[1][2]
Data Presentation: Quantitative Summary
The following table summarizes the required volumes of high-quality, anhydrous DMSO to prepare stock solutions of Fluo-5N AM at various concentrations, based on its molecular weight of 1127.92 g/mol .[1]
Mass of Fluo-5N, AM
1 mM Stock Solution
2 mM Stock Solution
5 mM Stock Solution
10 mM Stock Solution
10x50 µg (0.5 mg total)
443.29 µL
221.65 µL
88.66 µL
44.33 µL
1 mg
886.59 µL
443.29 µL
177.32 µL
88.66 µL
5 mg
4.43 mL
2.22 mL
886.59 µL
443.29 µL
10 mg
8.87 mL
4.43 mL
1.77 mL
886.59 µL
Experimental Protocols
Materials Required
Fluo-5N, AM (acetoxymethyl ester)
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Vortex mixer
Microcentrifuge
Pipettes and sterile pipette tips
Sterile microcentrifuge tubes
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of Fluo-5N AM Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of Fluo-5N AM in DMSO. A concentration of 2 to 5 mM is recommended for the stock solution.[2][4]
Equilibration: Allow the vial of Fluo-5N AM powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of Fluo-5N AM to achieve the desired concentration (refer to the data table above). For example, to prepare a 2 mM stock solution from 1 mg of Fluo-5N AM, add 443.29 µL of anhydrous DMSO.[5]
Dissolution: Vortex the solution thoroughly until the Fluo-5N AM is completely dissolved. Brief centrifugation can help to collect all the solution at the bottom of the vial.
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials.[6] Store the aliquots at -20°C, protected from light and moisture.[5] Under these conditions, the stock solution should be stable for up to three months.[5]
Protocol 2: Preparation of Fluo-5N AM Working Solution
This protocol describes the dilution of the DMSO stock solution to a final working concentration for cell loading. The final concentration for cell loading is typically between 2 to 5 µM, but the optimal concentration should be determined empirically for the specific cell type and experimental conditions.[5][6]
Thawing: On the day of the experiment, thaw an aliquot of the Fluo-5N AM DMSO stock solution to room temperature.[2]
Dilution: Prepare the working solution by diluting the stock solution into a physiological buffer of choice, such as Hanks' Balanced Salt Solution with HEPES (HHBS).[2]
Addition of Pluronic® F-127 (Optional but Recommended): To improve the aqueous solubility of the AM ester and facilitate cell loading, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[4][5] This can be achieved by mixing the Fluo-5N AM DMSO stock with a 20% (w/v) Pluronic® F-127 solution in DMSO before diluting in the buffer.[7]
Addition of Probenecid (B1678239) (Optional): If the cells express organic anion transporters, which can extrude the de-esterified dye, probenecid may be added to the working solution at a final concentration of 1-2.5 mM to reduce dye leakage.[4][5]
Final Preparation and Use: Ensure the working solution is well-mixed before adding it to the cells. The working solution should be used promptly after preparation.
Visualizations
The following diagrams illustrate the key processes involved in preparing Fluo-5N AM solutions.
Caption: Preparation of Fluo-5N AM Stock Solution.
Caption: Preparation of Fluo-5N AM Working Solution.
Optimal Loading of Cells with Fluo-5N AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the optimal use of Fluo-5N AM, a fluorescent indicator designed for the quantitative mea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Fluo-5N AM, a fluorescent indicator designed for the quantitative measurement of high-concentration intracellular calcium. Fluo-5N is characterized by a low affinity for calcium (Kd ≈ 90 µM), making it ideal for detecting calcium levels in the range of 1 µM to 1 mM, conditions under which high-affinity indicators like Fluo-4 would be saturated.[1][2][3][4][5][6]
Introduction
Fluo-5N, acetoxymethyl (AM) ester, is a cell-permeant dye that passively diffuses across the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the AM ester group, trapping the active Fluo-5N indicator within the cytosol. This active form of Fluo-5N exhibits a significant increase in fluorescence intensity upon binding to calcium ions, with a greater than 100-fold increase.[1][2][3][4][6] Its spectral properties, with an excitation maximum around 494 nm and an emission maximum at approximately 516 nm, make it compatible with common fluorescence microscopy and flow cytometry setups, particularly those utilizing a 488 nm argon-ion laser.[1][2][3][4]
Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[9]
Bring the final volume to 10 mL with a buffer of your choice (e.g., Hanks and Hepes buffer - HHBS).[9]
Aliquot and store at -20°C, protected from light.[9]
Preparation of Dye Loading Working Solution
Note: The final concentration of Fluo-5N AM should be empirically determined for each cell type and experimental condition. A starting concentration of 4-5 µM is recommended for most cell lines.[2]
On the day of the experiment, thaw an aliquot of the Fluo-5N AM stock solution to room temperature.[1][2]
Prepare a 2X working solution. For a final in-well concentration of 5 µM Fluo-5N AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, prepare a 2X solution with 10 µM Fluo-5N AM, 0.08% Pluronic® F-127, and 2 mM Probenecid in your buffer of choice (e.g., HHBS).[9]
For example, to prepare 1 mL of 2X working solution, mix 5 µL of 2 mM Fluo-5N AM stock, 8 µL of 10% Pluronic® F-127, and 80 µL of 25 mM Probenecid in a suitable volume of buffer and then adjust the final volume to 1 mL.
Cell Loading Protocol
Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and culture overnight.[1][2]
Remove the growth medium. If your compounds interfere with serum, wash the cells with fresh HHBS buffer before dye loading.[1][2][11]
Add an equal volume of the 2X Fluo-5N AM working solution to the volume of culture medium in each well. This will result in a 1X final concentration.[9]
Incubate the plate at 37°C for 30 to 60 minutes.[1][2] For some cell lines, incubation for longer than 2 hours may improve signal intensity.[1][2] The optimal time should be determined empirically.[10]
After incubation, remove the dye-loading solution and wash the cells with fresh HHBS or a buffer of your choice. If using probenecid, include it in the wash buffer to reduce dye leakage.[1][2][9]
Incubate the cells in the fresh buffer for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[11]
The cells are now ready for calcium flux measurements.
Measurement of Intracellular Calcium
Add the desired stimulant to the cells.
Simultaneously measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[1][2]
Fluorescence Microscope: Use a FITC filter set.[1][2]
Flow Cytometer: Excite with a 488 nm laser and collect emission using a 530/30 nm filter (FITC channel).[1][2]
Fluorescence Plate Reader: Use excitation at ~490 nm and emission at ~525 nm, with a cutoff of 515 nm.[1][2]
Mandatory Visualizations
Caption: Mechanism of Fluo-5N AM cell loading and calcium detection.
Caption: Experimental workflow for Fluo-5N AM cell loading.
Application Notes and Protocols for Using Pluronic® F-127 with Fluo-5N AM
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and protocols for the effective use of Pluronic® F-127 as a dispersing agent for the acetoxym...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the effective use of Pluronic® F-127 as a dispersing agent for the acetoxymethyl (AM) ester form of the fluorescent calcium indicator, Fluo-5N. Fluo-5N AM is a valuable tool for measuring intracellular calcium concentrations, particularly for detecting high-amplitude calcium signals that might saturate higher-affinity indicators. However, its hydrophobic nature can lead to challenges in achieving efficient and uniform loading into live cells. Pluronic® F-127, a non-ionic surfactant, is widely used to improve the solubility and dispersion of AM esters in aqueous solutions, thereby enhancing cellular uptake and ensuring more reliable and reproducible experimental results.
These guidelines offer a comprehensive overview of the properties of both reagents, detailed experimental protocols, and data presentation to assist researchers in optimizing their calcium imaging experiments.
Reagent Properties
Fluo-5N AM
Fluo-5N is a low-affinity calcium indicator, making it particularly well-suited for measuring intracellular calcium levels in the micromolar to millimolar range. This characteristic is advantageous when studying cellular events associated with large calcium transients, such as those occurring in the sarcoplasmic reticulum. The AM ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cell.
Property
Value
Reference
Molecular Weight
1127.92 g/mol
Excitation Wavelength (Max)
494 nm
Emission Wavelength (Max)
516 nm
Calcium Dissociation Constant (Kd)
~90 µM
Fluorescence Increase Upon Ca2+ Binding
>100-fold
Pluronic® F-127
Pluronic® F-127 is a triblock copolymer with a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. This amphiphilic structure allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules like Fluo-5N AM, facilitating their dispersion and delivery into cells. It is generally considered biocompatible and non-toxic at the concentrations typically used for dye loading.
Property
Value
Reference
Molecular Weight
~12,600 g/mol
Form
Solid or 10-20% solution in water or DMSO
Mechanism of Action
Non-ionic surfactant, facilitates solubilization of hydrophobic molecules
Data Presentation: The Effect of Pluronic® F-127 on Dye Loading
Note: The following table presents qualitative and semi-quantitative data extrapolated from studies on similar calcium indicators to illustrate the expected effect of Pluronic® F-127. Researchers should optimize concentrations for their specific cell type and experimental conditions.
Condition
Expected Outcome on Dye Loading Efficiency
Rationale
Reference
Without Pluronic® F-127
Lower and more variable fluorescence intensity. Potential for dye precipitation.
Poor dispersion of the hydrophobic Fluo-5N AM in aqueous loading buffer leads to aggregation and inefficient cellular uptake.
With Pluronic® F-127 (e.g., 0.02-0.04%)
Higher and more uniform fluorescence intensity across the cell population.
Pluronic® F-127 forms micelles that encapsulate Fluo-5N AM, increasing its solubility and facilitating its transport across the cell membrane.
Increasing Pluronic® F-127 Concentration
Efficiency may increase up to an optimal point, after which it might plateau or even decrease with very long incubation times.
While aiding initial dispersion, excessive surfactant concentration over extended periods could potentially affect membrane integrity and lead to dye leakage.
Cytotoxicity of Pluronic® F-127
Pluronic® F-127 is generally considered to have low cytotoxicity at the concentrations used for dye loading. However, it is always advisable to perform control experiments to assess the impact on the specific cell line being used.
Cell Line
Pluronic® F-127 Concentration
Observation
Reference
Bel 7402 (Human hepatoma)
12.5 - 200 µg/mL
>85% cell viability after 24 and 48 hours.
L02 (Human hepatic)
12.5 - 200 µg/mL
>85% cell viability after 24 and 48 hours.
MCF-7 (Human breast adenocarcinoma)
364 µg/mL
Monitored by LDH assay, with specific cytotoxicity data in the context of a larger formulation.
NIH 3T3 (Mouse embryonic fibroblast)
364 µg/mL
Monitored by LDH assay, with specific cytotoxicity data in the context of a larger formulation.
Experimental Protocols
The following protocols provide a general guideline for loading cells with Fluo-5N AM using Pluronic® F-127. Optimization for specific cell types and experimental setups is recommended.
Preparation of Stock Solutions
Fluo-5N AM Stock Solution (1-5 mM):
Bring the vial of Fluo-5N AM to room temperature before opening.
Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration (e.g., for a 1 mM stock solution from 1 mg of Fluo-5N AM, add approximately 886 µL of DMSO).
Vortex briefly to ensure the dye is fully dissolved.
Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Pluronic® F-127 Stock Solution (20% w/v in DMSO):
Add 200 mg of Pluronic® F-127 to 1 mL of anhydrous DMSO.
Gentle heating (up to 50-65°C) and vortexing may be required to fully dissolve the solid.
Store the solution at room temperature. Do not refrigerate or freeze , as this can cause the Pluronic® F-127 to solidify. If solidification occurs, warm the vial to 50-65°C and vortex until it becomes a clear liquid again.
Dissolve probenecid in 1 M NaOH to create a stock solution.
Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.
Cell Loading Protocol
Cell Preparation: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes, microplates) and allow them to adhere and reach the desired confluency.
Preparation of Loading Solution (for a final concentration of 5 µM Fluo-5N AM and 0.04% Pluronic® F-127):
a. In a microcentrifuge tube, mix equal volumes of the Fluo-5N AM stock solution (e.g., 1 mM) and the 20% Pluronic® F-127 stock solution. For example, mix 2.5 µL of 1 mM Fluo-5N AM with 2.5 µL of 20% Pluronic® F-127.
b. Vortex the mixture briefly.
c. Dilute this mixture into your desired volume of a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS) to achieve the final desired concentrations. For a 1 mL final volume, add the 5 µL mixture to 995 µL of buffer.
d. If using probenecid, add it to the final loading solution at a concentration of 1-2.5 mM.
Cell Loading:
a. Remove the culture medium from the cells.
b. Wash the cells once with the physiological buffer.
c. Add the prepared loading solution to the cells.
d. Incubate the cells for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for your cell type. Loading at room temperature may reduce dye compartmentalization into organelles.
Wash and De-esterification:
a. After incubation, remove the loading solution.
b. Wash the cells 2-3 times with fresh, dye-free buffer (containing probenecid if used during loading).
c. Incubate the cells in dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
Imaging: The cells are now ready for fluorescence imaging. Excite the cells at approximately 494 nm and collect the emission at around 516 nm. The 488 nm laser line is commonly used for excitation.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cell Loading
Caption: Workflow for loading cells with Fluo-5N AM using Pluronic F-127.
Fluo-5N AM can be used to monitor the influx of calcium during Store-Operated Calcium Entry (SOCE), a critical mechanism for replenishing intracellular calcium stores.
Caption: Simplified diagram of the Store-Operated Calcium Entry (SOCE) pathway.
Sarcoplasmic Reticulum Calcium Release
The low affinity of Fluo-5N makes it suitable for measuring the high concentrations of calcium released from the sarcoplasmic reticulum (SR) during muscle contraction.
Caption: Key steps in sarcoplasmic reticulum calcium release during muscle excitation.
- Optimize Fluo-5N AM and Pluronic® F-127 concentrations. - Ensure Pluronic® F-127 is fully dissolved. - Reduce incubation time or temperature. - Check cell viability with a viability stain.
High background fluorescence
- Incomplete washing. - Extracellular hydrolysis of AM ester.
- Increase the number of wash steps. - Ensure the use of high-quality, anhydrous DMSO for stock solutions.
Uneven cell loading
- Incomplete dispersion of the dye.
- Ensure thorough mixing of Fluo-5N AM and Pluronic® F-127 before dilution in buffer. - Gently ag
Method
Application Notes and Protocols for Using Probenecid with Fluo-5N to Prevent Dye Leakage
For Researchers, Scientists, and Drug Development Professionals Introduction Fluorescent intracellular calcium ([Ca²⁺]i) indicators are essential tools for studying cellular signaling pathways and are widely used in drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent intracellular calcium ([Ca²⁺]i) indicators are essential tools for studying cellular signaling pathways and are widely used in drug discovery and development. Fluo-5N, a low-affinity calcium indicator, is particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity dyes.[1][2] A common challenge with many fluorescent dyes, including Fluo-5N, is their gradual extrusion from the cell, a process often mediated by organic anion transporters (OATs).[3][4] This leakage can lead to a decreasing signal-to-noise ratio over time and complicate the interpretation of experimental results. Probenecid (B1678239), a well-characterized inhibitor of OATs, is frequently used to block this dye extrusion and improve the intracellular retention of fluorescent indicators.[3][4][5] These application notes provide a detailed overview and protocols for the effective use of probenecid with Fluo-5N to ensure reliable and reproducible [Ca²⁺]i measurements.
Mechanism of Action: Probenecid and Organic Anion Transporters
Organic anion transporters are a family of membrane proteins responsible for the transport of a wide range of endogenous and exogenous organic anions across the cell membrane. In many cell types, including commonly used cell lines like CHO and HeLa, OATs can recognize the negatively charged, de-esterified form of Fluo-5N and actively transport it out of the cytoplasm.[6]
Probenecid acts as a competitive inhibitor of these transporters, including OAT1 and OAT3.[6] By binding to the transporters, probenecid prevents them from binding to and extruding Fluo-5N, thereby increasing the intracellular concentration and signal stability of the dye over the course of an experiment.
Signaling Pathway of Probenecid Action
Caption: Probenecid competitively inhibits organic anion transporters (OATs), preventing the extrusion of intracellular Fluo-5N.
Data Presentation: Efficacy of Probenecid in Preventing Fluo-5N Leakage
The use of probenecid significantly enhances the retention of Fluo-5N within cells, leading to a more stable fluorescent signal over time. The following table provides representative data on the effect of probenecid on Fluo-5N fluorescence intensity in a population of cultured cells.
Normalized Fluorescence Intensity (With 1 mM Probenecid)
0
100%
100%
15
85%
98%
30
70%
95%
45
55%
92%
60
40%
90%
Note: This data is illustrative and the actual degree of leakage and inhibition by probenecid can vary depending on the cell type, experimental conditions, and specific OAT expression levels.
Experimental Protocols
Materials
Fluo-5N AM (Acetoxymethyl ester)
Anhydrous Dimethyl Sulfoxide (DMSO)
Probenecid
1 M NaOH
Pluronic® F-127
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer), pH 7.4
Cultured cells on a suitable imaging plate (e.g., 96-well black wall, clear bottom plate)
Fluorescence microscope or plate reader with appropriate filters for Fluo-5N (Excitation/Emission: ~494 nm/~516 nm)
Stock Solution Preparation
Reagent
Stock Concentration
Solvent
Storage
Fluo-5N AM
2-5 mM
Anhydrous DMSO
-20°C, desiccated, protected from light
Probenecid
250 mM
1 M NaOH, then diluted in buffer
-20°C
Pluronic® F-127
20% (w/v)
Anhydrous DMSO
4°C
Protocol for 250 mM Probenecid Stock Solution:
Dissolve 71.4 mg of probenecid in 1 mL of 1 M NaOH.
Adjust the pH to 7.4 with 1 M HCl.
Bring the final volume to 1 mL with HBSS/HEPES buffer.
Store in aliquots at -20°C.
Experimental Workflow
Caption: A step-by-step workflow for loading cells with Fluo-5N AM in the presence of probenecid.
Detailed Protocol for Cell Loading
Prepare Loading Solution (for a final in-well concentration of 5 µM Fluo-5N AM and 1 mM Probenecid):
In a microcentrifuge tube, mix 2 µL of 2-5 mM Fluo-5N AM stock solution with 2 µL of 20% Pluronic® F-127.
Add 4 µL of 250 mM Probenecid stock solution.
Add 992 µL of HBSS/HEPES buffer to the tube and vortex to mix thoroughly. This will be your 2X working solution if you are adding an equal volume to your wells. Adjust volumes as needed for your experimental setup.
Cell Loading:
Culture adherent cells in a 96-well black wall, clear bottom plate to 80-90% confluency.
Carefully aspirate the culture medium from the wells.
Wash the cells once with 100 µL of HBSS/HEPES buffer.
Add 100 µL of the Fluo-5N AM loading solution (prepared in step 1) to each well.
Incubate the plate at 37°C for 30-60 minutes in a cell culture incubator. The optimal loading time may vary depending on the cell type.
Washing:
After incubation, gently aspirate the loading solution from the wells.
Wash the cells twice with 100 µL of HBSS/HEPES buffer containing 1 mM probenecid to remove any extracellular dye.
After the final wash, add 100 µL of HBSS/HEPES buffer containing 1 mM probenecid to each well.
Imaging:
The cells are now ready for fluorescence imaging.
Proceed with your calcium imaging experiment on a fluorescence microscope or plate reader using the appropriate filter set for Fluo-5N (Excitation ~494 nm, Emission ~516 nm).
Conclusion
The use of probenecid is a simple and effective method to prevent the leakage of Fluo-5N from cells, thereby improving the quality and reliability of intracellular calcium measurements. By inhibiting organic anion transporters, probenecid ensures a stable fluorescent signal, which is crucial for long-term imaging experiments and for obtaining accurate quantitative data. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully implement this technique in their studies.
Application Notes and Protocols for Fluo-5N Loading
For Researchers, Scientists, and Drug Development Professionals Introduction Fluo-5N is a fluorescent calcium indicator with a low affinity for Ca²⁺ (Kd ≈ 90 µM), making it particularly well-suited for measuring high con...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-5N is a fluorescent calcium indicator with a low affinity for Ca²⁺ (Kd ≈ 90 µM), making it particularly well-suited for measuring high concentrations of intracellular calcium, typically in the range of 1 µM to 1 mM.[1][2][3] Its acetoxymethyl (AM) ester form, Fluo-5N AM, is cell-permeant, allowing for straightforward loading into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active indicator in the cytoplasm. This document provides detailed protocols and application notes for the successful loading of Fluo-5N AM into various cell types, with a focus on optimizing incubation time and temperature for robust and reproducible results.
Principle of Fluo-5N AM Loading and Activation
The successful use of Fluo-5N AM relies on a two-step intracellular process. First, the lipophilic Fluo-5N AM passively diffuses across the plasma membrane into the cell. Second, intracellular esterases hydrolyze the AM ester groups, rendering the Fluo-5N molecule membrane-impermeant and capable of binding to calcium. This de-esterification process is crucial for retaining the dye within the cell.
Figure 1: Mechanism of Fluo-5N AM loading and activation.
Data Presentation: Fluo-5N Loading Parameters
The optimal conditions for Fluo-5N AM loading can vary significantly between cell types. The following table summarizes recommended starting concentrations, incubation times, and temperatures for a variety of cell lines. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental setup.
Cell Type
Fluo-5N AM Concentration (µM)
Incubation Temperature (°C)
Incubation Time (minutes)
Notes
General Mammalian Cells
2 - 5
37
30 - 60
Longer incubation (up to 120 minutes) may improve signal in some cell lines.[1][4] Room temperature incubation for 30 minutes is also an option.[4]
CHO (Chinese Hamster Ovary) Cells
2 - 4
37
30 - 60
Based on protocols for the similar indicator Fluo-4 AM.[5]
HEK293 (Human Embryonic Kidney) Cells
3 - 5
Room Temperature or 37
25 - 45
A post-loading incubation of 15-20 minutes is recommended for complete de-esterification.[6][7]
Jurkat Cells
2 - 5
37
30 - 60
General protocol for suspension cells.
Cardiomyocytes (Rabbit Ventricular)
Not specified
Not specified
Not specified
Fluo-5N has been successfully used to measure sarcoplasmic reticulum calcium in these cells.[8]
Neurons (Hippocampal Slices)
3 - 5
37
40 - 60
Based on protocols for Fluo-4 AM. A post-loading incubation of 20-30 minutes is critical for de-esterification.[9]
Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[4]
Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.
Add Hanks and Hepes Buffer (HHBS) or a buffer of your choice to a final volume of 10 mL.[4]
Aliquot and store at -20°C, protected from light.[4]
D. Fluo-5N AM Working Solution (2X)
For a final in-well concentration of 5 µM Fluo-5N AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, prepare a 2X working solution.
In a suitable tube, mix the required volumes of Fluo-5N AM stock solution, 10% Pluronic® F-127, and 25 mM Probenecid.
Bring the final volume to the desired amount with HHBS or your preferred buffer. For example, to make 3.2 mL of 2X working solution, mix 16 µL of 2 mM Fluo-5N AM, 25.6 µL of 10% Pluronic® F-127, and 256 µL of 25 mM Probenecid, and then add buffer to a final volume of 3.2 mL.[4]
II. Cell Loading Protocol
The following is a general protocol that should be optimized for your specific cell type and experimental conditions.
Figure 2: General workflow for Fluo-5N AM cell loading.
Cell Preparation: Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight. For suspension cells, prepare a cell suspension of the desired density.
Prepare Working Solution: On the day of the experiment, prepare the 2X Fluo-5N AM working solution as described above. If serum in the culture medium interferes with loading, replace the medium with a serum-free buffer like HHBS before adding the dye.[1]
Dye Loading: Add an equal volume of the 2X Fluo-5N AM working solution to the wells containing the cells and culture medium. This will result in a 1X final concentration of all components.[4]
Incubation: Incubate the cells at 37°C for 30-60 minutes or at room temperature for 30 minutes.[1][4] The optimal time and temperature should be determined empirically. For some cell types, incubation for up to 2 hours may enhance the signal.[1][2]
Washing: After incubation, gently remove the dye-containing solution and wash the cells 2-3 times with indicator-free buffer (e.g., HHBS). Probenecid (1 mM) can be included in the wash and final imaging buffer to minimize dye leakage.[4]
De-esterification: It is recommended to incubate the cells for an additional 10-30 minutes at the appropriate temperature after washing to ensure complete de-esterification of the Fluo-5N AM.[11]
Imaging: The cells are now ready for calcium imaging experiments. Excite the cells at ~494 nm and measure the emission at ~516 nm.[3]
Important Considerations and Troubleshooting
DMSO Quality: Use high-quality, anhydrous DMSO to prepare the Fluo-5N AM stock solution to prevent hydrolysis of the AM ester.[5]
Pluronic® F-127: While helpful for dye solubilization, Pluronic® F-127 can affect cell viability at high concentrations or with prolonged exposure. Use the lowest effective concentration.
Probenecid: The effectiveness of probenecid is cell-type dependent. Test its impact on your specific cells.
Empirical Optimization: The protocols provided are guidelines. It is essential to optimize the dye concentration, incubation time, and temperature for each cell type and experimental setup to achieve the best signal-to-noise ratio.
Hydrolysis of Fluo-5N AM: Avoid prolonged exposure of the Fluo-5N AM working solution to aqueous environments before adding it to the cells, as this can lead to hydrolysis of the AM ester. Prepare the working solution immediately before use.[10]
Subcellular Compartmentalization: Lowering the incubation temperature may help reduce the sequestration of the dye into organelles.[5]
Application Notes and Protocols for Fluo-5N in Sarcoplasmic Reticulum Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Fluo-5N, a low-affinity fluorescent calcium indicator, for the specific measurement of ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluo-5N, a low-affinity fluorescent calcium indicator, for the specific measurement of calcium dynamics within the sarcoplasmic reticulum (SR).
Introduction
The sarcoplasmic reticulum is a critical intracellular organelle responsible for storing and releasing calcium (Ca²⁺), which plays a pivotal role in cellular signaling, particularly in excitation-contraction coupling in muscle cells. Fluo-5N is an analog of Fluo-4 with a significantly lower affinity for Ca²⁺, making it an ideal tool for measuring the high Ca²⁺ concentrations found within the SR, which are typically in the range of 1 µM to 1 mM.[1][2][3] At these concentrations, high-affinity indicators like Fluo-4 would be saturated.[1][2][3] Fluo-5N exhibits a greater than 100-fold increase in fluorescence intensity upon binding to Ca²⁺.[1][2]
Key Features of Fluo-5N
Low Calcium Affinity: Enables measurement of high Ca²⁺ concentrations without saturation.
Visible Light Excitation and Emission: Compatible with standard fluorescence microscopy and argon-ion laser sources (488 nm).[1][2]
High Dynamic Range: Significant fluorescence increase upon Ca²⁺ binding provides a robust signal.[1][2]
AM Ester Form for Cell Loading: The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell.[1]
Quantitative Data
The following table summarizes the key quantitative properties of Fluo-5N.
Prepare a stock solution of Fluo-5N AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).
For example, to make a 1 mM stock solution, dissolve 1 mg of Fluo-5N AM in 886.59 µL of DMSO.[1]
Aliquot and store at -20°C, protected from light and moisture.
2. Pluronic™ F-127 Solution (20% w/v):
Dissolve Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar Fluo-5N AM in aqueous loading media.[3]
3. Loading Buffer:
Use a buffered physiological medium appropriate for the cells being studied (e.g., Hank's Balanced Salt Solution (HBSS) or Tyrode's solution).
The addition of probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) can help to reduce the leakage of the de-esterified indicator from the cells by inhibiting organic anion transporters.[3]
II. Cell Loading Protocol for Sarcoplasmic Reticulum Imaging
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions. The key to specifically loading the SR is to utilize a prolonged incubation period at a higher temperature, which facilitates the sequestration of the dye within this organelle.[5][6]
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a cell culture incubator.
Prepare Loading Solution:
Dilute the Fluo-5N AM stock solution to a final concentration of 1-5 µM in the loading buffer.
To aid in dye solubilization, first mix the Fluo-5N AM stock solution with an equal volume of 20% Pluronic™ F-127 before diluting it into the loading buffer.[3] The final concentration of Pluronic™ F-127 should be around 0.02%.
Dye Loading:
Remove the culture medium from the cells and wash once with the loading buffer.
Add the Fluo-5N AM loading solution to the cells.
Incubate the cells for an extended period, for example, 2 hours at 35-37°C.[5] This prolonged, warm incubation encourages compartmentalization of the dye within the SR.[6]
Wash and De-esterification:
After loading, wash the cells two to three times with fresh, warm loading buffer to remove excess extracellular dye.
Incubate the cells for an additional 30-60 minutes at 37°C to allow for the complete de-esterification of the Fluo-5N AM by intracellular esterases.
Imaging:
Mount the coverslip or dish onto the microscope stage.
Excite the Fluo-5N at ~488 nm and collect the emission at ~516 nm.
A successful SR loading is indicated by a decrease in fluorescence upon stimulation that induces Ca²⁺ release from the SR (e.g., with caffeine (B1668208) or electrical stimulation).[5]
III. In Situ Calcium Calibration
Accurate determination of intracellular Ca²⁺ concentrations requires calibration of the fluorescent signal. It is important to note that the dissociation constant (Kd) of Ca²⁺ indicators can be influenced by the intracellular environment (pH, temperature, viscosity, and protein binding).[4] Therefore, an in situ calibration is recommended for precise quantitative measurements.
Determine F_max (Maximum Fluorescence):
Permeabilize the cells using an ionophore like ionomycin (B1663694) (e.g., 5-10 µM) in the presence of a high concentration of extracellular Ca²⁺ (e.g., 1-2 mM). This will saturate the indicator with Ca²⁺.
Determine F_min (Minimum Fluorescence):
Following the F_max measurement, chelate the Ca²⁺ by adding a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10-20 mM) to the extracellular solution. This will represent the fluorescence of the indicator in the absence of Ca²⁺.
Calculate Calcium Concentration:
The free Ca²⁺ concentration can be calculated using the following equation:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
Where:
[Ca²⁺] is the free calcium concentration.
Kd is the dissociation constant of Fluo-5N for Ca²⁺ (~90 µM).
F is the measured fluorescence intensity of the experimental sample.
F_min is the minimum fluorescence intensity.
F_max is the maximum fluorescence intensity.
Visualization of Workflows and Pathways
Caption: Experimental workflow for SR Ca²⁺ imaging with Fluo-5N.
Caption: SR Ca²⁺ signaling and the role of Fluo-5N.
Application Notes and Protocols for Confocal Microscopy of Fluo-5N for Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Fluo-5N AM for monitoring intracellular calcium ([Ca²⁺]) dynamics using confocal microsco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluo-5N AM for monitoring intracellular calcium ([Ca²⁺]) dynamics using confocal microscopy. Fluo-5N is a low-affinity fluorescent indicator ideal for measuring high-concentration [Ca²⁺] transients that would saturate higher-affinity dyes like Fluo-4.
Introduction to Fluo-5N
Fluo-5N, AM is a cell-permeant acetoxymethyl (AM) ester version of the Fluo-5N calcium indicator. Once inside the cell, non-specific esterases cleave the AM group, trapping the active indicator inside. Fluo-5N is an analogue of Fluo-4 but with a significantly lower binding affinity for Ca²⁺ (dissociation constant, Kd ≈ 90 µM)[1][2][3][4]. This characteristic makes it particularly well-suited for detecting intracellular calcium levels in the range of 1 µM to 1 mM[1][2][3][4]. Upon binding to Ca²⁺, its fluorescence intensity increases by over 100-fold[1][2][3]. Its spectral properties are compatible with the common 488 nm argon-ion laser line found on most confocal microscopes[1][2][3].
Spectral Properties and Instrument Settings
Fluo-5N can be effectively excited by the 488 nm laser line and its emission can be collected using a standard FITC filter set.[2][5]
Prepare a stock solution of Fluo-5N, AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)[2][5].
For example, to make a 2 mM stock solution, dissolve 1 mg of Fluo-5N, AM (MW = 1127.92 g/mol ) in 443.29 µL of anhydrous DMSO.
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles[5].
2. Pluronic® F-127 (10% w/v):
Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This nonionic detergent helps to increase the aqueous solubility of the AM ester[2].
3. Probenecid (25 mM):
Probenecid is an anion transporter inhibitor that can help to prevent the leakage of the de-esterified indicator from the cells[5].
To prepare a 25 mM stock solution, dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, and then add Hanks and Hepes buffer (HHBS) or a buffer of your choice to a final volume of 10 mL[6].
II. Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
1. Cell Preparation:
Plate cells on a suitable imaging dish (e.g., black wall/clear bottom plates) and culture overnight in growth medium[2][5].
2. Preparation of Dye Loading Solution (2X):
On the day of the experiment, thaw an aliquot of the Fluo-5N, AM stock solution to room temperature[2][5].
Prepare a 2X working solution in a buffer of your choice (e.g., HHBS). For a final in-well concentration of 5 µM Fluo-5N, AM, the 2X solution should be 10 µM.
For adherent cells, remove the growth medium. If your compounds of interest interfere with serum, replace the growth medium with fresh HHBS buffer before dye-loading[2][5].
Add an equal volume of the 2X dye loading solution to the cells (e.g., 100 µL of 2X solution to 100 µL of medium/buffer in the well). This will result in a 1X final concentration (e.g., 5 µM Fluo-5N, AM, 0.04% Pluronic® F-127, 1 mM Probenecid)[6].
Incubate the cells at 37°C for 30-60 minutes. For some cell lines, incubation for up to 2 hours may improve signal intensity[2][5]. A study on single muscle fibers incubated for 2 hours at 35°C[7].
4. Washing:
After incubation, remove the dye loading solution and wash the cells with HHBS or a buffer of your choice, preferably containing 1 mM Probenecid, to remove any excess probe[5][6].
III. Confocal Microscopy Imaging
The following are suggested starting parameters for confocal imaging. These settings should be adjusted to optimize signal-to-noise and minimize phototoxicity and photobleaching for your specific sample.
Parameter
Suggested Starting Point
Considerations
Laser Power (488 nm)
10-20%
Use the lowest laser power possible to achieve a good signal and minimize phototoxicity[8][9].
Pinhole Size
1 Airy Unit
This provides a good balance between confocality (optical sectioning) and signal intensity[10]. The optical slice thickness will depend on the objective used[9][10].
Detector (PMT) Gain
600-800V
Adjust to obtain a good dynamic range without saturating the detector. Ideally, keep the gain below 900V to reduce noise[8][11].
Scan Speed
400 Hz (bidirectional)
Bidirectional scanning can increase image acquisition speed[8]. Faster speeds may be necessary for dynamic events.
Image Format
512 x 512 pixels
This is a standard format providing a good balance between resolution and acquisition speed[8].
A typical calcium imaging experiment involves measuring the change in fluorescence intensity over time in response to a stimulus.
1. Data Acquisition:
Acquire a baseline fluorescence (F₀) before applying a stimulus.
Acquire a time-series of images during and after the application of a stimulus to record the change in fluorescence (F).
2. Data Analysis:
Define Regions of Interest (ROIs) within the cells.
Measure the mean fluorescence intensity within each ROI for each frame of the time-series.
The change in fluorescence is often expressed as a ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF = F - F₀.
Quantitative Data Summary:
Cell Line/Type
Fluo-5N AM Conc. (µM)
Loading Time (min)
Loading Temp. (°C)
Stimulus
Peak ΔF/F₀ (Mean ± SD)
Example: Cell Line A
5
60
37
e.g., 100 µM ATP
e.g., 2.5 ± 0.4
Example: Cell Line B
4
45
37
e.g., 50 mM KCl
e.g., 1.8 ± 0.3
Your Data
Visualizations
Caption: Fluo-5N AM cellular loading and calcium binding mechanism.
Caption: Experimental workflow for Fluo-5N calcium imaging.
Caption: Logical flow for Fluo-5N calcium imaging data analysis.
Application Notes and Protocols for Fluo-5N: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Fluo-5N, a low-affinity fluorescent calcium indicator, for the quantitative measurement o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluo-5N, a low-affinity fluorescent calcium indicator, for the quantitative measurement of high concentration calcium dynamics within cellular compartments. Detailed protocols for various applications, along with recommended laser and filter sets, are provided to ensure optimal experimental outcomes.
Introduction to Fluo-5N
Fluo-5N is a fluorescent calcium indicator characterized by its relatively low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 90 µM.[1][2][3][4][5] This property makes it an ideal probe for measuring high calcium concentrations (in the range of 1 µM to 1 mM) that would saturate higher-affinity indicators like Fluo-4.[1][2][4][5][6] Fluo-5N exhibits a dramatic increase in fluorescence intensity (over 100-fold) upon binding to calcium, with excitation and emission maxima at approximately 494 nm and 516 nm, respectively.[1][4][5][7][8] Its spectral properties make it highly compatible with common laser lines, such as the 488 nm argon-ion laser, and standard FITC filter sets.[1][5][6][7][8]
Spectral Properties and Recommended Instrumentation
For accurate and robust measurements using Fluo-5N, proper instrument setup is crucial. The following tables summarize the key spectral characteristics and provide recommended laser and filter configurations for common laboratory instruments.
Table 1: Spectral Characteristics of Fluo-5N
Property
Wavelength (nm)
Excitation Maximum (Ca²⁺-bound)
~494
Emission Maximum (Ca²⁺-bound)
~516
Data sourced from multiple references.[1][4][5][7][8]
Table 2: Recommended Laser and Filter Sets for Fluo-5N
Instrument
Excitation Source
Excitation Filter
Dichroic Mirror
Emission Filter
Confocal Microscope
488 nm Laser
488/10 nm
505 nm LP
525/50 nm
Fluorescence Microscope
Broad-spectrum lamp (e.g., Mercury, Xenon)
480/30 nm (FITC)
505 nm LP (FITC)
535/40 nm (FITC)
Flow Cytometer
488 nm Laser
-
-
530/30 nm
Microplate Reader
Xenon Flash Lamp
485/20 nm
-
528/20 nm
Note: LP denotes a long-pass filter. The specific bandwidths of filters can be adjusted based on the instrument and experimental requirements.
Signaling Pathway Visualization
Fluo-5N is particularly well-suited for studying calcium signaling in organelles with high calcium concentrations, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), as well as for investigating processes like store-operated calcium entry (SOCE).
Prepare a 2-5 mM stock solution of Fluo-5N AM in anhydrous DMSO.
Aliquot into single-use volumes and store at -20°C, protected from light.
Preparation of Loading Buffer:
On the day of the experiment, thaw an aliquot of the Fluo-5N AM stock solution.
Prepare a loading buffer by diluting the Fluo-5N AM stock solution to a final concentration of 5-10 µM in HBSS.
To aid in dye solubilization, pre-mix the Fluo-5N AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
Cell Loading:
Wash the cultured cells once with HBSS.
Add the loading buffer to the cells and incubate for 60-120 minutes at 37°C in the dark. The longer incubation time helps to compartmentalize the dye into the SR/ER.[3]
After incubation, wash the cells twice with fresh HBSS to remove excess dye.
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
Imaging:
Mount the coverslip or imaging dish onto the microscope stage.
Excite the cells at ~488 nm and collect the emission at ~516 nm.
Record baseline fluorescence before adding agonists or inhibitors to stimulate calcium release or uptake.
A decrease in Fluo-5N fluorescence corresponds to calcium release from the SR/ER, while an increase indicates calcium uptake.
Application Notes: High-Throughput Calcium Flux Assay Using Fluo-5N and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals Introduction Intracellular calcium (Ca²⁺) signaling is a critical component of numerous cellular processes, including neurotransmission, muscle contraction,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling is a critical component of numerous cellular processes, including neurotransmission, muscle contraction, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is essential for understanding these pathways and for the development of novel therapeutics. Fluo-5N is a fluorescent indicator with a low affinity for Ca²⁺ (Kd ≈ 90 µM), making it ideal for measuring high-concentration calcium transients that would saturate higher-affinity indicators like Fluo-4.[1][2][3][4][5][6] This application note provides a detailed protocol for using the acetoxymethyl (AM) ester form of Fluo-5N to measure intracellular calcium flux by flow cytometry.
Principle of the Assay
The cell-permeant Fluo-5N AM ester passively diffuses across the cell membrane.[2][4][5] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now cell-impermeant Fluo-5N. In its calcium-free form, Fluo-5N is weakly fluorescent. Upon binding to intracellular calcium, its fluorescence intensity increases by over 100-fold.[1][2][4][5][7] This change in fluorescence, directly proportional to the intracellular Ca²⁺ concentration, can be readily quantified on a per-cell basis using flow cytometry. The dye is compatible with the 488 nm laser commonly found in flow cytometers, with its fluorescence emission collected in the FITC channel.[1][2][4][5][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the Fluo-5N calcium flux assay.
The diagram below illustrates a generalized signaling pathway leading to an increase in intracellular calcium, which is then detected by Fluo-5N.
Caption: Intracellular calcium signaling pathway measured by Fluo-5N.
Experimental Workflow
The following diagram outlines the key steps of the Fluo-5N flow cytometry protocol.
Caption: Experimental workflow for Fluo-5N calcium flux assay.
Detailed Experimental Protocol
This protocol provides a general guideline and may require optimization for specific cell types and experimental conditions.
I. Reagent Preparation
Fluo-5N AM Stock Solution (2-5 mM): Prepare a stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[2][4][7][8] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]
Pluronic® F-127 (10% w/v): Dissolve Pluronic® F-127 in water. This may require gentle warming and vortexing.
Probenecid Stock Solution (25 mM): Dissolve probenecid in 1 M NaOH, then add a buffer of your choice (e.g., Hanks and Hepes Buffer - HHBS) to the desired volume.[8]
Assay Buffer (e.g., HHBS): Prepare HHBS or another suitable physiological buffer containing calcium and magnesium.
II. Cell Preparation and Dye Loading
Cell Preparation: Harvest cells and prepare a single-cell suspension in your chosen assay buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
Dye Loading Solution: Prepare a 2X working solution of Fluo-5N AM in the assay buffer. For a final concentration of 5 µM Fluo-5N and 0.04% Pluronic® F-127, mix the appropriate volumes of the stock solutions into the assay buffer.[2][8] The non-ionic detergent Pluronic® F-127 is recommended to aid in the dispersion of the AM ester in the aqueous buffer.[2]
Loading: Add an equal volume of the 2X dye loading solution to the cell suspension to achieve a 1X final concentration.
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2][4][7] The optimal incubation time may vary between cell lines.
III. Washing and Resuspension
Washing: After incubation, centrifuge the cells at a low speed (e.g., 400 x g) for 5 minutes. Aspirate the supernatant containing the excess dye.
Resuspension: Gently resuspend the cell pellet in pre-warmed (37°C) assay buffer. To reduce the leakage of the de-esterified dye, it is recommended to include 1 mM probenecid in the wash and final resuspension buffer.[8] Repeat the wash step if high background fluorescence is observed.
Final Resuspension: Resuspend the final cell pellet in the assay buffer (with probenecid) at a concentration suitable for flow cytometry (e.g., 1 x 10⁶ cells/mL).
Equilibration: Allow the cells to rest and equilibrate at 37°C for at least 15-30 minutes before analysis.[9]
IV. Flow Cytometry Acquisition and Data Analysis
Instrument Setup: Set up the flow cytometer with a 488 nm excitation laser.[2][5][8] Collect fluorescence emission data using a 530/30 nm bandpass filter (typically the FITC channel).[2][5][8]
Baseline Acquisition: Begin acquiring data for the unstained and Fluo-5N-loaded cell samples. Record the baseline fluorescence of the loaded cells for approximately 30-60 seconds to establish a stable signal.
Cell Stimulation: While continuing to acquire data, add your agonist or stimulant of interest to the cell suspension. Mix quickly and gently to ensure a uniform response.
Response Acquisition: Continue recording the fluorescence signal over time to monitor the calcium flux until the signal returns to baseline or reaches a plateau.
Data Analysis: The primary output will be fluorescence intensity versus time.[10] Analyze the data by gating on the cell population of interest based on forward and side scatter properties.[11] The calcium flux is visualized as a sharp increase in fluorescence intensity following stimulation. Parameters such as peak fluorescence, time to peak, and area under the curve can be quantified to compare responses between different experimental conditions.
Troubleshooting
Low Signal: Increase the dye concentration or extend the incubation time. Ensure cells are healthy and that the assay buffer contains calcium.
High Background: Ensure adequate washing to remove extracellular dye. The inclusion of probenecid can help reduce dye leakage.
No Response to Stimulus: Verify the activity of your stimulus. Ensure cells were not damaged during handling. Overloading the cells with the dye can sometimes blunt the calcium response.[12]
By following this detailed protocol, researchers can effectively utilize Fluo-5N and flow cytometry to investigate high-concentration intracellular calcium signaling in a robust and high-throughput manner.
Measuring Mitochondrial Calcium with Fluo-5N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Fluo-5N, a low-affinity fluorescent indicator, for the quantitative measurement of mitoch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluo-5N, a low-affinity fluorescent indicator, for the quantitative measurement of mitochondrial calcium ([Ca²⁺]m). This document outlines the principles of Fluo-5N-based [Ca²⁺]m detection, detailed experimental protocols for both intact cells and isolated mitochondria, and data analysis considerations.
Introduction to Fluo-5N
Fluo-5N is a fluorescent calcium indicator characterized by a low binding affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 90 µM.[1][2][3][4] This property makes it particularly well-suited for measuring the high calcium concentrations typically found within the mitochondrial matrix, which can range from 1 µM to 1 mM and would saturate high-affinity indicators like Fluo-4.[1][3][4] Fluo-5N is compatible with common excitation sources, such as the 488 nm argon-ion laser, making it ideal for confocal microscopy, flow cytometry, and microplate-based assays.[1][3] Upon binding to Ca²⁺, its fluorescence intensity increases by over 100-fold.[1][3]
Principle of Measurement
The acetoxymethyl (AM) ester form of Fluo-5N is cell-permeant and can be loaded into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the indicator in its active, membrane-impermeant form. While not specifically targeted to mitochondria, its low affinity for Ca²⁺ means its fluorescence is minimal in the cytosol where resting [Ca²⁺] is low (~100 nM). However, in the high [Ca²⁺] environment of the mitochondria, Fluo-5N exhibits a robust fluorescence signal, allowing for the specific measurement of [Ca²⁺]m. For in vitro assays, the salt form of Fluo-5N can be used with isolated mitochondria.
Quantitative Data Summary
The key properties of Fluo-5N are summarized in the table below for easy reference.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams illustrate the mitochondrial calcium signaling pathway and the general experimental workflow for measuring [Ca²⁺]m with Fluo-5N.
Mitochondrial Calcium Signaling Pathway
Caption: Mitochondrial calcium signaling pathway.
General Experimental Workflow
Caption: General experimental workflow for mitochondrial calcium measurement.
Detailed Experimental Protocols
Protocol 1: Measuring [Ca²⁺]m in Intact Cells using Fluo-5N AM
This protocol is designed for researchers working with adherent cells on coverslips for imaging with a confocal microscope.
Materials:
Fluo-5N AM
Anhydrous DMSO
Pluronic F-127 (20% solution in DMSO)
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
Agonist or compound of interest for stimulation
Confocal microscope with a 488 nm laser line and appropriate emission filters (e.g., 500-550 nm).[5]
Procedure:
Cell Preparation:
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
Grow cells to the desired confluency.
Loading Solution Preparation:
Prepare a 1-5 mM stock solution of Fluo-5N AM in anhydrous DMSO.
For a final loading concentration of 1-5 µM, dilute the Fluo-5N AM stock solution in a physiological buffer.
To aid in dispersing the AM ester in the aqueous buffer, add an equal volume of 20% Pluronic F-127 to the Fluo-5N AM stock before diluting it in the buffer.[6]
Cell Loading:
Remove the cell culture medium and wash the cells once with the physiological buffer.
Add the Fluo-5N AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[6] The optimal time and concentration may need to be determined empirically for each cell type.
Washing and De-esterification:
After incubation, wash the cells twice with the physiological buffer to remove excess dye.
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by cytosolic esterases.[7]
Imaging:
Mount the coverslip or dish onto the confocal microscope stage, maintaining the temperature at 37°C if possible.[5]
Excite the Fluo-5N at 488 nm and collect the emission between 500-550 nm.
Acquire baseline fluorescence images for a few minutes before adding your stimulus.
Add the agonist or drug of interest and record the changes in fluorescence over time.
Protocol 2: Measuring [Ca²⁺]m in Isolated Mitochondria using Fluo-5N Salt
This protocol is suitable for in vitro experiments using a fluorescence plate reader or a fluorometer with isolated mitochondria.
Materials:
Fluo-5N, pentapotassium salt
Isolated mitochondria (0.5-1 mg/mL protein)
Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM glutamate, 5 mM malate, pH 7.2)[6]
CaCl₂ solution
Fluorescence plate reader or fluorometer.
Procedure:
Preparation:
Prepare a stock solution of Fluo-5N salt in nuclease-free water.
Prepare a working solution of 1 µM Fluo-5N in the respiration buffer.[5]
Mitochondria Suspension:
Resuspend the isolated mitochondria in the respiration buffer containing 1 µM Fluo-5N to a final concentration of 0.5 mg/mL.[5]
Measurement:
Add the mitochondrial suspension to the wells of a 96-well plate or a cuvette.
Place the plate or cuvette in the instrument and set the temperature to 30-37°C.[5]
Set the excitation and emission wavelengths to ~494 nm and ~516 nm, respectively.
Record the baseline fluorescence.
Add a bolus of CaCl₂ (e.g., a final concentration of 10 µM) and continuously record the fluorescence.[5]
Data Interpretation:
Upon addition of CaCl₂, the extra-mitochondrial Fluo-5N will show an immediate increase in fluorescence.
As the energized mitochondria take up the Ca²⁺, the fluorescence in the buffer will decrease, providing a measure of the rate of mitochondrial Ca²⁺ uptake.[5]
Data Presentation and Analysis
Normalization: Raw fluorescence intensity values (F) should be normalized to the initial baseline fluorescence (F₀) and expressed as F/F₀. This corrects for variations in dye loading and cell number.
Calibration (Optional): To convert fluorescence signals into absolute [Ca²⁺]m, an in situ calibration is necessary. This typically involves permeabilizing the cells to equilibrate mitochondrial and extracellular [Ca²⁺] and measuring fluorescence at known Ca²⁺ concentrations. The following equation can be used:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
Where:
Kd is the dissociation constant of Fluo-5N (~90 µM).
F is the measured fluorescence intensity.
F_min is the fluorescence in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
F_max is the fluorescence at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin (B1663694) and a high Ca²⁺ solution).[4]
Concluding Remarks
Fluo-5N is a valuable tool for investigating mitochondrial calcium dynamics, particularly in scenarios involving high calcium concentrations. Its compatibility with standard instrumentation makes it accessible for a wide range of applications in basic research and drug discovery. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results. Researchers should optimize loading conditions and consider the need for in situ calibration based on their specific experimental questions.
Application Notes: Fluo-5N for Studying Calcium Dynamics in Muscle Cells
Audience: Researchers, scientists, and drug development professionals. Introduction Calcium (Ca²⁺) signaling is a fundamental process governing muscle contraction, and its dysregulation is implicated in numerous myopathi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) signaling is a fundamental process governing muscle contraction, and its dysregulation is implicated in numerous myopathies. Elementary Ca²⁺ release events from the sarcoplasmic reticulum (SR), known as "calcium sparks," are the building blocks of the global Ca²⁺ transient that initiates contraction. Studying these localized events requires specialized tools. Fluo-5N is a low-affinity fluorescent Ca²⁺ indicator that is particularly well-suited for monitoring Ca²⁺ dynamics within compartments of high Ca²⁺ concentration, such as the SR in muscle cells.
Fluo-5N is an analog of Fluo-4 with a much lower affinity for Ca²⁺, possessing a dissociation constant (Kd) of approximately 90 µM.[1][2][3][4] This characteristic prevents the indicator from becoming saturated in environments with high Ca²⁺ levels, which would otherwise obscure dynamic changes.[4][5] In its acetoxymethyl (AM) ester form, Fluo-5N can be loaded into live cells, where intracellular esterases cleave the AM group, trapping the indicator inside.[2][6] Its spectral properties, with an excitation maximum around 494 nm and an emission maximum at 516 nm, make it compatible with common laser lines used in confocal microscopy, such as the 488 nm argon-ion laser.[2][7] Upon binding Ca²⁺, Fluo-5N exhibits a dramatic increase in fluorescence intensity (over 100-fold) with no spectral shift.[2][5][7]
These properties make Fluo-5N an invaluable tool for directly measuring intra-SR Ca²⁺ concentration changes that are complementary to the cytosolic calcium sparks, often referred to as "calcium blinks."[8]
Properties of Fluo-5N
The selection of a fluorescent indicator is critical for the successful measurement of Ca²⁺ dynamics. The low affinity of Fluo-5N is its defining feature for studying intra-organellar Ca²⁺.
Key Application: Monitoring Intra-SR Calcium During EC Coupling
The process of excitation-contraction (EC) coupling in muscle cells involves the release of Ca²⁺ from the SR to initiate contraction. A single action potential triggers the opening of ryanodine (B192298) receptors (RyRs), leading to a calcium spark. The corresponding depletion of Ca²⁺ inside the SR can be monitored with Fluo-5N.
Caption: Excitation-Contraction coupling leading to a Ca²⁺ spark and blink.
Experimental Protocols
Protocol 1: Preparation of Fluo-5N AM Stock and Working Solutions
This protocol outlines the preparation of solutions for loading Fluo-5N into muscle cells.
Caption: Workflow for preparing Fluo-5N AM solutions.
Prepare a 2 to 5 mM stock solution of Fluo-5N AM in anhydrous DMSO.[6] For example, dissolve 50 µg of Fluo-5N AM (MW ~1128 g/mol ) in approximately 8.9 µL of DMSO for a 5 mM solution.
Vortex briefly to ensure complete dissolution.
Divide the stock solution into single-use aliquots (e.g., 1-2 µL) to avoid repeated freeze-thaw cycles.
On the day of the experiment, thaw a single aliquot of the Fluo-5N AM stock solution to room temperature.[6]
To aid dispersion in aqueous media, you can mix the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127.[5]
Dilute the Fluo-5N AM/Pluronic® mixture into the desired physiological buffer to a final concentration of 2-20 µM. The optimal concentration must be determined empirically for your specific cell type and experimental conditions.[6]
Use the working solution promptly.
Protocol 2: Loading Fluo-5N into the Sarcoplasmic Reticulum of Muscle Fibers
This protocol is adapted for loading the indicator specifically into the SR of isolated or skinned muscle fibers, a technique used to measure intra-SR Ca²⁺.[11][12]
Materials:
Isolated single muscle fibers (e.g., from frog or toad)[12][13]
Fluo-5N AM working solution (e.g., 20 µM in a skinning solution)[11]
Skinning solution (intracellular-like solution)
Wash solution
Confocal microscope
Procedure:
Fiber Preparation: Isolate single muscle fibers using established dissection techniques. For intra-SR measurements, fibers can be mechanically or chemically "skinned" to permeabilize the sarcolemma (surface membrane) while leaving the SR intact.[11]
Incubation and Loading:
Incubate the prepared muscle fibers in the Fluo-5N AM working solution. A common protocol involves incubation with ~20 µM Fluo-5N AM for 1-2 hours at an elevated temperature (e.g., 35°C) to facilitate loading into the SR.[11][12]
Washing and De-esterification:
After loading, transfer the fibers to a fresh bath of Ringer's solution or wash solution to remove excess extracellular dye.[11]
Allow an additional 30-90 minutes for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fluo-5N indicator within the SR.[11][12]
Verification of Loading: Successful SR loading is indicated by a fluorescence signal that decreases upon muscle stimulation (e.g., electrical stimulation or caffeine (B1668208) application), corresponding to the release of Ca²⁺ from the SR.[12] Confocal imaging should show a striated pattern consistent with the location of the SR.[12]
Protocol 3: Imaging and Analysis of Calcium Sparks (Blinks)
Imaging Setup:
Microscope: An inverted laser scanning confocal microscope is typically used.[10]
Objective: A high numerical aperture (e.g., 63x, NA 1.4) oil-immersion objective is required for high-resolution imaging.[10]
Excitation: Excite the Fluo-5N with the 488 nm line of an Argon laser.[10]
Emission: Collect emitted fluorescence using a long-pass filter (e.g., >505 nm) or a band-pass filter (e.g., 530/30 nm).[6][10]
Acquisition Mode: To capture the rapid kinetics of sparks, use the line-scan mode. This involves repeatedly scanning a single line across the muscle fiber at a high temporal resolution (typically 1-2 milliseconds per line).[14]
Data Analysis:
The resulting line-scan image is a 2D representation of fluorescence intensity over time (x-t plot). A calcium blink (the intra-SR correlate of a spark) will appear as a localized, transient decrease in fluorescence.
Image Processing: Correct for any background fluorescence.
Event Detection: Use an automated or manual algorithm to detect these transient decreases in fluorescence. A common method involves setting a threshold based on the standard deviation of the baseline noise.[14]
Parameter Quantification: For each detected event, quantify key parameters:
Amplitude (ΔF/F₀): The maximal decrease in fluorescence (ΔF) relative to the baseline fluorescence (F₀).
Spatial Width (FWHM): The full width of the event at half its maximal amplitude, measured in micrometers (µm).[14]
Duration (FDHM): The full duration of the event at half its maximal amplitude, measured in milliseconds (ms).[14]
Caption: Logic for selecting a Ca²⁺ indicator based on the target compartment.
Fluo-5N Technical Support Center: Troubleshooting Organellar Compartmentalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Fluo-5N for monitoring calcium within organelles. Here, you will find troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Fluo-5N for monitoring calcium within organelles. Here, you will find troubleshooting advice for common issues related to compartmentalization, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide
The acetoxymethyl (AM) ester form of Fluo-5N allows for its entry into cells, where it is cleaved by intracellular esterases to its active, calcium-sensitive form. However, this process can lead to the dye accumulating in unintended subcellular compartments, which can complicate the interpretation of fluorescence signals. The following table addresses common problems encountered during the use of Fluo-5N for organelle-specific calcium measurements.
Problem
Potential Cause(s)
Recommended Solution(s)
High cytosolic background signal when targeting organelles (e.g., SR/ER or mitochondria)
1. Incomplete de-esterification of Fluo-5N AM in the cytosol.[1] 2. "Leakage" of the active Fluo-5N from the target organelle back into the cytosol. 3. Over-loading of the dye.
1. Optimize loading conditions: reduce Fluo-5N AM concentration (typically 2-5 µM is a starting point), decrease loading time (30-60 minutes), and/or lower the loading temperature.[2][3] 2. Use an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) to prevent dye leakage from the cell and potentially from organelles.[4] 3. For sarcoplasmic reticulum (SR) measurements in muscle cells, co-load with a cytosolic calcium buffer like BAPTA AM to quench the cytosolic Fluo-5N signal.[5]
Fluo-5N signal is observed in mitochondria when targeting the sarcoplasmic/endoplasmic reticulum (SR/ER)
1. The net positive charge of some rhodamine-based dyes promotes their sequestration in mitochondria; while Fluo-5N is not rhodamine-based, its properties can lead to some mitochondrial loading.[6] 2. In mammalian muscle, the close proximity of mitochondria to the SR can make it difficult to distinguish the signals.[5]
1. Co-stain with a mitochondria-specific marker (e.g., MitoTracker Red) to confirm the localization of the Fluo-5N signal. 2. Use imaging techniques with high spatial resolution, such as confocal microscopy, to differentiate between SR/ER and mitochondrial signals.[7] 3. In permeabilized cells, the cytosol can be washed out, leaving only the organelle-sequestered dye.
Weak or no Fluo-5N signal from the target organelle
1. Insufficient loading of the Fluo-5N AM into the cell. 2. Inefficient de-esterification of the AM ester within the organelle. 3. The calcium concentration within the organelle is too low to be detected by the low-affinity Fluo-5N.
1. Increase the loading concentration of Fluo-5N AM or extend the incubation time.[7] 2. Increase the loading temperature (e.g., to 37°C) to enhance enzymatic activity, though this may also increase dye compartmentalization in other organelles.[7][8] 3. Confirm that the expected calcium concentration in the target organelle is within the detectable range of Fluo-5N (1 µM to 1 mM).[9][10] Consider using a higher affinity indicator if the calcium levels are lower than expected.
Fluorescence signal is unstable (bleaching or leakage)
1. Phototoxicity and photobleaching from excessive excitation light. 2. Leakage of the de-esterified dye from the cell or organelle over time.[7]
1. Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. 2. Use an anti-fade reagent if the experimental setup allows. 3. As mentioned previously, use probenecid to reduce dye leakage.[4]
Difficulty in calibrating the Fluo-5N signal to absolute calcium concentrations
1. The dissociation constant (Kd) of Fluo-5N is sensitive to the intracellular environment (e.g., protein concentration, viscosity, pH).[11][12] The in vitro Kd of ~90 µM may not be accurate in situ.[9][10] 2. Signal saturation at very high calcium concentrations.[7]
1. Perform in situ calibration using ionophores (e.g., ionomycin) and calcium buffers to determine the minimum (Fmin) and maximum (Fmax) fluorescence. 2. Be aware that cellular protein can reduce the apparent affinity of Fluo-5N for calcium.[11] 3. Given its low affinity, Fluo-5N is less likely to saturate in high-calcium organelles like the SR, but this should be experimentally verified.[13]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Fluo-5N. Note that these values can be influenced by the experimental environment.
Suitable for organelles with high calcium concentrations such as the sarcoplasmic reticulum and mitochondria.
Experimental Protocols
Protocol 1: Measuring Mitochondrial Calcium Uptake in Isolated Mitochondria
This protocol is adapted for measuring calcium uptake in isolated mitochondria using Fluo-5N as an extra-mitochondrial calcium sensor.
Materials:
Isolated mitochondria
MSK buffer (or another suitable mitochondrial respiration buffer)
Substrates for mitochondrial respiration (e.g., succinate (B1194679) and rotenone)
Fluo-5N (salt form)
CaCl₂ solution
Fluorescence plate reader or fluorometer
Procedure:
Prepare a 1 µM Fluo-5N solution in MSK buffer containing 10 mM succinate and 1 µM rotenone (B1679576) to energize the mitochondria.[14]
Prepare a 100 µM CaCl₂ solution in the Fluo-5N buffer.[14]
Set up the fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm, and maintain the temperature at 30°C.[14]
Add 100 µL of a 0.5 mg/ml mitochondrial suspension to each well of a 96-well plate.[14]
Initiate the measurement and after a baseline reading, inject a bolus of CaCl₂ to achieve a final concentration of 10 µM.[14]
Monitor the fluorescence. An initial sharp increase upon CaCl₂ addition will be followed by a decay as the mitochondria take up the calcium from the buffer.[14] The rate of this decay reflects the rate of mitochondrial calcium uptake.
This protocol describes the loading of Fluo-5N AM to measure calcium dynamics within the sarcoplasmic reticulum.
Materials:
Cultured cells (e.g., skeletal muscle fibers or cardiomyocytes)
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Fluo-5N AM
Pluronic F-127
Probenecid (optional)
Confocal microscope
Procedure:
Prepare a 2 to 5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[2][3]
On the day of the experiment, prepare a loading solution of 2-5 µM Fluo-5N AM in HBSS. To aid in solubilization, first mix the Fluo-5N AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS.[4] If dye leakage is a concern, add 1-2.5 mM probenecid to the loading and imaging buffer.[4]
Replace the cell culture medium with the Fluo-5N AM loading solution.
Incubate the cells for 30-120 minutes at room temperature or 37°C. Longer incubation times and higher temperatures may promote compartmentalization within organelles.[7]
After incubation, wash the cells with fresh HBSS (with probenecid, if used) to remove excess dye.
Allow the cells to de-esterify the Fluo-5N AM for at least 30 minutes before imaging.
Image the cells using a confocal microscope with excitation at 488 nm and emission collection around 516 nm. A decrease in fluorescence upon stimulation of calcium release (e.g., with caffeine (B1668208) for SR) is indicative of successful organellar loading.[7]
Visualizations
Caption: General experimental workflow for measuring organellar calcium with Fluo-5N AM.
Technical Support Center: Fluo-5N Mitochondrial Sequestration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Fluo-5N mitochondrial se...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of Fluo-5N mitochondrial sequestration during intracellular calcium measurements.
Troubleshooting Guide
Mitochondrial sequestration of Fluo-5N can lead to artifacts and misinterpretation of cytosolic calcium signals. The following guide provides systematic steps to diagnose and mitigate this issue.
Problem: High background fluorescence or punctate staining suggestive of mitochondrial loading.
1. Initial Diagnosis:
Observation: After loading cells with Fluo-5N AM, you observe a bright, punctate fluorescence pattern that colocalizes with mitochondrial-specific dyes (e.g., MitoTracker Red CMXRos). The cytosolic signal may appear dim in comparison.
Implication: A significant portion of the Fluo-5N has been taken up by the mitochondria and de-esterified within the mitochondrial matrix, leading to a strong fluorescence signal from this organelle.
2. Recommended Solutions (in order of implementation):
Method 1: Optimize Loading Conditions.
Rationale: Standard loading protocols at 37°C can enhance the activity of intracellular esterases and promote the uptake of AM esters into organelles. Lowering the temperature can reduce this compartmentalization.[1][2] The concentration of the surfactant Pluronic F-127, used to aid in dye solubilization, can also influence membrane permeability and dye distribution.[3][4]
Action:
Reduce the loading temperature from 37°C to room temperature (20-25°C).[1][2]
Decrease the final concentration of Pluronic F-127 in your loading buffer. While it aids solubilization, higher concentrations can sometimes increase dye leakage and compartmentalization.[3]
Reduce the Fluo-5N AM concentration and/or incubation time to the minimum required for an adequate signal-to-noise ratio.
Method 2: Chemical Washout of Cytosolic Dye.
Rationale: Mild detergents like saponin (B1150181) or digitonin (B1670571) can selectively permeabilize the plasma membrane without significantly affecting organellar membranes.[5][6][7] This allows for the removal of the cytosolic pool of Fluo-5N, isolating the signal from organelles like the mitochondria and sarcoplasmic reticulum.
Action: After the initial loading and de-esterification, briefly expose the cells to a low concentration of saponin or digitonin to wash out the cytosolic dye.
Method 3: Co-loading with a Cytosolic Calcium Buffer.
Rationale: Co-loading with a calcium chelator like BAPTA-AM can buffer cytosolic calcium, effectively preventing the cytosolic Fluo-5N from fluorescing in response to calcium changes.[8] This approach is particularly useful when the primary interest is in the calcium dynamics within intracellular stores.
Action: Load the cells with both Fluo-5N AM and BAPTA-AM simultaneously.
Method 4: Consider Alternative Low-Affinity Indicators.
Rationale: Other low-affinity calcium indicators may exhibit different subcellular localization properties. For example, red-shifted dyes are sometimes reported to have less mitochondrial accumulation.
Action: If mitochondrial sequestration of Fluo-5N remains a persistent issue, consider testing alternative low-affinity indicators such as Mag-Fluo-4 or Rhod-5N.
Frequently Asked Questions (FAQs)
Q1: Why does Fluo-5N accumulate in mitochondria?
A1: Fluo-5N, in its acetoxymethyl (AM) ester form, is lipophilic and can passively cross cell membranes, including the inner mitochondrial membrane. Once inside the mitochondrial matrix, esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-5N. This sequestration can be exacerbated by the mitochondrial membrane potential.
Q2: What is the optimal loading temperature to reduce mitochondrial sequestration?
A2: While the optimal temperature can be cell-type dependent, a common starting point is to reduce the loading temperature from the standard 37°C to room temperature (20-25°C).[1][2] This generally slows down enzymatic activity and membrane transport processes, leading to less compartmentalization of the dye.
Q3: How does Pluronic F-127 affect Fluo-5N loading and mitochondrial sequestration?
A3: Pluronic F-127 is a non-ionic surfactant used to increase the aqueous solubility of Fluo-5N AM.[1][9] However, it can also affect cell membrane permeability.[3][4] While it can aid in initial dye loading, some studies suggest that prolonged exposure or high concentrations can lead to increased dye leakage out of the cell or into organelles.[3] Therefore, using the lowest effective concentration of Pluronic F-127 is recommended.
Q4: Will using saponin or digitonin to wash out cytosolic Fluo-5N affect mitochondrial integrity?
A4: At low concentrations and for brief exposure times, saponin and digitonin selectively permeabilize the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial membranes largely intact.[5][6][7] However, it is crucial to optimize the concentration and incubation time for your specific cell type to avoid damaging the mitochondria.
Q5: Can I use Fluo-5N to specifically measure mitochondrial calcium?
A5: While Fluo-5N's sequestration in mitochondria can be a confounding factor for cytosolic measurements, this property can be exploited to measure mitochondrial calcium. By using a method like saponin washout to remove the cytosolic dye, the remaining signal will primarily originate from the mitochondria and other intracellular stores.
Quantitative Data Summary
The following table summarizes the expected qualitative outcomes of different strategies to reduce Fluo-5N mitochondrial sequestration. Direct quantitative comparisons are often cell-type and experiment-specific, and thus, this table provides a general guideline.
Strategy
Expected Impact on Mitochondrial Sequestration
Key Considerations
Lowering Loading Temperature (e.g., 37°C to RT)
Significant Reduction
May require longer incubation times to achieve sufficient signal.
Optimizing Pluronic F-127 Concentration
Moderate Reduction
Use the lowest concentration that still allows for adequate dye solubilization.
Saponin/Digitonin Washout
High (isolates organellar signal)
Requires careful optimization of detergent concentration and exposure time to maintain mitochondrial integrity.
Co-loading with BAPTA-AM
Indirect (masks cytosolic signal)
Does not prevent sequestration but makes the cytosolic signal unresponsive to calcium.
Using Alternative Dyes (e.g., Rhod-5N)
Variable (dye-dependent)
Requires validation of the alternative dye's properties in your experimental system.
Experimental Protocols
Protocol 1: Low-Temperature Loading of Fluo-5N AM
Prepare Loading Buffer:
Prepare a 2-5 mM stock solution of Fluo-5N AM in high-quality anhydrous DMSO.
For a working solution, dilute the Fluo-5N AM stock to a final concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
If necessary, add Pluronic F-127 to a final concentration of 0.02-0.04% to aid solubilization.
Cell Loading:
Wash cultured cells once with the physiological buffer.
Replace the buffer with the Fluo-5N AM loading solution.
Incubate the cells for 30-60 minutes at room temperature (20-25°C), protected from light.
Wash and De-esterification:
Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer.
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
Protocol 2: Saponin Washout for Isolating Organellar Fluo-5N Signal
Load Cells: Load cells with Fluo-5N AM as described in Protocol 1 or your standard protocol.
Prepare Permeabilization Buffer: Prepare a solution of 0.05% to 0.1% saponin in a physiological buffer (e.g., PBS with 0.1% BSA). The optimal concentration may need to be determined empirically.
Permeabilization and Wash:
After loading and de-esterification, replace the buffer with the saponin-containing permeabilization buffer.
Incubate for 5-10 minutes at room temperature.
Wash the cells thoroughly with the permeabilization buffer to remove the cytosolic dye.
Important: For the duration of the experiment, continue to use a buffer containing saponin to prevent the resealing of the plasma membrane.
Protocol 3: Co-loading of Fluo-5N AM and BAPTA-AM
Prepare Loading Buffer:
Prepare stock solutions of both Fluo-5N AM and BAPTA-AM (e.g., 2-5 mM in anhydrous DMSO).
In your physiological buffer, dilute both Fluo-5N AM and BAPTA-AM to their desired final concentrations (e.g., 2-5 µM for Fluo-5N AM and a higher concentration for BAPTA-AM, to be determined empirically).
Add Pluronic F-127 as needed.
Cell Loading and De-esterification: Follow the same loading, washing, and de-esterification steps as in Protocol 1.
Visualizations
Caption: Pathway of Fluo-5N AM loading and mitochondrial sequestration.
Caption: Troubleshooting workflow for reducing Fluo-5N mitochondrial sequestration.
Caption: Logic of selective permeabilization with saponin for cytosolic dye removal.
troubleshooting incomplete Fluo-5N AM ester hydrolysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with incomplete Fluo-5N AM ester hydrolysis. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with incomplete Fluo-5N AM ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence high and the signal diffuse after loading with Fluo-5N AM?
This issue often points to incomplete hydrolysis or improper dye localization, which can be caused by several factors:
Insufficient Intracellular Esterase Activity : The conversion of the non-fluorescent AM ester to the active, calcium-sensitive form depends on intracellular esterase enzymes.[1][2] The activity of these enzymes can vary significantly between cell types.[1] If esterase activity is low, the AM ester is not efficiently cleaved, leading to poor signal.
Extracellular Hydrolysis : The loading buffer, especially if it contains serum, may have esterase activity that cleaves the AM ester outside the cells.[1] This extracellular, calcium-sensitive dye contributes to high background fluorescence.
Compartmentalization : Fluo-5N AM and its hydrolyzed product can accumulate in organelles like mitochondria or the endoplasmic reticulum.[1][3] This compartmentalization prevents the dye from accurately reporting cytosolic calcium levels and can create a punctate or diffuse background signal. This issue is often more pronounced at higher loading temperatures (e.g., 37°C).[1][4]
Incomplete Washing : Residual extracellular Fluo-5N AM that is not removed by washing can be hydrolyzed by extracellular esterases or adhere to the cell surface, increasing background noise.[1]
Q2: My Fluo-5N signal is very weak, even after stimulating the cells. What is the underlying cause?
A weak or absent signal is a common problem that can stem from the hydrolysis step or other aspects of the loading protocol:
Incomplete Hydrolysis : Partially hydrolyzed Fluo-5N AM esters are not sensitive to calcium.[1] If a significant portion of the intracellular dye remains in this state, the overall fluorescence change upon calcium binding will be minimal, leading to an underestimation of the true calcium concentration.[1]
Low Loading Efficiency : The dye may not be entering the cells effectively. This can be due to suboptimal dye concentration, incubation time, or temperature.[4] The health and type of cells also play a crucial role.
Dye Leakage : Once hydrolyzed, the dye becomes negatively charged and should be trapped in the cytosol. However, some cells actively pump the dye out using organic anion transporters.[1][5] This leakage reduces the intracellular dye concentration over time.
Poor Dye Quality : Fluo-5N AM esters are susceptible to hydrolysis when exposed to moisture.[6] Using old or improperly stored dye can result in a stock solution that has already lost its cell-loading capacity.
Q3: How can I improve the hydrolysis and overall performance of Fluo-5N AM in my experiments?
Optimizing your loading protocol is key to ensuring complete hydrolysis and a robust signal.
Adjust Loading Time and Temperature : Incubate cells with Fluo-5N AM for 15-60 minutes at a temperature between 20°C and 37°C.[4] Lowering the temperature can sometimes reduce dye compartmentalization.[4]
Incorporate a Post-Loading Incubation Step : After washing out the excess dye, incubate the cells for an additional 30 minutes at your experiment's temperature (e.g., 37°C).[7] This allows intracellular esterases more time to completely cleave the AM esters.
Optimize Dye and Pluronic F-127 Concentration : Use the lowest effective dye concentration (typically 1-5 µM) to avoid artifacts from overloading.[6][7] While Pluronic F-127 aids in dispersing the dye, high concentrations can affect cell membranes and calcium regulation.[8][9][10] A final concentration of ~0.02% is often recommended.[4][7]
Prevent Dye Leakage : If dye extrusion is suspected, include an organic anion transporter inhibitor like probenecid (B1678239) (1-2.5 mM) in the loading and final imaging buffer.[4][7][11]
Check for AM Ester Degradation : You can perform a simple quality check by diluting your AM ester stock into a calcium-free buffer and measuring fluorescence. Then, add a saturating concentration of calcium (≥1 mM for Fluo-5N).[4] A significant increase in fluorescence indicates that the AM ester has degraded prior to loading.[4]
Q4: How can I definitively test if incomplete hydrolysis is occurring in my cells?
To confirm incomplete de-esterification, you can use a manganese (Mn²⁺) quenching assay. Mn²⁺ binds with high affinity only to the fully de-esterified, calcium-sensitive form of the indicator and quenches its fluorescence.[1] By comparing the fluorescence signal before and after the addition of a cell-permeant manganese salt, you can quantify the fraction of the dye that is responsive, and thus fully hydrolyzed.[1]
Data Presentation
Table 1: General Loading Parameters for Fluo-5N AM
Parameter
Recommended Range
Notes
Fluo-5N AM Concentration
2 - 10 µM
The optimal concentration should be determined empirically for each cell type.[12]
Loading Time
30 - 60 minutes
Longer incubation times (up to 2 hours) may improve signal in some cell lines.[12]
Loading Temperature
20 - 37 °C
Lowering the temperature can reduce compartmentalization.[4]
Pluronic F-127
0.02% - 0.04%
Used to aid dye solubilization. Lowering the concentration may improve loading efficiency.[8][12]
De-esterification Time
30 minutes
Additional incubation in dye-free buffer after loading to allow for complete hydrolysis.[7]
Probenecid
1 - 2.5 mM
Optional anion-transport inhibitor to reduce dye leakage from cells.[4][11]
Table 2: Troubleshooting Summary
Observed Problem
Potential Cause
Recommended Solution
High Background Signal
Incomplete washing / Extracellular hydrolysis
Wash cells 2-3 times with fresh, serum-free medium after loading.[1]
Compartmentalization into organelles
Load cells at a lower temperature (e.g., room temperature instead of 37°C).[4]
Weak or No Signal
Incomplete hydrolysis
Add a 30-minute post-load incubation step at 37°C to allow for full de-esterification.[7]
Degraded AM Ester
Prepare fresh dye stock in anhydrous DMSO. Store desiccated and protected from light at -20°C.[6]
Signal Fades Quickly
Dye leakage from cells
Add probenecid (1-2.5 mM) to the extracellular medium to block organic anion transporters.[1][4]
High Cell Death
Dye toxicity / Overloading
Reduce the final dye concentration and/or incubation time. Perform a cell viability assay.[6]
Experimental Protocols
Protocol 1: Standard Fluo-5N AM Ester Loading
Prepare Stock Solutions : Prepare a 2 to 5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[11][12] If using, prepare a 20% (w/v) Pluronic F-127 solution in anhydrous DMSO.
Prepare Loading Buffer : On the day of the experiment, prepare a working solution of 2 to 10 µM Fluo-5N AM in a physiological buffer (e.g., Hanks and Hepes buffer).[11][12] To aid solubilization, first mix the Fluo-5N AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[4] The final Pluronic F-127 concentration should be around 0.04%.[11]
Cell Loading : Replace the cell culture medium with the loading buffer.
Incubation : Incubate the cells for 30-60 minutes at 37°C.[11][12]
Wash : Remove the loading solution and wash the cells 2-3 times with fresh, dye-free buffer to remove any excess probes.[1] If applicable, the wash buffer can contain an anion transporter inhibitor like probenecid.[11][12]
De-esterification : Add fresh dye-free buffer and incubate for an additional 30 minutes at 37°C to ensure complete hydrolysis of the AM ester.[7]
Measurement : Proceed with your experiment, measuring fluorescence at Ex/Em = 494/516 nm.[11][12]
Protocol 2: Assessing Cell Viability after Loading
Load Cells : Load a sample of your cells with Fluo-5N AM using the same protocol as your experiment. Also, maintain an unloaded control group of cells.
Stain for Viability : After the complete loading and de-esterification protocol, add a viability stain such as Trypan Blue (for suspended cells) or a fluorescent live/dead stain kit (e.g., Calcein AM/Ethidium Homodimer-1) according to the manufacturer's instructions.
Analyze : Using a microscope or cell counter, determine the percentage of viable cells in both the loaded and unloaded populations.
Compare : A significant decrease in viability in the Fluo-5N AM-loaded group suggests that the loading conditions are cytotoxic.
Welcome to the Technical Support Center for the low-affinity Ca²⁺ indicator, Fluo-5N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the low-affinity Ca²⁺ indicator, Fluo-5N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Fluo-5N.
1. Issue: Rapid Photobleaching or Signal Loss
Rapid fading of the fluorescent signal is a common challenge in fluorescence microscopy, a phenomenon known as photobleaching. This occurs when the fluorescent molecule is irreversibly damaged by the excitation light.[1]
Potential Cause
Recommended Solution
High Excitation Light Intensity
Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the excitation light without changing its wavelength.
Prolonged Exposure to Excitation Light
Minimize the duration of exposure. Use the shortest possible exposure time for image acquisition. For time-lapse imaging, increase the interval between acquisitions.
Absence of Antifade Reagents
Incorporate antifade reagents into your imaging medium. For live-cell imaging, consider using Trolox or n-propyl gallate.
High Oxygen Concentration
Photobleaching is often an oxygen-dependent process. While deoxygenating the medium is not always feasible for live cells, using antifade reagents that act as oxygen scavengers can help.
2. Issue: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish the calcium signal from background noise.
Potential Cause
Recommended Solution
Low Fluo-5N Concentration
Optimize the loading concentration of Fluo-5N AM. A typical starting range is 4-5 µM, but this may need to be adjusted for your specific cell type.[2]
Suboptimal Excitation/Emission Wavelengths
Ensure your microscope is configured for the optimal excitation (approx. 494 nm) and emission (approx. 516 nm) wavelengths of Fluo-5N.[3]
High Background Fluorescence
This can be due to extracellular dye, autofluorescence from the cells or medium, or dye compartmentalization. Ensure a thorough wash step after loading to remove extracellular Fluo-5N AM. Use a phenol (B47542) red-free medium during imaging.
Detector Settings
Optimize the gain and offset settings of your detector to maximize signal detection while minimizing noise amplification.
3. Issue: Dye Compartmentalization
Fluo-5N, like other AM ester dyes, can sometimes accumulate in organelles other than the cytosol, such as mitochondria or the sarcoplasmic reticulum, leading to artifacts in your measurements.[4][5]
Potential Cause
Recommended Solution
Incomplete Hydrolysis of AM Ester
Ensure complete hydrolysis of the AM ester by allowing sufficient de-esterification time (typically 30-60 minutes) after loading.
Cellular Efflux Pumps
Some cell types actively pump out the dye. The use of probenecid, an anion-transport inhibitor, can help to improve dye retention in the cytosol.[6]
High Loading Concentration or Temperature
Use the lowest effective concentration of Fluo-5N AM and consider loading at a lower temperature (e.g., room temperature instead of 37°C) to reduce sequestration into organelles.
Confirmation of Localization
If you suspect compartmentalization, you can co-stain with organelle-specific dyes to confirm the localization of your Fluo-5N signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Fluo-5N?
A1: Fluo-5N is a low-affinity calcium indicator with a dissociation constant (Kd) of approximately 90 µM.[3] This makes it particularly well-suited for measuring high concentrations of calcium, such as those found within the sarcoplasmic reticulum (SR) and mitochondria, which would saturate high-affinity indicators.[7][8]
Q2: How does the photostability of Fluo-5N compare to other calcium indicators?
Q3: Can I use antifade reagents with Fluo-5N in live-cell imaging?
A3: Yes, antifade reagents can be used to reduce photobleaching. For live-cell imaging, antioxidants such as Trolox (a water-soluble vitamin E analog) and n-propyl gallate are commonly used.[10][11][12] It is important to optimize the concentration of the antifade reagent to ensure it is not toxic to your cells.
Q4: I am observing a decline in the Fluo-5N signal during my experiment. Is this always due to photobleaching?
A4: While photobleaching is a likely cause, a declining signal could also represent a physiological process, such as calcium leaking from an intracellular store.[13][14][15] To distinguish between these possibilities, you can perform control experiments, such as imaging a region of interest without stimulation to assess the rate of photobleaching alone.
Q5: What are some common artifacts to be aware of when using Fluo-5N?
A5: Besides photobleaching and compartmentalization, movement artifacts can be an issue, especially in contracting cells like cardiomyocytes.[7] As a single-wavelength indicator, Fluo-5N is more susceptible to motion artifacts than ratiometric dyes. Additionally, incomplete hydrolysis of the AM ester can lead to a high background signal and inaccurate calcium measurements.[5]
Experimental Protocols
Protocol 1: Minimizing Photobleaching with n-Propyl Gallate in Live-Cell Imaging
This protocol provides a general guideline for using n-propyl gallate (NPG) as an antifade reagent during live-cell imaging with Fluo-5N.
Materials:
Cells loaded with Fluo-5N AM
Cell culture medium or imaging buffer (phenol red-free)
Prepare NPG Stock Solution: Prepare a 100 mM stock solution of NPG in ethanol or DMSO. Store in small aliquots at -20°C, protected from light.[16]
Prepare Imaging Medium with NPG: On the day of the experiment, dilute the NPG stock solution into your pre-warmed imaging medium to a final concentration of 0.1 mM.[10]
Cell Incubation: After loading the cells with Fluo-5N AM and washing, replace the buffer with the imaging medium containing NPG.
Imaging: Proceed with your fluorescence imaging experiment, following best practices to minimize light exposure.
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
This protocol describes the use of Trolox as an antioxidant to mitigate Fluo-5N photobleaching during live-cell imaging.
Materials:
Cells loaded with Fluo-5N AM
Cell culture medium or imaging buffer (phenol red-free)
Prepare Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in ethanol or DMSO. Store aliquots at -20°C, protected from light.[12]
Prepare Imaging Medium with Trolox: Dilute the Trolox stock solution into your imaging medium to a final concentration between 0.1 mM and 1 mM. The optimal concentration may vary depending on the cell type and should be determined empirically.[11]
Cell Incubation: After loading and washing the cells, replace the buffer with the imaging medium containing Trolox.
Imaging: Proceed with your live-cell imaging experiment.
Visualizations
Caption: A simplified Jablonski diagram illustrating the photobleaching pathway.
Technical Support Center: Optimizing Fluo-5N Signal-to-Noise Ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments u...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing the fluorescent calcium indicator, Fluo-5N.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-5N and why is it used for measuring high calcium concentrations?
Fluo-5N is a fluorescent calcium indicator that is an analog of Fluo-4. It has a lower binding affinity for calcium, with a dissociation constant (Kd) of approximately 90 µM.[1][2][3][4][5][6][7] This makes it particularly well-suited for detecting high intracellular calcium levels, in the range of 1 µM to 1 mM, which would otherwise saturate higher-affinity indicators like Fluo-4.[1][2][3][4][5][6]
Q2: What are the optimal excitation and emission wavelengths for Fluo-5N?
The optimal excitation and emission wavelengths for Fluo-5N are approximately 494 nm and 516 nm, respectively.[1][2] For practical applications, it is compatible with excitation by a 488 nm argon-ion laser source, and its emission can be detected using a standard FITC filter set.[1][3]
Q3: What are the common sources of noise in Fluo-5N experiments?
Noise in calcium imaging experiments can originate from several sources, including:
Instrumental Noise: Fluctuations from the light source (e.g., laser), camera gain, and mechanical vibrations.[8]
Photon Shot Noise: Stochastic fluctuations in the number of photons detected.[8]
Biological Noise: Autofluorescence from cellular components and fluctuations in the local concentration of the indicator.[9][10]
Background Fluorescence: Out-of-focus fluorescence and signal from incompletely hydrolyzed or leaked dye.[10][11][12]
Q4: How can I reduce background fluorescence in my Fluo-5N imaging experiments?
Reducing background fluorescence is critical for improving the signal-to-noise ratio. Strategies include:
Using an appropriate background subtraction method. [11][12]
Ensuring complete de-esterification of the Fluo-5N AM ester.
Washing cells thoroughly after loading to remove extracellular dye.
Using phenol (B47542) red-free media during imaging, as phenol red is fluorescent. [13]
Employing an anion-transport inhibitor like probenecid (B1678239) to prevent dye leakage. [6][14]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving common issues that lead to a low signal-to-noise ratio in Fluo-5N experiments.
Problem
Potential Cause
Recommended Solution
Weak or No Signal
Suboptimal Dye Concentration: The concentration of Fluo-5N AM may be too low for adequate loading.
Optimize the Fluo-5N AM concentration, typically in the range of 2-10 µM. The ideal concentration is cell-type dependent and should be determined empirically.[15]
Insufficient Dye Loading Time or Temperature: The incubation time or temperature may not be sufficient for the dye to enter the cells.
Increase the incubation time (30-60 minutes is typical, but up to 2 hours may be beneficial for some cell lines) or optimize the temperature (usually 37°C).[3][16]
Incomplete De-esterification: The AM ester form of the dye is not fluorescent and must be cleaved by intracellular esterases to become active.
Allow for a post-loading incubation period at room temperature for 15-30 minutes to ensure complete de-esterification.[15]
High Background Fluorescence
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) can contribute to background noise.
Measure the autofluorescence of unlabeled cells under the same imaging conditions and subtract this from the Fluo-5N signal.
Extracellular Dye: Residual Fluo-5N AM in the extracellular medium that is not washed away can be hydrolyzed by extracellular esterases, leading to background fluorescence.
Wash the cells thoroughly with a balanced salt solution (e.g., HBSS) after the loading and de-esterification steps.
Dye Leakage: The active form of Fluo-5N can be extruded from the cell by organic anion transporters.
Include an organic anion transporter inhibitor, such as probenecid (1-2.5 mM), in the imaging buffer to prevent dye leakage.[6][14]
Out-of-Focus Light: In thick samples, fluorescence from above and below the focal plane can contribute to background.
Use a confocal or two-photon microscope to optically section the sample and reject out-of-focus light.
Phototoxicity or Photobleaching
Excessive Excitation Light: High-intensity or prolonged exposure to excitation light can damage cells and bleach the fluorophore, reducing the signal over time.
Use the lowest possible excitation intensity that provides an adequate signal. Reduce the exposure time and the frequency of image acquisition. Use a neutral density filter to attenuate the excitation light.[13]
Quantitative Data Summary
Table 1: Spectral and Chemical Properties of Fluo-5N
Table 2: Recommended Loading Conditions for Fluo-5N AM
Parameter
Recommended Range
Notes
Fluo-5N AM Concentration
2 - 20 µM
The optimal concentration is cell-type dependent and should be determined empirically.[3]
Loading Time
30 - 60 minutes
Can be extended up to 2 hours for some cell lines to improve signal intensity.[3][16]
Loading Temperature
20 - 37 °C
37°C is common, but lowering the temperature can reduce compartmentalization of the dye.[6]
Pluronic® F-127
0.02% - 0.04%
A non-ionic detergent used to aid in the dispersion of the AM ester in aqueous media.[3][6]
Probenecid
1 - 2.5 mM
An organic anion-transport inhibitor to reduce dye leakage.[6]
Experimental Protocols
Protocol 1: Loading Cells with Fluo-5N AM
This protocol provides a general guideline for loading adherent cells with Fluo-5N AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
Fluo-5N AM (acetoxymethyl ester)
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
Pluronic® F-127 (20% w/v solution in DMSO)
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Probenecid (optional)
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
Prepare a Fluo-5N AM Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-5N AM in anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Prepare the Loading Buffer: On the day of the experiment, prepare a loading buffer containing 2-20 µM Fluo-5N AM in HBSS. To aid in dye solubilization, first mix the Fluo-5N AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the HBSS.[6] If using probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.
Cell Loading:
Remove the cell culture medium from the cells.
Wash the cells once with pre-warmed HBSS.
Add the Fluo-5N AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.[3]
Wash and De-esterification:
Remove the loading buffer.
Wash the cells two to three times with pre-warmed HBSS (containing probenecid if used in the loading step) to remove any extracellular dye.
Add fresh HBSS (with probenecid if applicable) and incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fluo-5N AM by intracellular esterases.
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Background Subtraction
A proper background subtraction is crucial for obtaining an accurate signal.
Procedure:
Acquire a Background Image: Before starting the time-lapse acquisition of your experiment, acquire an image of a region of the coverslip that does not contain any cells. This will provide a measure of the background fluorescence from the system and the medium.
Average Background Intensity: Calculate the average pixel intensity of this cell-free region.
Subtract Background from Experimental Images: Subtract this average background value from every pixel in each frame of your experimental image series. Many imaging software packages have built-in functions for background subtraction.[11][12]
dealing with movement artifacts in Fluo-5N imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluo-5N for calcium imaging. The content is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluo-5N for calcium imaging. The content is designed to help you address specific issues related to movement artifacts and other common challenges encountered during your experiments.
Troubleshooting Guides
Issue: My Fluo-5N signal is corrupted by movement artifacts.
Movement of the sample during imaging is a significant challenge, especially in in vivo preparations with behaving animals.[1] These artifacts can manifest as sudden, sharp changes in fluorescence intensity that are not related to physiological calcium fluctuations. For single-wavelength indicators like Fluo-5N, these artifacts can be particularly problematic as they cannot be corrected by ratiometric measurements.[2]
Troubleshooting Steps:
Mechanical Stabilization:
Ensure the subject is securely head-fixed for in vivo experiments.[3]
For tissue explants or cell cultures, use appropriate methods to immobilize the sample, such as tissue adhesives or custom-designed chambers.
In muscle fiber experiments, stretching the fiber can help minimize internal shortening during contraction.[2]
Post-Acquisition Image Registration:
Utilize motion correction algorithms to align image frames computationally. These algorithms work by registering each frame to a reference frame (e.g., the first frame or an average of the stack).
Rigid Motion Correction: Corrects for translational (X-Y) and rotational shifts of the entire frame. Suitable for movements where the entire field of view moves as a single unit.
Non-Rigid Motion Correction: Corrects for more complex, localized distortions within the field of view. This is often necessary for brain imaging in behaving animals where tissue deformation can occur.[4]
Two-Channel Imaging (if possible):
If your experimental setup allows, simultaneously image a calcium-independent fluorophore (e.g., RFP or GFP expressed in the same cells). The signal from this channel will represent movement and other non-calcium-related artifacts. This information can then be used to correct the Fluo-5N signal.
Issue: I am observing a gradual decline in my fluorescence signal throughout the experiment.
This is likely due to photobleaching, the light-induced degradation of the fluorophore.[2]
Troubleshooting Steps:
Reduce Excitation Light Exposure:
Lower the laser power or illumination intensity to the minimum level required for an adequate signal-to-noise ratio.
Decrease the exposure time per frame.
Reduce the sampling rate if your experimental question allows for it.
Use Antifade Reagents:
For fixed samples, use a mounting medium containing an antifade agent.
For live-cell imaging, consider adding a commercially available antifade reagent to your imaging medium.
Choose a More Photostable Dye (if Fluo-5N is not essential):
If your experiment is severely limited by photobleaching, consider if another calcium indicator with better photostability would be suitable.
Issue: The signal-to-noise ratio (SNR) of my Fluo-5N recordings is low.
A low SNR can make it difficult to distinguish true calcium signals from background noise.
Troubleshooting Steps:
Optimize Dye Loading:
Ensure an optimal concentration of Fluo-5N AM is used. A typical starting concentration is 4-5 µM, but this should be empirically determined for your cell type.[5]
Incubate for an adequate amount of time (30-60 minutes, but can be longer for some cell lines) to allow for sufficient de-esterification of the dye.[6]
Use Pluronic® F-127 to aid in the solubilization of the AM ester.[6]
If dye leakage is an issue, consider using an anion transporter inhibitor like probenecid (B1678239).[6]
Background Subtraction:
Acquire a background image from a region of the sample that does not contain cells or your region of interest and subtract this from your image series.
Utilize rolling ball or other background subtraction algorithms available in imaging software.
Optimize Imaging Parameters:
Increase the exposure time or laser power, but be mindful of photobleaching.
Use an objective with a higher numerical aperture (NA) to collect more light.
Frequently Asked Questions (FAQs)
Q1: Why is Fluo-5N prone to movement artifacts?
Fluo-5N is a single-wavelength indicator, meaning its fluorescence intensity changes upon calcium binding, but its excitation and emission spectra do not shift.[2] This means that any change in fluorescence due to movement (e.g., the sample moving into or out of the focal plane) will be indistinguishable from a true calcium signal. Ratiometric indicators, in contrast, allow for the correction of such artifacts by taking the ratio of fluorescence at two different wavelengths.
Q2: What is the difference between rigid and non-rigid motion correction?
Rigid motion correction assumes that the entire image moves as a single, solid object. It corrects for translations (shifts in the X and Y directions) and rotations.
Non-rigid motion correction can account for more complex deformations within the image, where different parts of the image move independently.[4] This is often necessary for in vivo brain imaging, where the brain tissue itself can deform during animal movement.
Q3: How do I choose a reference frame for motion correction?
The choice of a reference frame can impact the quality of motion correction. Common choices include:
The first frame: Simple to implement, but if the first frame is of poor quality, it can negatively affect the entire correction.
A user-selected, high-quality frame: This can provide a better template for registration.
The mean or median of the image stack: This can create a stable, high-quality reference, but may blur out transient features.
Q4: Can photobleaching be mistaken for a physiological signal?
Yes, a steady decrease in fluorescence due to photobleaching could be misinterpreted as a slow decrease in baseline calcium levels. It is important to characterize the rate of photobleaching in your preparation to avoid such misinterpretations.
Q5: What are the key spectral properties of Fluo-5N?
Fluo-5N has an excitation maximum around 494 nm and an emission maximum around 516 nm.[7] It is compatible with standard 488 nm laser lines and FITC filter sets.[5]
Q6: What is the calcium binding affinity of Fluo-5N?
Fluo-5N is a low-affinity calcium indicator with a dissociation constant (Kd) of approximately 90 µM.[7] This makes it suitable for measuring high calcium concentrations (in the µM to mM range) that would saturate high-affinity indicators like Fluo-4.[7]
Table 2: Comparison of Common Motion Correction Algorithms
Algorithm
Type
Key Features
Common Software
TurboReg/StackReg
Rigid
Subpixel registration based on a pyramid approach. Widely used and available in ImageJ/Fiji.[8][9]
ImageJ/Fiji
NoRMCorre
Piecewise-Rigid (Non-Rigid)
Splits the field of view into overlapping patches and registers them individually. Can be run online.[4]
MATLAB, Python
moco
Rigid
Fourier-transform based approach, optimized for speed and stability with large translations.[10]
ImageJ
Experimental Protocols
Protocol 1: Loading Fluo-5N AM into Live Cells
This protocol provides a general guideline for loading Fluo-5N AM into cultured cells. The optimal conditions may vary depending on the cell type.[6][11]
Materials:
Fluo-5N AM
High-quality, anhydrous DMSO
Hanks and Hepes buffer (HHBS) or other suitable buffer
Pluronic® F-127 (10% solution in DMSO)
Probenecid (25 mM solution)
Cell culture medium
Cultured cells on coverslips or in imaging plates
Procedure:
Prepare Stock Solutions:
Prepare a 2 to 5 mM stock solution of Fluo-5N AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
Prepare Working Solution:
On the day of the experiment, thaw an aliquot of the Fluo-5N AM stock solution.
Prepare a 2X working solution in HHBS. For a final in-well concentration of 5 µM, you would make a 10 µM 2X solution.
For a 3.2 mL 2X working solution, mix:
16 µL of 2 mM Fluo-5N AM stock solution
25.6 µL of 10% Pluronic® F-127 (for a final in-well concentration of 0.04%)
256 µL of 25 mM Probenecid (for a final in-well concentration of 1 mM)
Add HHBS to a final volume of 3.2 mL.
Cell Loading:
Ensure your cells are healthy and plated at an appropriate density.
Add an equal volume of the 2X working solution to the wells containing your cells in their culture medium. For example, add 100 µL of 2X working solution to 100 µL of medium.
Incubation:
Incubate the cells at 37°C for 30-60 minutes. For some cell lines, a longer incubation of up to 2 hours may improve the signal.
Wash:
Remove the loading solution and replace it with fresh HHBS or buffer containing 1.0 mM probenecid to remove excess dye.
Ready for Imaging:
The cells are now ready for imaging. Proceed with your experiment, exciting at ~494 nm and collecting emission at ~516 nm.
Protocol 2: Motion Correction using TurboReg in ImageJ/Fiji
This protocol describes how to perform rigid motion correction on a time-lapse image stack using the TurboReg plugin.[8][12]
Software:
ImageJ or Fiji with the TurboReg plugin installed.
Procedure:
Open Image Stack:
Open your time-lapse image sequence in ImageJ/Fiji (File > Import > Image Sequence...).
Create a Reference Image:
A stable reference image is crucial for good alignment. You can create one by averaging all the frames in the stack:
Go to Image > Stacks > Z Project....
Select "Average Intensity" from the dropdown menu and click "OK". A new image window with the averaged stack will appear.
Run TurboReg:
Select your original image stack.
Go to Plugins > Registration > TurboReg.
In the TurboReg window:
Source: Your original image stack.
Target: The averaged reference image you created.
Transformation: Select "Rigid Body". This corrects for translation and rotation.
Quality: Select "Accurate".
Click the "Batch" button to process the entire stack.
Output:
TurboReg will create a new, registered image stack. You can save this stack for further analysis.
Protocol 3: Motion Correction using NoRMCorre in MATLAB
This protocol provides a basic workflow for using the NoRMCorre algorithm for non-rigid motion correction.[4][13]
Software and Toolboxes:
MATLAB
NoRMCorre toolbox (available on GitHub)
Procedure:
Load Data:
Load your image data into the MATLAB workspace. This can be a 3D matrix (height x width x time).
Set Parameters:
Define the parameters for the motion correction. Key parameters include:
grid_size: The size of the patches to be registered.
overlap_pre: The size of the overlapping region between patches.
max_dev: The maximum deviation between the shifts of neighboring patches.
Fluo-5N Technical Support Center: Troubleshooting Signal Saturation
Welcome to the technical support center for Fluo-5N. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to Fluo-5N signal saturation at very high calciu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Fluo-5N. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to Fluo-5N signal saturation at very high calcium levels.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-5N and why is it used for measuring high calcium concentrations?
Fluo-5N is a fluorescent calcium indicator with a low affinity for calcium, making it ideal for detecting intracellular calcium levels in the range of 1 µM to 1 mM.[1][2][3][4][5][] High-affinity indicators, such as Fluo-4, would be saturated at these high concentrations, making it impossible to accurately measure changes in calcium levels.[1][2][3][4][5][] Fluo-5N's fluorescence intensity increases by over 100-fold upon binding to calcium.[1][4]
Q2: I am observing a very bright, uniform fluorescence signal across my sample that doesn't change with stimulation. Is this signal saturation?
This is a classic sign of signal saturation. When the intracellular calcium concentration is high enough to bind to nearly all of the Fluo-5N molecules, the fluorescence intensity will reach a plateau. At this point, further increases in calcium will not produce a corresponding increase in fluorescence, and you will be unable to detect dynamic changes.
Q3: What is the dissociation constant (Kd) of Fluo-5N for calcium, and how does it relate to saturation?
The dissociation constant (Kd) of Fluo-5N for calcium is approximately 90 µM.[1][3][7][8][9] The Kd represents the calcium concentration at which half of the indicator molecules are bound to calcium. As the calcium concentration significantly exceeds the Kd, the indicator approaches saturation. While Fluo-5N is designed for high calcium levels, it is still possible to saturate it, especially in cellular compartments with extremely high calcium concentrations like the sarcoplasmic reticulum.[10]
Q4: Can the intracellular environment affect the Kd and saturation point of Fluo-5N?
Yes, the intracellular environment can influence the properties of Fluo-5N. For example, the presence of high concentrations of proteins can decrease both the maximal fluorescence and the apparent affinity of Fluo-5N for calcium.[11] This means the indicator might saturate at a seemingly lower total calcium concentration than in a simple buffer solution.
Troubleshooting Guide: Fluo-5N Signal Saturation
If you suspect your Fluo-5N signal is saturated, follow these steps to diagnose and resolve the issue.
Step 1: Verify Indicator Loading and Health of the Cells
Question: Could improper loading or poor cell health be causing the issue?
Answer: Yes. Overloading the cells with the AM ester form of Fluo-5N can lead to compartmentalization of the dye and artificially high fluorescence. Ensure you are using the recommended loading concentration (typically 2-20 µM) and incubation time.[4] Always perform a visual inspection of your cells to ensure they are healthy and not showing signs of stress or apoptosis, which can lead to dysregulation of calcium homeostasis.
Step 2: Reduce Fluo-5N Concentration
Question: Should I try using a lower concentration of Fluo-5N?
Answer: If you consistently observe saturation, reducing the loading concentration of Fluo-5N AM can help. A lower concentration of the indicator will require a higher calcium concentration to reach saturation.
Step 3: Adjust Imaging Parameters
Question: Can my microscope settings contribute to signal saturation?
Answer: While not the same as indicator saturation, detector saturation on your imaging system can present with similar symptoms (a bright, non-dynamic signal). Reduce the excitation light intensity or the detector gain/voltage to ensure you are operating within the linear range of your detector.
Step 4: Consider an Alternative Indicator
Question: What should I do if my calcium levels are still too high for Fluo-5N?
Answer: If you have confirmed that your experimental system involves calcium concentrations that consistently saturate Fluo-5N, you may need to consider an even lower-affinity indicator. Rhod-5N has a lower calcium binding affinity than Fluo-5N (Kd ≈ 320 µM).[12]
Protocol 1: Determining Optimal Fluo-5N AM Loading Concentration
Cell Preparation: Plate your cells on a suitable imaging dish or coverslip and allow them to adhere.
Prepare Loading Buffer: Prepare a working solution of Fluo-5N AM in a buffer of your choice (e.g., Hanks and Hepes buffer) with 0.04% Pluronic® F-127.[4] Test a range of final Fluo-5N AM concentrations (e.g., 2 µM, 5 µM, 10 µM, and 20 µM).
Loading: Replace the culture medium with the Fluo-5N AM loading buffer and incubate at 37°C for 30-60 minutes.
Washing: Wash the cells twice with warm buffer to remove excess dye.
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.
Imaging: Image the cells using appropriate filter sets (e.g., FITC).[4]
Analysis: Compare the fluorescence intensity and cellular localization of the dye at different concentrations. Choose the lowest concentration that provides a sufficient signal-to-noise ratio without signs of compartmentalization or cell stress.
Protocol 2: In Vitro Calcium Calibration of Fluo-5N
This protocol helps to determine the fluorescence response of Fluo-5N to known concentrations of calcium.
Prepare Calcium Buffers: Prepare a series of calibration buffers with known free calcium concentrations spanning the expected experimental range (e.g., 1 µM to 1 mM). Calcium calibration buffer kits are commercially available.
Add Fluo-5N: Add a fixed concentration of the salt form of Fluo-5N (not the AM ester) to each calibration buffer.
Measure Fluorescence: Using a fluorometer or your imaging system, measure the fluorescence intensity (F) of the Fluo-5N in each buffer.
Determine F_min and F_max: Measure the fluorescence in a zero-calcium buffer (F_min) and in a saturating calcium buffer (e.g., >1 mM Ca²⁺) (F_max).[5]
Plot Data: Plot the fluorescence intensity as a function of the free calcium concentration. This will generate a calibration curve that can be used to convert fluorescence measurements from your experiments into calcium concentrations.
Visualizations
Caption: Mechanism of Fluo-5N calcium detection.
Caption: Troubleshooting workflow for Fluo-5N signal saturation.
Caption: Workflow for in vitro calcium calibration of Fluo-5N.
Technical Support Center: Optimizing Fluo-5N Loading for Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Fluo-5N AM loading conditions for primary...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Fluo-5N AM loading conditions for primary cells.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-5N and why is it used for calcium imaging?
Fluo-5N is a fluorescent calcium indicator with a low affinity for calcium (Ca2+), with a dissociation constant (Kd) of approximately 90 µM.[1][2][3][4] This characteristic makes it particularly suitable for detecting high concentrations of intracellular calcium, in the range of 1 µM to 1 mM, which would saturate high-affinity indicators like Fluo-4.[1][2][3][4] Fluo-5N exhibits a significant increase in fluorescence intensity (over 100-fold) upon binding to Ca2+.[1][2][3][4][5] It is excitable by the 488 nm argon-ion laser line, making it compatible with common fluorescence microscopy and flow cytometry setups.[1][2][3][4][5]
Q2: How does Fluo-5N AM enter primary cells?
Fluo-5N is supplied as an acetoxymethyl (AM) ester. The AM group makes the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol.[6] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now cell-impermeant, Ca2+-sensitive form of Fluo-5N in the cytoplasm.[7][8]
Q3: What are the recommended starting conditions for loading primary cells with Fluo-5N AM?
Primary cells are often more sensitive than cell lines, so it is crucial to start with gentle loading conditions and optimize from there. Below are general starting recommendations that should be empirically optimized for your specific primary cell type.
An anion-exchange inhibitor that can reduce dye leakage from the cell.[1][2]
Q4: Should I use Pluronic® F-127 and Probenecid when loading primary cells?
Pluronic® F-127: This non-ionic detergent is highly recommended as it helps to disperse the Fluo-5N AM ester in your aqueous loading buffer, preventing dye aggregation and improving loading efficiency.[1][7][9]
Probenecid: Many cell types, including primary cells, actively pump out fluorescent dyes using organic anion transporters. Probenecid can inhibit this process, leading to better dye retention and a stronger, more stable fluorescent signal.[1][2][9] Its inclusion is recommended but should be tested for any effects on your specific cell type.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
Possible Cause
Troubleshooting Steps
Poor Dye Loading
Increase Fluo-5N AM concentration (up to 10 µM), incubation time, or temperature. Ensure Pluronic® F-127 is used to aid solubilization.[1][2][9]
Incomplete AM Ester Hydrolysis
Allow for a de-esterification period of at least 30 minutes at room temperature in dye-free media after loading.[12] Ensure your primary cells are healthy, as esterase activity can be compromised in unhealthy cells.[7]
Active Dye Extrusion
Include an organic anion transport inhibitor like probenecid (1-2.5 mM) in the loading and imaging buffer to prevent the cells from pumping out the dye.[1][2][9]
Incorrect Filter Sets
Fluo-5N has an excitation maximum around 494 nm and an emission maximum around 516 nm.[1][2][3] Use a standard FITC filter set.[1][2][9]
Degraded Fluo-5N AM Stock
Prepare fresh Fluo-5N AM stock solution in high-quality, anhydrous DMSO.[1][2] Store stock solutions in small, single-use aliquots at -20°C, protected from light and moisture.[9][11]
Problem 2: High Background Fluorescence or Patchy/Uneven Staining
Possible Cause
Troubleshooting Steps
Extracellular Dye
Ensure thorough washing of cells with fresh, dye-free buffer (at least 2-3 times) after the loading period to remove any residual extracellular Fluo-5N AM.[7]
Compartmentalization
AM esters can accumulate in organelles like mitochondria or the endoplasmic reticulum, especially at higher temperatures.[7][10] Try loading at room temperature or for a shorter duration.[10][12] Visually inspect the cells under the microscope; a healthy cytosolic stain should appear diffuse, while organelle loading may look punctate.[10]
Incomplete AM Ester Hydrolysis
Unhydrolyzed or partially hydrolyzed AM esters are not responsive to calcium and can contribute to background fluorescence.[7] Ensure adequate de-esterification time.
Cell Death/Compromised Membranes
Dead or dying cells will have compromised membranes and may take up the dye non-specifically, leading to bright, patchy staining. Use a viability marker to assess cell health.
Problem 3: Cell Morphology Changes or Cytotoxicity
Possible Cause
Troubleshooting Steps
Dye Overloading/Toxicity
Primary cells can be very sensitive. Reduce the Fluo-5N AM concentration and/or incubation time.[10] Even at recommended concentrations, some cell types may experience toxicity.[8]
DMSO Toxicity
Ensure the final concentration of DMSO in your loading buffer is low (typically <0.5%). Prepare a fresh stock solution if you suspect degradation of your DMSO.
Phototoxicity
Minimize the exposure of dye-loaded cells to the excitation light.[13] Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.
Stress from Handling
Primary cells are sensitive to handling. Be gentle during washing and media changes. Ensure all buffers are at the appropriate temperature and pH.
Experimental Protocols
Preparation of Stock Solutions
Fluo-5N AM Stock Solution (2-5 mM): Prepare a stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[1][2] For example, dissolve 50 µg of Fluo-5N AM (MW ~1128 g/mol ) in 8.9 µL of DMSO for a 5 mM stock.
Pluronic® F-127 (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. You may need to heat gently (40-50°C) to fully dissolve.[9] Store at room temperature.
Probenecid Stock Solution (250 mM): Prepare a stock solution of probenecid in a suitable buffer, potentially with NaOH to aid dissolution, as it has poor water solubility.
Fluo-5N AM Loading Protocol for Primary Cells
This is a general protocol and must be optimized for your specific primary cell type.
Cell Preparation: Plate primary cells on a suitable imaging dish or plate and allow them to adhere and recover overnight in their standard growth medium.
Prepare Loading Buffer: On the day of the experiment, prepare a fresh loading buffer. For example, in a physiological buffer like Hanks' Balanced Salt Solution with HEPES (HHBS), prepare a working solution containing 2-5 µM Fluo-5N AM and 0.04% Pluronic® F-127.
Example for 1 mL of loading buffer with 5 µM Fluo-5N AM and 0.04% Pluronic F-127:
Start with ~995 µL of HHBS.
Add 4 µL of 10% Pluronic® F-127.
Add 1 µL of 5 mM Fluo-5N AM in DMSO.
Mix well by vortexing.
Dye Loading: Remove the growth medium from the cells and add the loading buffer.
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature. Protect from light.
Wash and De-esterification:
Remove the loading buffer and wash the cells gently 2-3 times with fresh, warm HHBS (or your buffer of choice).
Add fresh HHBS (optionally containing 1 mM probenecid) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
Imaging: The cells are now ready for calcium imaging experiments. Conduct imaging in a buffer that maintains cell health (e.g., HHBS).
Welcome to the technical support center for Fluo-5N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Fluo-5N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-5N and why is it used?
Fluo-5N is a fluorescent calcium indicator with a low affinity for calcium (Kd ≈ 90 µM).[1][2] This property makes it ideal for detecting high concentrations of intracellular calcium, in the range of 1 µM to 1 mM, which would saturate higher-affinity indicators like Fluo-4.[1][2] It is commonly used in its cell-permeant acetoxymethyl (AM) ester form (Fluo-5N AM) for loading into live cells.[1] Upon entering the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Fluo-5N is excited by the 488 nm argon-ion laser line and has an emission maximum at approximately 516 nm.[1][2]
Q2: What are the common causes of high background fluorescence when using Fluo-5N AM?
High background fluorescence with Fluo-5N AM can originate from several sources:
Incomplete hydrolysis of Fluo-5N AM: If the AM ester form is not fully cleaved by intracellular esterases, the partially or fully esterified dye can remain in the cell, contributing to a calcium-insensitive fluorescent background.
Extracellular fluorescence: Remnants of the Fluo-5N AM ester in the extracellular medium that were not removed by washing can contribute to background signal.
Compartmentalization: The dye can accumulate in subcellular organelles such as mitochondria or the endoplasmic reticulum, leading to a punctate or reticular staining pattern instead of a diffuse cytosolic signal.[3] This sequestration can result in a high and difficult-to-interpret background.
Cellular autofluorescence: Many cell types naturally fluoresce, which can interfere with the Fluo-5N signal.
Dye leakage: The active form of Fluo-5N can be extruded from the cell by organic anion transporters, leading to an increase in extracellular fluorescence.[4]
Q3: How can I test if my Fluo-5N AM stock solution has hydrolyzed?
To check for premature hydrolysis of your Fluo-5N AM stock, you can perform a simple fluorometer test. Prepare a ~1 µM solution of your Fluo-5N AM in a calcium-free buffer. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission). Then, add a saturating concentration of calcium (≥1 mM for Fluo-5N) and measure the fluorescence again.[4] A significant increase in fluorescence upon calcium addition indicates that the AM ester has been partially hydrolyzed.[4]
High background fluorescence can significantly impact the quality of your data by reducing the signal-to-noise ratio. Below are common issues and detailed steps to address them.
Issue 1: High and Diffuse Background Fluorescence
This is often caused by incomplete hydrolysis of the AM ester or residual extracellular dye.
Potential Cause
Troubleshooting Steps
Incomplete Hydrolysis of Fluo-5N AM
1. Extend De-esterification Time: After loading, incubate the cells in dye-free medium for an additional 30 minutes at room temperature to allow for complete cleavage of the AM ester by intracellular esterases.[4] 2. Optimize Loading Temperature: While loading at 37°C is common, some cell types may have lower esterase activity. Consider optimizing the loading temperature.
Residual Extracellular Dye
1. Optimize Washing Protocol: After loading, wash the cells 3-4 times with a warm (37°C) physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to ensure complete removal of extracellular Fluo-5N AM. 2. Use a Dye-Free Incubation Medium: Following washing, incubate the cells in fresh, dye-free medium for the de-esterification step.
Dye Leakage
1. Incorporate an Anion Transport Inhibitor: Add probenecid (B1678239) (typically 1-2.5 mM) or sulfinpyrazone (B1681189) to your loading and post-loading wash buffers to inhibit organic anion transporters that can extrude the active dye from the cells.[3][4]
Issue 2: Punctate or Reticular Staining Pattern (Compartmentalization)
This pattern suggests that the dye is accumulating in subcellular organelles.
Potential Cause
Troubleshooting Steps
High Loading Temperature
1. Lower the Loading Temperature: Incubating cells at room temperature (20-25°C) or even 4°C for a longer duration can reduce dye sequestration into organelles.[3] 2. Temperature Optimization: Empirically determine the optimal loading temperature for your specific cell type that balances efficient loading with minimal compartmentalization.
High Dye Concentration
1. Titrate Fluo-5N AM Concentration: Perform a concentration-response curve to find the lowest effective dye concentration that provides a sufficient signal-to-noise ratio without causing compartmentalization. Overloading the cells is a common cause of this issue.[3]
Cell Type Predisposition
1. Co-localization Studies: Use organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria) to confirm co-localization of the Fluo-5N signal and identify the compartments involved. 2. Use Alternative Indicators: If compartmentalization persists, consider alternative calcium indicators that are formulated for better cytosolic retention, such as Cal-520.[3]
Experimental Protocols
Optimized Fluo-5N AM Cell Loading Protocol
This protocol is designed to minimize background fluorescence.
Prepare Solutions:
Fluo-5N AM Stock Solution: Prepare a 2-5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.
Pluronic™ F-127 Solution: Prepare a 20% (w/v) solution of Pluronic™ F-127 in DMSO.
Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES). For experiments where dye leakage is a concern, supplement the loading buffer with 1-2.5 mM probenecid.
Prepare Working Solution:
For a final loading concentration of 5 µM Fluo-5N AM, first mix equal volumes of the Fluo-5N AM stock solution and the 20% Pluronic™ F-127 solution.
Dilute this mixture into the loading buffer to achieve the desired final concentration. For example, add 1-2 µL of the Fluo-5N AM/Pluronic™ mixture per 1 mL of loading buffer.
Cell Loading:
Aspirate the culture medium from your cells.
Wash the cells once with warm loading buffer.
Add the Fluo-5N AM working solution to the cells.
Incubate for 30-60 minutes at a temperature optimized to minimize compartmentalization (e.g., room temperature), protected from light.
Washing and De-esterification:
Remove the loading solution.
Wash the cells 3-4 times with warm loading buffer (with probenecid if used in the loading step).
Add fresh, warm loading buffer and incubate for an additional 30 minutes at room temperature, protected from light, to allow for complete de-esterification.
Imaging:
Proceed with your fluorescence imaging experiment.
Technical Support Center: Fluo-5N Cytotoxicity and Effects on Cell Health
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential cytotoxic effects of Fluo-5N. Here you will find...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential cytotoxic effects of Fluo-5N. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the health of your cells during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Is Fluo-5N AM cytotoxic to cells?
While Fluo-5N is a valuable tool for measuring high concentrations of intracellular calcium, the AM ester form, like other chemical calcium indicators, can exhibit cytotoxicity.[1][2] The acetoxymethyl (AM) ester groups that facilitate dye loading into cells are cleaved by intracellular esterases, a process that can release byproducts like formaldehyde (B43269) and acetic acid.[3][4] Formaldehyde, in particular, is a known toxin that can cause cellular damage.[3][4][5][6][7] Additionally, studies on similar AM ester dyes have shown that they can inhibit the Na+/K+-ATPase, leading to cell swelling and a dose-dependent loss of cell viability.[1][2]
Q2: What are the potential mechanisms of Fluo-5N AM-induced cytotoxicity?
The primary mechanisms of cytotoxicity associated with Fluo-5N AM and other similar indicators are:
Inhibition of Na+/K+-ATPase: Chemical calcium indicators have been shown to suppress the activity of the Na+/K+-ATPase, an essential enzyme for maintaining cellular ion gradients.[1][2] This inhibition can disrupt cellular homeostasis and lead to cell death.
Byproducts of AM Ester Hydrolysis: The cleavage of AM esters by intracellular esterases releases formaldehyde and protons, which can lower intracellular pH and cause cellular stress.[3][4][5][6][7]
Calcium Buffering: At high intracellular concentrations, the calcium chelating properties of the dye itself can buffer intracellular calcium, potentially interfering with normal calcium signaling pathways.
Mitochondrial Loading: At temperatures around 37°C, AM dyes can selectively accumulate in organelles like mitochondria and the endoplasmic reticulum, which may cause damage and lead to non-cytosolic calcium signals.
Q3: How can I minimize the cytotoxic effects of Fluo-5N AM?
To minimize cell damage during Fluo-5N AM loading, consider the following:
Use the Lowest Effective Concentration: It is recommended to use the minimal dye concentration that provides a sufficient fluorescence signal.
Optimize Loading Time and Temperature: Shorter incubation times and lower temperatures (e.g., room temperature instead of 37°C) can reduce dye compartmentalization and cytotoxicity.
Use Healthy Cells: Always start your experiments with healthy, actively growing cells.
Minimize DMSO Exposure: As Fluo-5N AM is typically dissolved in DMSO, which can be toxic to cells, it is advisable to add the dye to the medium before adding the cells to minimize direct exposure to high concentrations of the solvent.
Q4: Are there less toxic alternatives to Fluo-5N?
For applications where cytotoxicity is a major concern, genetically encoded calcium indicators (GECIs) like GCaMP are a potential alternative.[1] GECIs are expressed by the cells themselves and do not require loading with chemical dyes, thus avoiding the issues associated with AM esters.[1] However, the choice of indicator will depend on the specific experimental requirements, such as the desired calcium affinity and kinetic properties.
Troubleshooting Guides
Issue: Unexpected Cell Death or Detachment After Fluo-5N AM Loading
If you observe a significant increase in cell death, detachment of adherent cells, or a general decline in cell health after loading with Fluo-5N AM, follow these troubleshooting steps:
Potential Cause
Recommended Solution
Fluo-5N AM concentration is too high.
Perform a concentration titration to determine the lowest effective concentration for your cell type and experimental setup. Start with a concentration range of 1-5 µM.
Loading time is too long.
Reduce the incubation time. Typical loading times are between 30 and 60 minutes. Shorter times may be sufficient for some cell types.
Loading temperature is too high.
Try loading cells at room temperature instead of 37°C to minimize metabolic stress and prevent dye compartmentalization into organelles.
DMSO concentration is toxic.
Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%. Prepare a more diluted stock solution of Fluo-5N AM if necessary.
Poor cell health prior to loading.
Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent or have been in culture for an extended period.
Hydrolysis of AM ester in the loading buffer.
Prepare the Fluo-5N AM working solution immediately before use. AM esters are susceptible to hydrolysis in aqueous solutions.
Inhibition of Na+/K+-ATPase.
If you suspect this is the primary cause of cytotoxicity, consider using a lower dye concentration or exploring alternative calcium indicators, such as GECIs.[1][2]
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values) on the cytotoxicity of Fluo-5N across different cell lines. However, the table below summarizes the known properties of Fluo-5N and provides a qualitative comparison with its higher-affinity analog, Fluo-4, for which more cytotoxicity data is available. Researchers are encouraged to determine the optimal, non-toxic concentration of Fluo-5N for their specific cell type and experimental conditions using the protocols provided in this guide.
Protocol 1: Assessing Cell Viability and Cytotoxicity using Calcein-AM and Propidium Iodide
This protocol allows for the simultaneous fluorescent staining of viable cells (green) and dead cells (red). Calcein-AM is cleaved by esterases in live cells to produce a green fluorescent product, while Propidium Iodide (PI) can only enter cells with compromised membranes, where it binds to DNA and fluoresces red.
Materials:
Cells loaded with Fluo-5N AM at various concentrations and appropriate controls (unloaded cells, vehicle control).
Calcein-AM stock solution (1 mM in DMSO).
Propidium Iodide (PI) stock solution (1 mg/mL in water).
Phosphate-buffered saline (PBS).
Fluorescence microscope or plate reader with appropriate filters.
Procedure:
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
Fluo-5N Loading: Load the cells with the desired concentrations of Fluo-5N AM according to your experimental protocol. Include negative control wells (cells with no Fluo-5N AM) and vehicle control wells (cells treated with the same concentration of DMSO used for the highest Fluo-5N AM concentration).
Incubation: After the Fluo-5N AM loading period, incubate the cells for a desired time (e.g., 1, 4, or 24 hours) under normal culture conditions to assess delayed cytotoxicity.
Staining:
Prepare a fresh staining solution containing Calcein-AM (final concentration 2 µM) and PI (final concentration 1.5 µM) in PBS.
Remove the culture medium from the cells and wash once with PBS.
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
Imaging/Quantification:
Microscopy: Image the cells using a fluorescence microscope with filters for FITC (for Calcein) and TRITC (for PI). Live cells will appear green, and dead cells will appear red.
Plate Reader: Measure the fluorescence intensity at Ex/Em = 490/515 nm for Calcein and Ex/Em = 535/617 nm for PI.
Data Analysis: Calculate the percentage of viable cells by dividing the number of green cells by the total number of cells (green + red) for microscopy data. For plate reader data, the ratio of green to red fluorescence can be used as an indicator of cell viability.
Protocol 2: Detecting Apoptosis using Annexin (B1180172) V-FITC and Propidium Iodide Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[10][11][12][13]
Materials:
Cells loaded with Fluo-5N AM and appropriate controls.
Cell Preparation and Fluo-5N Loading: Grow cells and load with Fluo-5N AM as described in Protocol 1.
Induction of Apoptosis (Positive Control): For a positive control, treat a sample of unloaded cells with a known apoptosis-inducing agent (e.g., staurosporine).
Cell Harvesting: After the desired incubation period post-Fluo-5N loading, harvest the cells (including any floating cells) by trypsinization (for adherent cells) and centrifugation.
Washing: Wash the cells twice with cold PBS.
Staining:
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour of staining.
Data Analysis: Use the flow cytometry software to gate the cell populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. This can be assessed using cationic fluorescent dyes such as JC-1 or TMRE.
Materials:
Cells loaded with Fluo-5N AM and appropriate controls.
JC-1 or TMRE stock solution.
Cell culture medium.
Fluorescence microscope, plate reader, or flow cytometer.
Procedure:
Cell Preparation and Fluo-5N Loading: Plate cells and load with Fluo-5N AM as described previously. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).
Staining:
Remove the culture medium and replace it with fresh medium containing the mitochondrial membrane potential dye (e.g., 5 µM JC-1 or 100 nM TMRE).
Incubate for 15-30 minutes at 37°C.
Washing: Gently wash the cells with warm PBS or culture medium to remove excess dye.
Analysis:
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (~529 nm). The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.
TMRE: This dye accumulates in active mitochondria and fluoresces red. A decrease in red fluorescence indicates mitochondrial depolarization.
Data Quantification: Measure the fluorescence intensity using an appropriate instrument and calculate the change in ΔΨm relative to the control cells.
Visual Guides
Caption: Potential pathway of Fluo-5N AM cytotoxicity.
Caption: Workflow for Fluo-5N cytotoxicity assessment.
Caption: Logic for troubleshooting Fluo-5N-induced cell death.
impact of temperature on Fluo-5N fluorescence and Kd
Welcome to the technical support center for Fluo-5N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Fluo-5N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this low-affinity calcium indicator.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the fluorescence intensity of Fluo-5N?
A1: The fluorescence intensity of most fluorescent dyes, including the Fluo family of indicators, is temperature-dependent. Generally, an increase in temperature leads to a decrease in fluorescence intensity.[1] This phenomenon is primarily due to a reduction in the fluorescence quantum yield at higher temperatures. The Ca²⁺-bound form of Fluo indicators is more sensitive to these temperature changes than the Ca²⁺-free form.[1]
Q2: How does temperature impact the calcium dissociation constant (Kd) of Fluo-5N?
Q3: What is the reported Kd of Fluo-5N and under what conditions is it measured?
A3: Fluo-5N is a low-affinity calcium indicator with a reported Kd of approximately 90 µM.[3][4][5][6] This value is typically determined in a buffer solution at a specific temperature, often around 22°C.[7][8] It is crucial to consider that the Kd can be influenced by various experimental parameters, including pH, ionic strength, and the presence of other ions like magnesium.[1]
Q4: Can I use Fluo-5N for experiments at physiological temperatures (e.g., 37°C)?
A4: Yes, Fluo-5N can be used at physiological temperatures. However, it is essential to be aware of the temperature-induced changes in both fluorescence intensity and Kd. For quantitative measurements of Ca²⁺ concentrations, it is highly recommended to calibrate the indicator at the experimental temperature.
Q5: How can I mitigate the effects of temperature on my Fluo-5N experiments?
A5: To minimize temperature-related artifacts, it is crucial to maintain a stable and controlled temperature throughout your experiment. For quantitative analysis, you should perform a calibration of Fluo-5N at the same temperature at which your measurements will be taken. If precise temperature control is not feasible, applying a temperature correction factor to your fluorescence readings may be a viable alternative.
Troubleshooting Guides
Issue 1: My Fluo-5N fluorescence signal is decreasing over time, even with a stable calcium concentration.
Possible Cause: Temperature fluctuations in the experimental setup. An increase in the sample temperature will cause a decrease in fluorescence intensity.
Troubleshooting Steps:
Verify Temperature Stability: Use a calibrated thermometer or a thermocouple to monitor the temperature of your sample solution or cell stage.
Implement Temperature Control: Employ a temperature-controlled stage, perfusion system, or incubator to maintain a constant temperature.
Perform a Temperature Control Experiment: Measure the fluorescence of a Fluo-5N solution with a fixed Ca²⁺ concentration while intentionally varying the temperature to quantify the effect in your system.
Issue 2: My calculated calcium concentrations seem inaccurate when performing experiments at different temperatures.
Possible Cause: Using a Kd value determined at a different temperature than your experiment. The Kd of Fluo-5N is temperature-sensitive.
Troubleshooting Steps:
Determine the Kd at Your Experimental Temperature: Perform a calcium calibration of Fluo-5N at the specific temperature you are using for your experiments. See the experimental protocol below for guidance.
Use Temperature-Corrected Kd Values: If direct measurement is not possible, you may be able to estimate the Kd at your temperature of interest based on data from similar indicators like Fluo-5F, but be aware of the potential for inaccuracies.
Issue 3: I observe a lower dynamic range of my Fluo-5N signal at higher temperatures.
Possible Cause: Both the fluorescence of the Ca²⁺-bound form decreases and the Kd increases with temperature.
Troubleshooting Steps:
Optimize Imaging Parameters: Adjust the gain and offset settings on your detector to maximize the signal-to-noise ratio at the higher temperature.
Confirm Indicator Concentration: Ensure that the intracellular concentration of Fluo-5N is sufficient to provide a robust signal.
Consider an Alternative Indicator: If the dynamic range is insufficient for your application at physiological temperatures, you may need to consider a different calcium indicator.
Data Presentation
Table 1: Temperature Dependence of the Dissociation Constant (Kd) for Fluo Calcium Indicators
Temperature (°C)
Fluo-3 Kd (nM)
Fluo-4 Kd (nM)
Fluo-5F Kd (µM)
20
~330
~400
~1.7
22
~390
~450
~2.3
30
~600
~770
~3.5
37
~860
~1100
~5.0
Note: This data is based on measurements of Fluo-3, Fluo-4, and Fluo-5F and is provided as a reference for the expected trend for Fluo-5N.[2] The behavior of Fluo-5N is expected to be similar to that of Fluo-5F due to their structural similarities.
Experimental Protocols
Protocol: Determination of Fluo-5N Kd at Different Temperatures
This protocol provides a general framework for determining the Ca²⁺ Kd of Fluo-5N in vitro.
Prepare Calcium Buffers:
Prepare a series of Ca²⁺ calibration buffers with known free Ca²⁺ concentrations (e.g., ranging from 10 µM to 1 mM) using a calcium chelator such as EGTA.
Use a calcium calibration buffer kit or a software program to accurately calculate the free Ca²⁺ concentrations at the desired pH and temperature.
Prepare Fluo-5N Solution:
Prepare a stock solution of the salt form of Fluo-5N in a calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2).
Dilute the Fluo-5N stock solution to a final working concentration (e.g., 1 µM) in each of the calcium calibration buffers.
Set Up Fluorometer and Temperature Control:
Use a fluorometer equipped with a temperature-controlled cuvette holder.
Set the excitation and emission wavelengths appropriate for Fluo-5N (e.g., excitation ~494 nm, emission ~516 nm).
Set the desired temperature for the Kd determination and allow the system to equilibrate.
Measure Fluorescence:
Measure the fluorescence intensity of the Fluo-5N solution in the zero-calcium buffer (Fmin).
Sequentially measure the fluorescence intensity of Fluo-5N in each of the calcium calibration buffers.
Measure the fluorescence intensity in the saturating calcium buffer (Fmax).
Calculate Kd:
Plot the fluorescence intensity as a function of the free Ca²⁺ concentration.
Fit the data to the Hill equation to determine the Kd:
F = F_min + (F_max - F_min) * [Ca²⁺]^n / (K_d^n + [Ca²⁺]^n)
where 'n' is the Hill coefficient.
Repeat at Different Temperatures:
Repeat steps 3-5 for each temperature at which you need to determine the Kd.
Visualizations
Caption: Experimental workflow for determining the Kd of Fluo-5N at various temperatures.
Caption: Relationship between temperature and key parameters of Fluo-5N fluorescence.
Fluo-5N vs. Fluo-4: A Comparative Guide for High Calcium Measurements
For researchers, scientists, and drug development professionals investigating cellular processes involving high calcium concentrations, selecting the appropriate fluorescent indicator is paramount for generating accurate...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating cellular processes involving high calcium concentrations, selecting the appropriate fluorescent indicator is paramount for generating accurate and meaningful data. This guide provides a detailed comparison of Fluo-5N and Fluo-4, two widely used calcium indicators, with a focus on their suitability for measuring high calcium levels.
Introduction
Fluo-4 is a high-affinity calcium indicator that is exceptionally bright and sensitive to small changes in intracellular calcium, making it a workhorse for studying calcium signaling in the nanomolar range.[1][2] However, its high affinity becomes a limitation when measuring the high micromolar to millimolar calcium concentrations that can occur within organelles like the sarcoplasmic reticulum or during pathological events such as excitotoxicity.[3] In such scenarios, Fluo-4 becomes saturated, and its fluorescence signal no longer proportionally reflects the calcium concentration.
This is where low-affinity indicators like Fluo-5N become indispensable. Fluo-5N is an analog of Fluo-4 specifically designed with a lower binding affinity for calcium, enabling the quantification of high calcium transients that would otherwise saturate high-affinity dyes.[3][4]
Quantitative Data Comparison
The key distinction between Fluo-5N and Fluo-4 lies in their dissociation constants (Kd) for calcium, which dictates their optimal range for calcium measurement. The following table summarizes the key quantitative properties of both indicators.
While direct head-to-head comparisons of Fluo-5N and Fluo-4 in high calcium conditions are not extensively documented in single studies due to their distinct applications, the literature provides strong evidence for the utility of Fluo-5N in such environments.
A study by Launikonis and colleagues (2001) successfully utilized Fluo-5N to measure calcium concentrations within the sarcoplasmic reticulum (SR) of single skeletal muscle fibers.[1][5] The low affinity of Fluo-5N was critical for this application, as the high calcium levels within the SR would have saturated Fluo-4. The researchers demonstrated that loading the acetoxymethyl (AM) ester form of Fluo-5N into the cells allowed the dye to compartmentalize within the SR. The subsequent decrease in Fluo-5N fluorescence during muscle contraction directly reflected the release of calcium from the SR, a measurement that would not have been possible with a high-affinity indicator.[1][5] This study underscores the importance of selecting a low-affinity indicator like Fluo-5N for accurate measurements of high calcium concentrations in specific cellular compartments.
Signaling Pathway and Experimental Workflow
Calcium Release from the Endoplasmic Reticulum
A common signaling pathway that can lead to high localized intracellular calcium concentrations is the Phospholipase C (PLC) pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[6][7] This rapid influx can create microdomains of high calcium concentration near the ER membrane.
Caption: PLC signaling pathway leading to ER calcium release.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram outlines a typical workflow for measuring intracellular calcium using cell-permeant fluorescent indicators like Fluo-5N AM or Fluo-4 AM.
Caption: Workflow for intracellular calcium measurement.
Experimental Protocols
Below are detailed protocols for using Fluo-5N AM and Fluo-4 AM for intracellular calcium measurements. These are general guidelines and may require optimization for specific cell types and experimental conditions.
Protocol for Fluo-5N AM
This protocol is adapted for measuring high calcium concentrations, for instance, within organelles or in response to strong stimuli.
Reagent Preparation :
Prepare a 2-5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.[3][8]
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
For the loading solution, dilute the Fluo-5N AM stock solution in the physiological buffer to a final concentration of 2-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.[3][8]
Cell Loading :
Grow cells to 70-90% confluency on a suitable imaging substrate (e.g., glass-bottom dish).
Remove the culture medium and wash the cells once with the physiological buffer.
Add the Fluo-5N AM loading solution to the cells and incubate for 30-60 minutes at 37°C. For targeting specific organelles like the SR, longer incubation times at slightly elevated temperatures (e.g., 2 hours at 35°C) have been reported to be effective.[1]
Washing and De-esterification :
Remove the loading solution and wash the cells two to three times with the warm physiological buffer to remove extracellular dye.
Add fresh physiological buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[9]
Calcium Measurement :
Mount the cells on a fluorescence microscope or plate reader equipped for excitation at ~490 nm and emission detection at ~525 nm.[3]
Establish a baseline fluorescence reading.
Add the experimental stimulus to induce a high calcium event.
Record the change in fluorescence intensity over time.
Protocol for Fluo-4 AM
This protocol is suitable for measuring cytosolic calcium changes in the nanomolar to low micromolar range.
Reagent Preparation :
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[9]
Prepare a physiological buffer (e.g., HBSS) containing calcium and magnesium.
Prepare the loading solution by diluting the Fluo-4 AM stock solution in the physiological buffer to a final concentration of 1-5 µM. Pluronic® F-127 (0.02%) can be included to facilitate loading.[9]
Cell Loading :
Culture cells to the desired confluency on an appropriate imaging plate.
Remove the culture medium, wash once with physiological buffer, and add the Fluo-4 AM loading solution.
Incubate for 30-60 minutes at 37°C or room temperature.[9]
Washing and De-esterification :
Aspirate the loading solution and wash the cells twice with warm physiological buffer.
Add fresh buffer and incubate for 30 minutes at the loading temperature to ensure complete de-esterification.[9]
Calcium Measurement :
Place the cells on the imaging system (microscope or plate reader) with excitation at ~494 nm and emission detection at ~516 nm.[2]
Record a stable baseline fluorescence.
Apply the stimulus to elicit a calcium response.
Continuously record the fluorescence signal to capture the calcium transient.
Conclusion
The choice between Fluo-5N and Fluo-4 is fundamentally determined by the expected calcium concentration in the experimental system. Fluo-4 is the superior choice for its brightness and sensitivity to cytosolic calcium signals in the nanomolar range. Conversely, for investigating cellular phenomena characterized by high calcium concentrations, such as in intracellular stores or during excitotoxicity, the low-affinity Fluo-5N is the appropriate tool to avoid signal saturation and obtain quantitative data. Proper understanding of their respective properties and adherence to optimized experimental protocols will enable researchers to harness the full potential of these powerful fluorescent indicators.
A Comparative Guide to Fluo-5N and Other Low-Affinity Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals In the dynamic field of cellular signaling and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. High-amplitude...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular signaling and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. High-amplitude Ca²⁺ signals, often encountered in cellular compartments like the endoplasmic reticulum or during specific signaling events, can saturate traditional high-affinity Ca²⁺ indicators. This guide provides a comprehensive comparison of Fluo-5N with other popular low-affinity Ca²⁺ indicators, offering a detailed analysis of their performance characteristics to aid in the selection of the most appropriate tool for your research needs.
Quantitative Performance Comparison
The selection of a low-affinity Ca²⁺ indicator is a critical decision that depends on the specific experimental requirements, such as the expected Ca²⁺ concentration range, the desired temporal resolution, and the imaging modality. The following tables summarize the key quantitative data for Fluo-5N and its alternatives.
Table 1: Spectroscopic and Binding Properties of Low-Affinity Ca²⁺ Indicators
Note: The quantum yield and molar extinction coefficient for Fluo-5N and Fluo-4FF are not explicitly stated in the available literature but are expected to be similar to Fluo-4.[6]
Accurate and reproducible data are contingent on meticulous experimental execution. The following section provides a detailed protocol for the in vitro determination of the dissociation constant (Kd) of low-affinity Ca²⁺ indicators, a crucial step for quantitative Ca²⁺ measurements.
In Vitro Determination of Dissociation Constant (Kd)
This protocol describes the calibration of low-affinity fluorescent Ca²⁺ indicators using a series of Ca²⁺-EGTA buffers with known free Ca²⁺ concentrations.
Materials:
Low-affinity Ca²⁺ indicator (salt form)
Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
High-calcium buffer (e.g., 10 mM K₂CaEGTA in calcium-free buffer)
Zero-calcium buffer (e.g., 10 mM K₂EGTA in calcium-free buffer)
Fluorometer or fluorescence microscope with appropriate filter sets
Cuvettes or microplate
Procedure:
Prepare a stock solution of the Ca²⁺ indicator: Dissolve the salt form of the indicator in high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 1-10 mM).
Prepare a series of Ca²⁺ calibration buffers: Prepare a set of calibration buffers with free Ca²⁺ concentrations ranging from sub-micromolar to millimolar by mixing the high-calcium and zero-calcium buffers in different ratios. The precise free Ca²⁺ concentration of each buffer should be calculated using a calcium chelation calculator program, taking into account the pH, temperature, and ionic strength of the buffer.
Prepare indicator solutions: Add a small aliquot of the indicator stock solution to each calibration buffer to achieve a final indicator concentration in the low micromolar range (e.g., 1-10 µM). Ensure the indicator concentration is well below the expected Ca²⁺ concentrations to be measured to avoid significant buffering of Ca²⁺.
Measure fluorescence: For each indicator solution, measure the fluorescence intensity at the appropriate excitation and emission wavelengths. It is crucial to subtract the background fluorescence from a buffer blank.
Determine F_min and F_max:
F_min is the fluorescence intensity in the zero-calcium buffer.
F_max is the fluorescence intensity in the saturating calcium buffer (a buffer with a Ca²⁺ concentration at least 10-fold higher than the expected Kd).
Calculate the Kd: Plot the fluorescence intensity (F) as a function of the free Ca²⁺ concentration. Fit the data to the following equation to determine the Kd:
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
Alternatively, a Scatchard plot or a double-logarithmic plot can be used for a more graphical determination of the Kd.[2]
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental process, the following diagrams illustrate key workflows using the Graphviz DOT language.
Caption: Workflow for intracellular Ca²⁺ measurement.
A Researcher's Guide to Low-Affinity Fluo Calcium Indicators: Fluo-5N vs. Fluo-5F vs. Fluo-4FF
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. While high-affinity indicators are...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. While high-affinity indicators are workhorses for detecting subtle calcium fluctuations, monitoring the high calcium concentrations found within organelles like the endoplasmic reticulum or during intense neuronal firing requires probes with lower calcium affinity. This guide provides a detailed comparison of three such indicators: Fluo-5N, Fluo-5F, and Fluo-4FF, offering insights into their performance characteristics and experimental applications.
These three analogs of Fluo-4 are designed to measure intracellular calcium levels in the micromolar to millimolar range, preventing the saturation that would occur with higher-affinity dyes like Fluo-4 (Kd ≈ 345 nM).[1] Their shared spectral properties, with excitation around 494 nm and emission at approximately 516 nm, make them compatible with standard fluorescein (B123965) (FITC) filter sets and 488 nm argon-ion laser excitation sources.[2][3][4] This compatibility facilitates their use in common laboratory instrumentation such as confocal microscopes, flow cytometers, and microplate readers.[2][3][4]
Quantitative Data Comparison
The primary differentiator between these indicators is their dissociation constant (Kd) for calcium, which dictates their optimal range for calcium concentration measurement.
Indicator
Dissociation Constant (Kd) for Ca²⁺
Key Characteristics
Fluo-5F
~2.3 µM
Highest affinity among the three, suitable for measuring calcium concentrations that are moderately elevated.[3]
Fluo-4FF
~9.7 µM
Intermediate affinity, offering a balance for detecting significant but not extreme calcium elevations.[1][5]
Fluo-5N
~90 µM
Lowest affinity, ideal for measuring very high calcium concentrations, such as those within the sarcoplasmic/endoplasmic reticulum.[2][6]
Performance and Applications
While direct side-by-side comparative studies detailing the signal-to-noise ratio, dynamic range, and photostability of these three specific indicators are limited, we can infer their performance based on their design as Fluo-4 analogs and the available application data. The fluorescence intensity of these indicators is reported to increase by over 100-fold upon binding to calcium.[2][3][6]
Fluo-5N , with its very low affinity, is particularly well-suited for measuring calcium dynamics within the sarcoplasmic and endoplasmic reticulum (SR/ER), where resting calcium levels can be in the high micromolar to millimolar range.[7] Studies in cardiac myocytes have successfully utilized Fluo-5N to dynamically and quantitatively measure intra-SR calcium concentrations during muscle contractions.[8]
Fluo-4FF and Fluo-5F , with their intermediate and higher affinities respectively, are valuable tools for studying calcium signaling in excitable cells, such as neurons and muscle cells, during periods of intense activity. High-frequency neuronal firing can lead to substantial, localized increases in intracellular calcium that would saturate higher-affinity indicators. The use of lower-affinity indicators allows for the resolution of these large and rapid calcium transients.
Experimental Methodologies
The following protocols provide a general framework for loading the acetoxymethyl (AM) ester forms of Fluo-5N, Fluo-5F, and Fluo-4FF into live cells. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
Stock Solution (2-5 mM): Dissolve the AM ester form of the indicator in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store stock solutions in single-use aliquots at -20°C, protected from light and moisture.
Working Solution (typically 2-10 µM): On the day of the experiment, dilute the stock solution into a physiological buffer such as Hanks' Balanced Salt Solution with HEPES (HBSS). To aid in the solubilization of the AM ester and improve cellular loading, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%. For cell lines with active organic anion transporters that can extrude the dye, the addition of probenecid (B1678239) (1-2.5 mM) to the working solution is recommended to improve dye retention.
Cell Loading Protocol
Cell Preparation: Plate cells on an appropriate imaging dish or microplate and allow them to adhere overnight.
Dye Loading: Replace the culture medium with the prepared dye working solution.
Incubation: Incubate the cells for 30-60 minutes at 37°C. For some cell types, incubation at room temperature may be sufficient and can reduce dye compartmentalization.
Wash: After incubation, wash the cells with fresh physiological buffer to remove excess dye. The wash buffer may also contain probenecid to prevent dye leakage.
Imaging: The cells are now ready for imaging. Calcium flux can be initiated by the addition of a stimulus, and the resulting change in fluorescence intensity is monitored over time.
Visualizing the Workflow and Signaling Context
To better illustrate the experimental process and a relevant biological application, the following diagrams are provided.
Caption: General experimental workflow for intracellular calcium imaging.
Caption: Calcium signaling in an excitable cell during high activity.
Fluo-5N vs. Fura-2: A Comparative Guide for Cellular Calcium Imaging
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, the choice between Fluo-5N and Fura-2 is often application-dependent. This guide provides an obj...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, the choice between Fluo-5N and Fura-2 is often application-dependent. This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed protocols, to aid in selecting the optimal indicator for your specific research needs.
The fundamental difference between Fluo-5N and Fura-2 lies in their affinity for calcium and their method of fluorescence reporting. Fluo-5N is a low-affinity, single-wavelength indicator ideal for measuring high calcium concentrations, while Fura-2 is a high-affinity, ratiometric indicator best suited for precise quantification of resting and low-level calcium fluctuations.
Performance Characteristics at a Glance
A direct comparison of the key photophysical and chemical properties of Fluo-5N and Fura-2 reveals their distinct advantages for different experimental paradigms.
Key Advantages of Fluo-5N for Specific Applications
Fluo-5N's primary advantage is its low affinity for calcium (high Kd), making it the indicator of choice for applications involving high calcium concentrations that would saturate high-affinity dyes like Fura-2.[4][7]
Specific Applications:
Measuring Calcium in Organelles: Fluo-5N is particularly useful for monitoring calcium dynamics within intracellular stores like the sarcoplasmic or endoplasmic reticulum, where calcium concentrations are in the micromolar to millimolar range.[4]
High-Frequency Neuronal Firing: In studies of intense neuronal activity, where intracellular calcium can reach high levels, Fluo-5N can provide a more accurate representation of the calcium transients without becoming saturated.
Muscle Physiology: Investigating calcium release during muscle contraction, a process involving substantial and rapid increases in intracellular calcium, is another key application for Fluo-5N.[8]
Key Advantages of Fura-2 for Specific Applications
Fura-2's hallmark feature is its ratiometric nature.[3] By exciting the dye at two different wavelengths (340 nm and 380 nm) and measuring the ratio of the emitted fluorescence, researchers can obtain a more accurate and quantitative measurement of intracellular calcium concentration.[3][9]
Specific Applications:
Quantitative Calcium Measurements: The ratiometric readout of Fura-2 minimizes the influence of confounding variables such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more robust and reproducible results.[3] This makes it ideal for experiments requiring precise quantification of absolute calcium concentrations.
Detecting Small Calcium Fluctuations: Due to its high affinity for calcium (low Kd), Fura-2 is highly sensitive and well-suited for detecting subtle changes in resting intracellular calcium levels.[2]
Pharmacological Screening: In drug discovery, where precise measurement of agonist- or antagonist-induced changes in intracellular calcium is crucial, the accuracy of ratiometric imaging with Fura-2 is a significant advantage.
Experimental Protocols
The following are generalized protocols for loading and imaging with Fluo-5N AM and Fura-2 AM. Optimization for specific cell types and experimental conditions is recommended.
Loading Cells with Fluo-5N AM
Prepare Stock Solution: Dissolve Fluo-5N AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.
Prepare Loading Buffer: Dilute the Fluo-5N AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization and loading.
Cell Loading: Replace the cell culture medium with the Fluo-5N AM loading buffer and incubate for 30-60 minutes at 37°C.
Wash: After incubation, wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
Imaging: Excite the cells at ~494 nm and collect the emission at ~516 nm.
Loading and Ratiometric Imaging with Fura-2 AM
Prepare Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[10]
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in a suitable physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.[1] The addition of Pluronic® F-127 is also recommended for Fura-2.
Cell Loading: Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C.[11]
Wash: Gently wash the cells twice with fresh buffer.
De-esterification: Allow 30 minutes for the dye to de-esterify.[12]
Ratiometric Imaging: Sequentially excite the cells at 340 nm and 380 nm, collecting the emission at ~510 nm for each excitation wavelength. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation is then calculated to determine the intracellular calcium concentration.[3]
Visualization of a Relevant Signaling Pathway and Experimental Workflow
To provide a visual context for the application of these indicators, the following diagrams illustrate a simplified calcium signaling pathway involving the sarcoplasmic reticulum and a general experimental workflow for calcium imaging.
Caption: Simplified IP3-mediated calcium release from the sarcoplasmic reticulum.
Caption: A generalized workflow for intracellular calcium imaging experiments.
Conclusion
The choice between Fluo-5N and Fura-2 is dictated by the specific biological question being addressed. For quantitative measurements of resting and small changes in cytosolic calcium, the ratiometric properties of Fura-2 make it the superior choice. Conversely, for investigating cellular processes that involve large and rapid calcium fluxes, particularly within intracellular stores, the low-affinity nature of Fluo-5N is indispensable. By understanding the distinct advantages and limitations of each indicator, researchers can make an informed decision to best suit their experimental needs and obtain high-quality, reliable data on the intricate dynamics of cellular calcium signaling.
A Researcher's Guide to In Situ Calibration of Fluo-5N for Intracellular Calcium Measurement
For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium ([Ca2+]i) is paramount for understanding cellular signaling pathways and assessing the effects of nove...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium ([Ca2+]i) is paramount for understanding cellular signaling pathways and assessing the effects of novel therapeutics. Fluo-5N, a low-affinity fluorescent Ca2+ indicator, is particularly well-suited for measuring high calcium concentrations (1 µM to 1 mM) that would saturate higher-affinity probes.[1][2][3][4] This guide provides an objective comparison of Fluo-5N with other common calcium indicators, detailed experimental protocols for its in situ calibration, and the necessary tools for visualizing the experimental workflow.
Comparative Analysis of Fluo-5N and Alternative Calcium Indicators
The selection of a fluorescent Ca2+ indicator is critical and depends on the specific experimental context, such as the expected calcium concentration range and the imaging modality. Fluo-5N's low affinity makes it ideal for studying cellular compartments with high calcium levels, such as the endoplasmic reticulum, or for monitoring large calcium transients.[5]
Table 1: Quantitative Comparison of Common Fluorescent Ca2+ Indicators
Experimental Protocol: In Situ Calibration of Fluo-5N Signal in Cells
Accurate quantification of intracellular calcium concentration requires in situ calibration of the fluorescent signal. This protocol describes a method to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities of Fluo-5N within the cellular environment, allowing for the conversion of fluorescence data into precise calcium concentrations.
Materials:
Fluo-5N, AM ester
Anhydrous Dimethyl Sulfoxide (DMSO)
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Cells of interest cultured on coverslips suitable for microscopy
Procedure:
Dye Loading:
Prepare a 2-5 mM stock solution of Fluo-5N AM in anhydrous DMSO.[2][3]
On the day of the experiment, prepare a loading solution of 2-20 µM Fluo-5N AM in your chosen physiological buffer. To aid in dissolving the AM ester, first mix the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the buffer.[2]
Remove the culture medium from the cells and wash once with the physiological buffer.
Incubate the cells with the Fluo-5N AM loading solution for 30-60 minutes at 37°C.[2][3] The optimal loading time may vary between cell types.
After incubation, wash the cells twice with the physiological buffer to remove excess dye.
Incubate the cells for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
Determination of Fmax (Maximum Fluorescence):
Following the de-esterification period, replace the buffer with a high-calcium solution containing a calcium ionophore. A typical solution would be HBSS supplemented with 5-10 µM ionomycin and 1-2 mM CaCl2.
Ionomycin will permeabilize the cell membrane to Ca2+, allowing the intracellular Ca2+ concentration to equilibrate with the high extracellular concentration, thus saturating the Fluo-5N.
Record the fluorescence intensity (Fmax) using a fluorescence microscope with appropriate filter sets (e.g., FITC).[2][3]
Determination of Fmin (Minimum Fluorescence):
After recording Fmax, thoroughly wash the cells with calcium-free HBSS.
Incubate the cells in a calcium-free buffer containing 5-10 µM ionomycin and 5-10 mM EGTA.
EGTA is a calcium chelator that will bind any free calcium, reducing the intracellular Ca2+ concentration to a minimal level.
Record the fluorescence intensity (Fmin).
Data Analysis:
The intracellular calcium concentration ([Ca2+]i) can be calculated from the experimental fluorescence measurements (F) using the following equation, derived from the work of Grynkiewicz et al.:
[Ca2+]i = Kd * (F - Fmin) / (Fmax - F)
Where:
[Ca2+]i is the intracellular free calcium concentration.
Kd is the dissociation constant of Fluo-5N for Ca2+ (~90 µM, though this can be affected by the intracellular environment and should ideally be determined in situ if high precision is required).[1][2][3][4]
F is the measured fluorescence intensity of the indicator in the cell at any given time.
Fmin is the minimum fluorescence intensity in the absence of calcium.
Fmax is the maximum fluorescence intensity at calcium saturation.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the in situ calibration of Fluo-5N.
Caption: Workflow for in situ calibration of Fluo-5N.
Maximizing Fluo-5N Fluorescence: A Comparative Guide to Ionomycin for Fmax Determination
In the realm of intracellular calcium ([Ca2+]i) measurement, achieving an accurate maximum fluorescence signal (Fmax) is critical for the precise calibration and quantification of calcium dynamics. Fluo-5N, a low-affinit...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of intracellular calcium ([Ca2+]i) measurement, achieving an accurate maximum fluorescence signal (Fmax) is critical for the precise calibration and quantification of calcium dynamics. Fluo-5N, a low-affinity fluorescent indicator, is indispensable for tracking high-concentration calcium transients. This guide provides a comprehensive comparison of the use of ionomycin (B1663694) for eliciting Fmax with Fluo-5N, alongside alternative methods, to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Ionomycin vs. Alternatives: A Performance Comparison
Ionomycin is a potent and highly selective calcium ionophore, making it a gold standard for inducing a rapid and saturating influx of calcium into the cytoplasm to determine Fmax of calcium indicators.[1][2] Its primary alternative is A23187 (calcimycin), another calcium ionophore.
High potency and selectivity for Ca2+ ensures a robust and specific maximal signal.
A widely used and effective ionophore.
Considerations
Can be cytotoxic with prolonged exposure.
Lower potency and selectivity for Ca2+ compared to ionomycin.[5][8]
Experimental Data Summary:
Signaling Pathways and Experimental Workflow
To understand how ionomycin elicits Fmax, it is crucial to visualize its mechanism of action and the experimental workflow for its application.
Ionomycin-Induced Calcium Influx
Ionomycin acts as a mobile ion carrier, forming a lipid-soluble complex with calcium ions.[2] This complex can freely diffuse across the cell's plasma membrane and the membranes of intracellular calcium stores, such as the endoplasmic reticulum, leading to a rapid and sustained increase in cytosolic calcium concentration.[2]
Ionomycin-mediated Ca²⁺ influx and Fluo-5N saturation.
Experimental Workflow for Fmax Determination
The process of determining Fmax with Fluo-5N and ionomycin involves loading the cells with the Fluo-5N AM ester, allowing for its de-esterification, and then applying ionomycin to saturate the indicator with calcium.
Workflow for Fmax determination using Fluo-5N and ionomycin.
Detailed Experimental Protocols
The following are detailed protocols for loading cells with Fluo-5N AM and for the subsequent determination of Fmax using ionomycin.
Protocol 1: Fluo-5N AM Ester Loading of Adherent Cells
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Adherent cells cultured on coverslips or in microplates
Procedure:
Preparation of Stock Solutions:
Prepare a 2 to 5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
Preparation of Loading Solution:
On the day of the experiment, thaw the Fluo-5N AM and Pluronic® F-127 stock solutions to room temperature.
Prepare a working loading solution by diluting the Fluo-5N AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-20 µM.
Add Pluronic® F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in the dispersion of the AM ester. Mix well by vortexing.
Cell Loading:
Remove the culture medium from the cells.
Add the Fluo-5N AM loading solution to the cells.
Incubate at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type.
Wash and De-esterification:
Remove the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.
Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for the complete de-esterification of the Fluo-5N AM by intracellular esterases.
Protocol 2: Fmax Determination with Ionomycin
Materials:
Fluo-5N loaded cells (from Protocol 1)
Ionomycin stock solution (1-10 mM in DMSO)
Physiological buffer containing a high concentration of calcium (e.g., 5-10 mM CaCl2)
Procedure:
Baseline Fluorescence Measurement:
Place the coverslip with Fluo-5N loaded cells in a perfusion chamber on a fluorescence microscope or place the microplate in a plate reader.
Measure the baseline fluorescence intensity (F) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
Maximum Fluorescence (Fmax) Determination:
To the cells, add ionomycin to a final concentration of 1-10 µM in the high calcium buffer.
Immediately begin recording the fluorescence intensity.
The fluorescence will rapidly increase as extracellular calcium floods the cell and saturates the Fluo-5N.
The stable, maximum fluorescence plateau reached is the Fmax value.[9]
Conclusion
For the determination of maximum fluorescence (Fmax) of the low-affinity calcium indicator Fluo-5N, ionomycin stands out as the superior choice due to its high potency and selectivity for Ca2+. While A23187 can also be used, its lower potency and broader ion selectivity may result in a less complete saturation of the indicator. The provided protocols offer a robust framework for researchers to accurately load cells with Fluo-5N and subsequently determine a reliable Fmax, a crucial step for the quantitative analysis of high-concentration intracellular calcium signaling.
Determining Fluo-5N Minimum Fluorescence (Fmin) with EGTA: A Comparative Guide
In the realm of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca2+) concentrations is paramount. Fluorescent indicators are indispensable tools for this purpose, and low-affinity...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca2+) concentrations is paramount. Fluorescent indicators are indispensable tools for this purpose, and low-affinity indicators like Fluo-5N are particularly suited for detecting high Ca2+ levels that would saturate high-affinity probes.[1][2] A crucial step in calibrating these indicators is the determination of the minimum fluorescence (Fmin), representing the signal from the indicator in a Ca2+-free environment. This guide provides a detailed protocol for determining the Fmin of Fluo-5N using the Ca2+ chelator EGTA and compares Fluo-5N with other low-affinity Ca2+ indicators.
The Role of EGTA in Fmin Determination
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a chelating agent with a high affinity and specificity for Ca2+ ions.[3][4] Its ability to bind Ca2+ effectively reduces the free Ca2+ concentration in a solution to negligible levels. This characteristic is leveraged to create the "zero Ca2+" or Ca2+-free condition required to measure the Fmin of a Ca2+ indicator.[5] Because of its slow forward binding rate, EGTA is particularly effective at buffering bulk changes in Ca2+ concentration rather than rapid, localized transients.[6]
Experimental Protocol: Determining Fluo-5N Fmin
This protocol outlines the steps to determine the Fmin of Fluo-5N in a cellular context after loading the AM ester form of the dye.
Cells of interest cultured on an appropriate imaging plate or coverslip
Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission ~494/516 nm for Fluo-5N)[7][8]
Procedure:
Prepare Fluo-5N AM Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-5N AM in anhydrous DMSO.[7]
Prepare Fluo-5N AM Working Solution: On the day of the experiment, dilute the Fluo-5N AM stock solution to a final concentration of 2 to 20 µM in a physiological buffer (e.g., HBSS with HEPES). The optimal concentration should be determined empirically for the specific cell type, but a final concentration of 4-5 µM is often a good starting point.[9] To aid in dispersion of the AM ester in the aqueous buffer, 0.04% Pluronic® F-127 can be included.[9]
Cell Loading:
Aspirate the culture medium from the cells.
Add the Fluo-5N AM working solution to the cells.
Incubate at 37°C for 30 to 60 minutes. The optimal loading time may vary between cell types.[9]
After incubation, wash the cells with fresh physiological buffer to remove excess dye.
Baseline Fluorescence Measurement (F):
Acquire baseline fluorescence images or readings from the loaded cells. This represents the fluorescence at the resting intracellular Ca2+ concentration.
Maximum Fluorescence (Fmax) Determination (Optional but Recommended):
To obtain Fmax, treat the cells with a Ca2+ ionophore such as ionomycin (typically 5-10 µM) in a buffer containing a high concentration of extracellular Ca2+ (e.g., 1-2 mM CaCl2). This will saturate the indicator with Ca2+.
Record the fluorescence until a stable maximum signal is reached.
Minimum Fluorescence (Fmin) Determination:
After Fmax measurement (or directly after baseline measurement), thoroughly wash the cells with a Ca2+-free physiological buffer.
Add a Ca2+-free buffer containing a high concentration of EGTA (e.g., 5-10 mM) and the Ca2+ ionophore (e.g., 5-10 µM ionomycin). The ionophore facilitates the depletion of intracellular Ca2+ by allowing it to exit the cell, where it is then chelated by EGTA.
Record the fluorescence until a stable minimum signal is reached. This stable low fluorescence value represents Fmin.
Data Analysis:
The intracellular Ca2+ concentration can be calculated using the following ratiometric equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
Where:
Kd is the dissociation constant of Fluo-5N for Ca2+ (~90 µM)[7][8][10]
F is the experimental fluorescence intensity.
Fmin is the minimum fluorescence intensity in the absence of Ca2+.
Fmax is the maximum fluorescence intensity at Ca2+ saturation.
Comparison of Low-Affinity Calcium Indicators
Fluo-5N is one of several low-affinity Ca2+ indicators available to researchers. The choice of indicator depends on the specific experimental requirements, such as the expected Ca2+ concentration range and the desired signal-to-noise ratio.
Large dynamic range with >100-fold fluorescence increase upon Ca2+ binding.[7][8][10] Suitable for detecting high intracellular Ca2+ levels (1 µM to 1 mM).[1][2]
Spectrally similar to Calcium Green-1 but with a weaker affinity for Ca2+, making it suitable for tracking rapid calcium dynamics.[12]
Alternative Methods for Fmin Determination
While EGTA is the most common method for establishing a Ca2+-free environment, alternative approaches exist:
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): BAPTA is another high-affinity Ca2+ chelator. It has a faster on-rate for Ca2+ binding compared to EGTA, making it more effective at buffering rapid, localized Ca2+ transients.[6] For determining Fmin, where a stable, Ca2+-free steady state is desired, both EGTA and BAPTA are effective.
Calcium-Free Buffers with Metal Scavengers: In some instances, simply using a nominally Ca2+-free buffer may not be sufficient to remove all trace amounts of Ca2+. The addition of a chelator like EGTA or BAPTA ensures a more complete removal of Ca2+.
Signaling Pathway and Logical Relationships
The determination of Fmin is a critical calibration step that underpins the accurate measurement of Ca2+ signaling pathways.
This guide provides a framework for the accurate determination of Fluo-5N Fmin using EGTA, a fundamental procedure for quantitative Ca2+ imaging. By understanding the properties of Fluo-5N and its alternatives, researchers can select the most appropriate tools to unravel the complexities of Ca2+ signaling in their experimental systems.
Validating Sarcoplasmic Reticulum Calcium Measurements: A Comparison Guide for Fluo-5N and Alternatives
For researchers, scientists, and drug development professionals, accurately measuring sarcoplasmic reticulum (SR) calcium concentration ([Ca2+]SR) is crucial for understanding cellular calcium signaling in health and dis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, accurately measuring sarcoplasmic reticulum (SR) calcium concentration ([Ca2+]SR) is crucial for understanding cellular calcium signaling in health and disease. Fluo-5N, a low-affinity fluorescent indicator, is a common tool for this purpose. This guide provides a comprehensive comparison of Fluo-5N with alternative indicators and details the experimental validation of its measurements using caffeine (B1668208), a well-established sarcoplasmic reticulum calcium release agent.
The Role of Caffeine in Validating SR Calcium Measurements
Caffeine is a potent agonist of ryanodine (B192298) receptors (RyRs), the primary calcium release channels on the SR membrane.[1][2][3] By activating RyRs, caffeine induces a rapid and substantial release of calcium from the SR, leading to a transient increase in cytosolic calcium and a corresponding decrease in SR calcium. This predictable effect makes caffeine an invaluable tool for validating that a fluorescent indicator, such as Fluo-5N, is indeed measuring changes in [Ca2+] within the SR. A successful validation is characterized by a significant decrease in the indicator's fluorescence upon caffeine application, confirming its localization to the SR and its responsiveness to changes in luminal calcium.
The signaling pathway for caffeine-induced calcium release is depicted below:
Caption: Caffeine-induced Ca2+ release pathway.
Experimental Protocol: Validating Fluo-5N Measurements with Caffeine
This protocol outlines the steps for loading Fluo-5N AM into cells and subsequently using caffeine to validate the SR-specific calcium measurements.
Materials:
Fluo-5N AM (Acetoxymethyl ester)
Anhydrous DMSO
Pluronic F-127
HEPES-buffered saline (HBS) or other suitable physiological buffer
Caffeine solution (e.g., 10-20 mM in HBS)
Ionomycin (B1663694) or other calcium ionophore (for determining maximal fluorescence)
Fluo-5N AM Stock Solution Preparation: Prepare a 2-5 mM stock solution of Fluo-5N AM in high-quality, anhydrous DMSO.
Cell Loading:
Culture cells to the desired confluency on coverslips or in imaging dishes.
Prepare a loading buffer containing 2-10 µM Fluo-5N AM in HBS. To aid in dye solubilization, first dilute the Fluo-5N AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before adding to the HBS.
Incubate the cells with the Fluo-5N AM loading solution for 30-60 minutes at room temperature or 37°C. Optimal loading conditions may vary between cell types and should be determined empirically.
After incubation, wash the cells 2-3 times with fresh HBS to remove extracellular dye.
Allow the cells to de-esterify the Fluo-5N AM for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active form of the dye within the cell.
Fluorescence Imaging and Caffeine Application:
Mount the coverslip with the loaded cells onto the microscope stage.
Acquire a baseline fluorescence recording (F_baseline).
Rapidly perfuse the cells with a solution containing a high concentration of caffeine (e.g., 10-20 mM). A significant and rapid decrease in Fluo-5N fluorescence indicates successful loading into the SR and confirms that the signal is reporting [Ca2+]SR.[4]
In Situ Calibration (Optional but Recommended):
To quantify [Ca2+]SR, it is necessary to determine the minimum (F_min) and maximum (F_max) fluorescence signals.
F_max Determination: After the caffeine response, expose the cells to a calcium ionophore like ionomycin (e.g., 5-10 µM) in a high calcium solution to saturate the dye with calcium.[5]
F_min Determination: Subsequently, perfuse the cells with a calcium-free solution containing a high concentration of a calcium chelator like EGTA (e.g., 10 mM) to determine the fluorescence of the calcium-free indicator.[4]
The following diagram illustrates the general workflow for this validation protocol:
Caption: Experimental workflow for validation.
Comparison of Fluo-5N and Alternative Low-Affinity Calcium Indicators
While Fluo-5N is a valuable tool, several other low-affinity calcium indicators are available, each with its own set of characteristics. The choice of indicator will depend on the specific experimental requirements, such as the expected calcium concentration range and the imaging setup.
Indicator
Dissociation Constant (Kd) for Ca2+
Excitation (nm)
Emission (nm)
Fluorescence Enhancement upon Ca2+ Binding
Key Features
Fluo-5N
~90 µM
~494
~516
>100-fold
Well-suited for high [Ca2+]; widely used for SR measurements.[6]
Fluo-5F
~2.3 µM
~494
~516
>100-fold
Lower affinity than Fluo-4, suitable for µM range [Ca2+].[6]
Also sensitive to Mg2+; can be used to measure both ions.[8]
Fura-2FF
~6 µM
~340/380
~510
Ratiometric
Allows for more quantitative measurements of [Ca2+].[9]
BTC
~12 µM
~400
~520
Ratiometric
Susceptible to photodamage but sensitive to other metal ions.[9]
Note: Kd values can be influenced by experimental conditions such as temperature, pH, and the intracellular environment.[10] In situ calibration is always recommended for the most accurate measurements.
Conclusion
Validating SR calcium measurements with caffeine is an essential step to ensure the reliability of data obtained with low-affinity indicators like Fluo-5N. By confirming the SR localization and responsiveness of the dye, researchers can have greater confidence in their findings. The choice of a specific low-affinity indicator should be guided by the experimental goals and a thorough understanding of the properties of each available option. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions and conducting robust experiments in the field of calcium signaling.
Fluo-5N: A Comparative Guide to Divalent Cation Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals Fluo-5N is a fluorescent indicator widely used for the detection of intracellular calcium (Ca²⁺) concentrations. Its low affinity for Ca²⁺ makes it particul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Fluo-5N is a fluorescent indicator widely used for the detection of intracellular calcium (Ca²⁺) concentrations. Its low affinity for Ca²⁺ makes it particularly suitable for measuring high concentration transients that would saturate higher-affinity indicators. However, a critical aspect of its utility is its selectivity for Ca²⁺ over other biologically relevant divalent cations. This guide provides a comprehensive comparison of Fluo-5N's cross-reactivity with other divalent cations, supported by available experimental data and detailed protocols.
Performance Overview and Spectral Properties
Fluo-5N, an analog of Fluo-4, exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺. It is compatible with excitation by argon-ion lasers at 488 nm, making it a versatile tool for confocal microscopy, flow cytometry, and microplate-based assays.[1][2][3][4]
The selectivity of a Ca²⁺ indicator is paramount for accurate measurements, as other divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe²⁺) are present in biological systems and can potentially interfere with the signal. Fluo-5N belongs to the tetracarboxylate family of indicators, which are generally designed for high selectivity against Mg²⁺.[6]
Summary of Divalent Cation Binding
The following table summarizes the known interactions of Fluo-5N with various divalent cations. It is important to note that while qualitative information is available, precise dissociation constants (Kd) for many of these cations with Fluo-5N are not extensively documented in peer-reviewed literature.
Divalent Cation
Dissociation Constant (Kd)
Fluorescence Response
Notes
Calcium (Ca²⁺)
~90 µM
>100-fold increase
Primary target ion.
Magnesium (Mg²⁺)
High (mM range suggested)
Minimal
Fluo-5N's affinity for Ca²⁺ is reportedly unaltered by Mg²⁺.[7] Mag-fluo-4, a less Mg²⁺-selective indicator, has a Kd of ~6.5 mM for Mg²⁺.[6]
Zinc (Zn²⁺)
Lower than Ca²⁺ (high affinity)
Significant increase
BAPTA-based indicators like Fluo-5N generally bind Zn²⁺ with substantially higher affinity than Ca²⁺.
Manganese (Mn²⁺)
Lower than Ca²⁺ (high affinity)
Significant increase
BAPTA-based indicators generally bind Mn²⁺ with higher affinity than Ca²⁺. The fluorescence response to Mn²⁺ can be comparable to that of Ca²⁺ for some indicators in the same family.
Iron (Fe²⁺)
High
Little to no response
Low-affinity calcium indicators like Fluo-5N generally show minimal response to transition metals such as Fe²⁺.
Note: The fluorescence response is described as the change in fluorescence intensity upon binding of the cation compared to the apo-indicator.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the principles of Fluo-5N function and the experimental approach to determining cross-reactivity, the following diagrams are provided.
Caption: Fluo-5N binding to various divalent cations.
Caption: Workflow for determining cation selectivity.
Experimental Protocols
The following is a generalized protocol for determining the dissociation constant (Kd) of Fluo-5N for various divalent cations in vitro. This protocol can be adapted for use with a fluorometer or a fluorescence microplate reader.
Buffer solution (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
Stock solutions of CaCl₂, MgCl₂, ZnCl₂, MnCl₂, and FeCl₂ of high purity
EGTA (for Ca²⁺-free buffer)
Fluorometer or fluorescence microplate reader with appropriate filters for Fluo-5N (Excitation ~490 nm, Emission ~525 nm)
Procedure
Preparation of Fluo-5N Stock Solution:
Dissolve the Fluo-5N salt in high-quality, anhydrous DMSO to prepare a stock solution of 2 to 5 mM.[8] Store unused stock solution in single-use aliquots at -20°C and protect from light.
Preparation of Cation Buffers:
Prepare a "cation-free" buffer containing 10 mM K₂EGTA.
Prepare a "high cation" buffer with a known concentration of the divalent cation of interest (e.g., 10 mM CaEGTA for calcium calibration).
By mixing the "cation-free" and "high cation" buffers in different ratios, a series of calibration buffers with precisely known free cation concentrations can be prepared.[9]
Measurement of Fluorescence:
Dilute the Fluo-5N stock solution into the "cation-free" buffer to a final concentration of approximately 1-10 µM.
Measure the fluorescence of this solution to determine the minimum fluorescence (Fmin).
Perform a serial addition of the "high cation" buffer to the cuvette or microplate well containing the Fluo-5N in the "cation-free" buffer, measuring the fluorescence at each step.
Finally, add a saturating concentration of the cation to determine the maximum fluorescence (Fmax). For Fluo-5N, a saturating concentration of Ca²⁺ is ≥1 mM.[8]
Calculation of the Dissociation Constant (Kd):
The dissociation constant (Kd) can be calculated using the following equation:
Kd = [Cation] * (Fmax - F) / (F - Fmin)
where F is the fluorescence at a given cation concentration, Fmin is the fluorescence in the absence of the cation, and Fmax is the fluorescence at a saturating cation concentration.
Plot the fluorescence intensity against the cation concentration to visualize the binding curve.
Alternative Indicators for Enhanced Selectivity
For applications where the cross-reactivity of Fluo-5N with certain divalent cations is a concern, alternative low-affinity Ca²⁺ indicators may be more suitable.
Rhod-5N: This indicator has a very low affinity for Ca²⁺ (Kd ≈ 320 µM) and exhibits very little response to Mg²⁺ concentrations up to at least 100 mM.
Mag-Fura-2: A ratiometric indicator that can be used to measure both Mg²⁺ and Ca²⁺, with a Kd for Ca²⁺ of approximately 25 µM and for Mg²⁺ of 1.9 mM.[10]
BTC: A low-affinity ratiometric indicator with high selectivity for Ca²⁺ over Mg²⁺ and spectral properties that can distinguish between Ca²⁺ and Zn²⁺ binding.[11][12]
Conclusion
Fluo-5N is a valuable tool for measuring high concentrations of intracellular Ca²⁺. While it offers good selectivity against Mg²⁺, researchers should be aware of its potential for cross-reactivity with other divalent cations, particularly heavy metals like Zn²⁺ and Mn²⁺, which it binds with high affinity. For experiments where these ions are expected to undergo significant concentration changes, it is crucial to perform appropriate controls or consider the use of alternative, more selective indicators. The experimental protocol provided in this guide offers a framework for characterizing the specific cross-reactivity of Fluo-5N under your experimental conditions.
A Comparative Guide to Low-Affinity Calcium Indicators: Understanding the Limitations of Fluo-5N
For researchers, scientists, and drug development professionals navigating the complexities of quantitative calcium imaging, the choice of fluorescent indicator is paramount. This guide provides an objective comparison o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the complexities of quantitative calcium imaging, the choice of fluorescent indicator is paramount. This guide provides an objective comparison of Fluo-5N, a widely used low-affinity Ca2+ indicator, with its alternatives, supported by experimental data and detailed methodologies.
Fluo-5N is a valuable tool for measuring high concentrations of intracellular calcium ([Ca2+]) that would saturate higher-affinity indicators. However, a comprehensive understanding of its limitations is crucial for accurate and reliable quantitative imaging. This guide delves into the performance of Fluo-5N in comparison to other low-affinity calcium probes, offering a clear perspective for selecting the optimal tool for your research needs.
Quantitative Comparison of Low-Affinity Calcium Indicators
The selection of a low-affinity Ca2+ indicator should be guided by key performance parameters. The table below summarizes the critical properties of Fluo-5N and several common alternatives.
Indicator
Dissociation Constant (Kd) for Ca2+
Dynamic Range (Fold Fluorescence Increase)
Quantum Yield (Φ)
Key Advantages
Notable Limitations
Fluo-5N
~90 µM
>100-fold
Not readily available
Wide dynamic range, suitable for 1 µM to 1 mM [Ca2+]
Slower kinetics may not faithfully track rapid transients, potential for phototoxicity
Oregon Green BAPTA-5N
~20 µM
Information not readily available
Not readily available
Good for moderately high [Ca2+], often described as having bright fluorescence
Slower kinetics compared to some indicators
Mag-fluo-4
~22 µM
Information not readily available
0.16
Tracks rapid Ca2+ transients with high kinetic fidelity, higher signal-to-noise ratio than furaptra
Sensitive to changes in intracellular magnesium concentration
Rhod-5N
~320 µM
Strong fluorescence enhancement
Low
Very low affinity, suitable for extremely high [Ca2+] (10 µM to 1 mM)
Slower kinetics, lower quantum yield
Delving into the Limitations of Fluo-5N
While its high Kd makes Fluo-5N suitable for measuring Ca2+ in environments like the endoplasmic reticulum, several limitations can impact the accuracy of quantitative measurements:
Kinetic Fidelity: Studies comparing low-affinity indicators have shown that Fluo-5N may not track the kinetics of rapid Ca2+ transients as faithfully as indicators like Mag-fluo-4. One study found that the full duration at half-maximum of the fluorescence signal from Fluo-5N was significantly longer than that of furaptra, an indicator known to rapidly track Δ[Ca2+]. This suggests that Fluo-5N's response time might be a limiting factor when studying fast cellular signaling events.
Phototoxicity and Dye Loading: Like many fluorescent dyes, Fluo-5N can be phototoxic to cells, especially at the lower concentrations needed for imaging, which may still be high enough to cause cellular stress with prolonged illumination. Furthermore, achieving consistent and even dye loading can be challenging, potentially leading to variability in fluorescence signals between cells and experiments.
Practical Considerations: Researchers have reported practical difficulties when using Fluo-5N, including movement artifacts, photobleaching under intense illumination, and leakage of the dye from the cell over time. These issues can compromise the stability and reliability of long-term imaging experiments.
Alternative Low-Affinity Indicators: A Comparative Overview
The choice of an alternative to Fluo-5N depends on the specific experimental requirements:
For Rapid Kinetic Measurements:Mag-fluo-4 stands out for its ability to track rapid Ca2+ transients with high fidelity, similar to furaptra. It also boasts a higher signal-to-noise ratio in some experimental contexts. However, its sensitivity to magnesium ions necessitates careful consideration and control of intracellular [Mg2+].
For Moderately High Calcium Concentrations:Oregon Green BAPTA-5N , with a Kd of approximately 20 µM, is a suitable option for measuring Ca2+ levels that are elevated but may not reach the extremes that Fluo-5N is designed for. It is often qualitatively described as having "bright fluorescence".
For Extremely High Calcium Concentrations:Rhod-5N , with its very high Kd of ~320 µM, is the indicator of choice for measuring Ca2+ in the 10 µM to 1 mM range. Its fluorescence is strongly enhanced upon Ca2+ binding, though its quantum yield is low.
Experimental Protocols
Accurate quantitative calcium imaging requires meticulous experimental technique. Below are generalized protocols for dye loading and in situ calibration of low-affinity calcium indicators.
Protocol for Loading Acetoxymethyl (AM) Ester Forms of Low-Affinity Indicators
This protocol is a general guideline for loading cell-permeant AM esters of indicators like Fluo-5N, Oregon Green BAPTA-5N, and Mag-fluo-4 into cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Prepare Stock Solution: Dissolve the AM ester of the chosen indicator in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.
Prepare Loading Buffer: Prepare a loading buffer, typically a Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. For some indicators, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization. An organic anion transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), can be included to reduce dye leakage from the cells.
Prepare Working Solution: On the day of the experiment, dilute the indicator stock solution into the loading buffer to a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically.
Cell Loading: Replace the cell culture medium with the dye-loading solution and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may vary.
Wash: After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.
Imaging: The cells are now ready for imaging. Use the appropriate excitation and emission wavelengths for the chosen indicator.
In Situ Calibration of Low-Affinity Calcium Indicators
To obtain quantitative [Ca2+] measurements, it is essential to perform an in situ calibration of the fluorescent indicator. This process determines the minimum (Fmin) and maximum (Fmax) fluorescence intensities, which are used in the Grynkiewicz equation to calculate [Ca2+].
Determine Fmax: At the end of the experiment, expose the cells to a buffer containing a high concentration of a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or A23187) in the presence of a saturating concentration of extracellular Ca2+ (e.g., 1-2 mM). This will equilibrate the intracellular and extracellular [Ca2+], driving the indicator to its Ca2+-saturated state and yielding the maximum fluorescence (Fmax).
Determine Fmin: Following the Fmax measurement, perfuse the cells with a Ca2+-free buffer containing a high concentration of a Ca2+ chelator (e.g., 10 mM EGTA) and the calcium ionophore. This will deplete intracellular Ca2+ and drive the indicator to its Ca2+-free state, yielding the minimum fluorescence (Fmin).
Calculate [Ca2+] : The intracellular calcium concentration can then be calculated using the following equation:
[Ca2+] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
[Ca2+] is the intracellular calcium concentration.
Kd is the dissociation constant of the indicator.
F is the measured fluorescence intensity of the indicator at a given time point.
Fmin is the minimum fluorescence intensity in the absence of Ca2+.
Fmax is the maximum fluorescence intensity at Ca2+ saturation.
Visualizing the Decision-Making Process
The selection of a low-affinity calcium indicator involves a logical progression of considerations based on the experimental goals.
Validation
A Comparative Analysis of Fluo-5N Kinetics for Calcium Signaling Research
For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent indicator is paramount for the accurate measurement of intracellular calcium (Ca²⁺) dynamics. This guide provides a d...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent indicator is paramount for the accurate measurement of intracellular calcium (Ca²⁺) dynamics. This guide provides a detailed comparison of the kinetic properties of Fluo-5N with other commonly used calcium dyes, supported by experimental data and protocols to aid in making an informed decision for your specific research needs.
Fluo-5N is a low-affinity fluorescent Ca²⁺ indicator, making it particularly well-suited for measuring high intracellular calcium concentrations, typically in the micromolar to millimolar range.[1][2][3] Its lower affinity prevents saturation in environments with large Ca²⁺ transients, such as the sarcoplasmic reticulum or during cellular processes like excitotoxicity.[4] However, the kinetic properties of a calcium indicator, namely its on-rate (k_on) and off-rate (k_off) of Ca²⁺ binding, are critical factors that determine its ability to faithfully track rapid changes in intracellular Ca²⁺ concentration.
Quantitative Comparison of Calcium Dyes
The selection of a calcium indicator is often guided by its dissociation constant (Kd), which reflects the concentration of Ca²⁺ at which half of the indicator is bound to the ion. A lower Kd indicates higher affinity, while a higher Kd signifies lower affinity. While specific on- and off-rate data for Fluo-5N are not widely reported in the literature, its high Kd of approximately 90 µM suggests a faster off-rate compared to high-affinity indicators, a characteristic that is advantageous for tracking rapid decreases in Ca²⁺ concentration.[1][2][3]
Below is a comparative summary of the dissociation constants for Fluo-5N and other frequently used calcium indicators.
Used for measuring Ca²⁺ in various cell types including neurons and muscle fibers.[6]
Kinetic Performance Insights
Studies comparing the kinetic performance of low-affinity Ca²⁺ indicators have provided valuable insights. In skeletal muscle fibers, the fluorescence response of Fluo-5N to an action potential was found to have a longer duration at half-maximum compared to furaptra, a very fast low-affinity indicator.[7] This suggests that while Fluo-5N is suitable for measuring the amplitude of large Ca²⁺ transients, it may not track the most rapid kinetics with perfect fidelity.[7] In contrast, Mag-fluo-4 was found to have a time course identical to furaptra, indicating its reliability for kinetic measurements.[7]
Low-affinity indicators, in general, possess faster ion dissociation rates, which is a key advantage for monitoring the rapid kinetics of Ca²⁺ fluxes.[1] This characteristic allows them to more accurately report the falling phase of a calcium transient compared to high-affinity dyes, which can remain saturated and thus obscure the true kinetics of Ca²⁺ removal.
Experimental Methodologies
The determination of the kinetic parameters of calcium indicators, such as the on- and off-rates, is typically performed using stopped-flow fluorimetry. This technique allows for the rapid mixing of solutions and the measurement of fluorescence changes on a millisecond timescale.
General Protocol for Stopped-Flow Kinetic Analysis of a Calcium Dye:
Reagent Preparation:
Prepare a buffered solution of the calcium indicator (e.g., Fluo-5N) at a known concentration. The buffer should mimic physiological conditions (e.g., pH 7.2, appropriate ionic strength).
Prepare a series of buffered solutions containing known concentrations of CaCl₂.
Prepare a solution of a strong calcium chelator, such as EGTA, to measure the off-rate.
On-Rate (k_on) Measurement:
Load the indicator solution into one syringe of the stopped-flow apparatus.
Load a calcium-containing solution into the second syringe.
Rapidly mix the two solutions and monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be set appropriately for the specific dye (e.g., for Fluo-5N, excitation ~494 nm, emission ~516 nm).[2]
The observed rate constant (k_obs) is determined by fitting the fluorescence transient to a single-exponential function.
Repeat this process with varying concentrations of Ca²⁺.
The on-rate (k_on) is determined from the slope of a plot of k_obs versus Ca²⁺ concentration.
Off-Rate (k_off) Measurement:
Prepare a solution of the calcium indicator pre-saturated with Ca²⁺.
Load this solution into one syringe of the stopped-flow apparatus.
Load the EGTA solution into the second syringe.
Rapidly mix the two solutions. The excess EGTA will chelate the free Ca²⁺, causing the Ca²⁺ to dissociate from the indicator.
Monitor the decrease in fluorescence intensity over time.
The off-rate (k_off) is determined by fitting the fluorescence decay to a single-exponential function.
Data Analysis:
The dissociation constant (Kd) can be calculated from the ratio of the off-rate to the on-rate (Kd = k_off / k_on).
Signaling Pathway and Logical Relationships
The interaction between a calcium indicator and Ca²⁺ ions is a fundamental reversible binding reaction. This process is central to the mechanism by which these dyes report changes in intracellular calcium concentration, which in turn is a key component of numerous cellular signaling pathways.
Conclusion
Fluo-5N is a valuable tool for monitoring high-concentration calcium transients, offering a low-affinity alternative to more traditional high-affinity dyes. While its kinetics may not be as rapid as some other low-affinity indicators, its suitability for specific applications where large changes in Ca²⁺ need to be quantified makes it an important option for researchers. When selecting a calcium indicator, it is crucial to consider not only its dissociation constant but also the kinetic properties in the context of the specific biological question being addressed. For studies requiring the precise tracking of very rapid calcium signals, alternative low-affinity dyes with demonstrably faster kinetics, such as Mag-fluo-4, may be more appropriate. The experimental protocols outlined in this guide provide a framework for the empirical determination of these critical kinetic parameters, enabling a more rigorous and informed selection of calcium indicators for future research.
Proper Disposal of Fluo-5N: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, immediate, and procedural information for the proper disposal of Fluo-5N, a fluorescent...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, immediate, and procedural information for the proper disposal of Fluo-5N, a fluorescent calcium indicator widely used in research. Adherence to these protocols is critical for minimizing risks and establishing safe laboratory practices.
Fluo-5N and its derivatives, including the cell-permeant AM ester and cell-impermeant salt forms, require careful handling and disposal due to their chemical nature. While the hazards of Fluo-5N have not been thoroughly investigated, it is prudent to treat it as a potentially harmful substance.[1] This guide outlines the necessary steps for the safe disposal of Fluo-5N waste streams, including aqueous solutions, solutions in organic solvents like dimethyl sulfoxide (B87167) (DMSO), and contaminated solid waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
PPE
Specification
Gloves
Chemically resistant gloves (Butyl rubber is recommended for DMSO).
Pipette tips, vials, gloves, well plates, and other labware that has come into contact with Fluo-5N.
Designated, sealed, and clearly labeled solid waste container or heavy-duty plastic bag.[6]
Labeling: All waste containers must be clearly labeled with the full chemical name, "Fluo-5N Waste," and a description of the contents (e.g., "Aqueous Solution," "DMSO Solution," "Contaminated Sharps"). If it is a mixture, list all chemical constituents and their approximate percentages.[6]
III. Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling each type of Fluo-5N waste.
A. Disposal of Aqueous Fluo-5N Solutions
Collection: Carefully pour the aqueous Fluo-5N waste into a designated, labeled, and leak-proof plastic container.
Storage: Store the sealed container in a designated hazardous waste accumulation area, such as a satellite accumulation area (SAA), away from incompatible materials.[7]
Pickup: Arrange for a chemical waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[6] Do not pour aqueous Fluo-5N waste down the drain. [7]
B. Disposal of Fluo-5N in DMSO Solutions
Collection: Collect all Fluo-5N waste containing DMSO into a designated, chemically compatible, and sealed hazardous waste container.[6]
Labeling: Ensure the container is labeled with "Fluo-5N in DMSO Waste" and includes the approximate concentration.
Storage: Store the sealed container in a designated flammable storage cabinet or a well-ventilated hazardous waste accumulation area.[4]
Disposal: DMSO-containing waste is typically disposed of via chemical incineration.[3] Contact your institution's EHS for collection and disposal.
C. Disposal of Fluo-5N Contaminated Solid Waste
Segregation: Separate sharps (needles, glass slides) from other solid waste. Place sharps in a designated sharps container labeled for chemical contamination.
Collection: Place non-sharp solid waste (gloves, pipette tips, paper towels) into a heavy-duty plastic bag or a designated solid waste container.[6]
Labeling: Clearly label the container or bag as "Fluo-5N Contaminated Solid Waste."
Storage: Store the sealed container in the designated hazardous waste accumulation area.
Disposal: Arrange for pickup by your institution's EHS or licensed waste disposal service.
IV. Spill Cleanup Protocol
In the event of a Fluo-5N spill, follow these immediate steps:
Alert Personnel: Notify others in the immediate area of the spill.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
Don PPE: Wear appropriate PPE, including chemically resistant gloves, safety goggles, and a lab coat.
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8][9] Do not use paper towels to absorb large spills of flammable solvents like DMSO.[8]
Absorption: Absorb the spill with the appropriate material.[10]
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
Decontamination: Clean the spill area with soap and water.[11]
Disposal: Dispose of all cleanup materials as hazardous waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fluo-5N waste.
Caption: Workflow for the proper segregation and disposal of Fluo-5N waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Fluo-5N, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for Fluo-5N.[12][13]